3-Octanol
Description
3-Octanol has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRPBPVERJPACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862252 | |
| Record name | 3-Octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a strong, oily-nutty, herbaceous odour | |
| Record name | 3-Octanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
173.00 to 175.00 °C. @ 760.00 mm Hg | |
| Record name | (S)-3-Octanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, ether; insoluble in water | |
| Record name | 3-Octanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.817-0.824 | |
| Record name | 3-Octanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
589-98-0, 29063-28-3, 20296-29-1, 22658-92-0 | |
| Record name | 3-Octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Octanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl alcohol, mixed isomers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029063283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OCTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DZ0U3U1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Octanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-45.00 °C. @ 760.00 mm Hg | |
| Record name | (S)-3-Octanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octanol, a secondary fatty alcohol, is a significant organic compound with diverse applications spanning the pharmaceutical, flavor, and fragrance industries.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its various applications and safety considerations. The information is presented to support research and development activities requiring a thorough understanding of this versatile molecule.
Chemical Identity and Nomenclature
The unique identification of a chemical compound is fundamental for scientific communication and regulatory compliance. This compound is identified by its CAS number and its systematic IUPAC name.
| Identifier | Value |
| IUPAC Name | octan-3-ol[4] |
| CAS Number | 589-98-0[5] |
| Molecular Formula | C₈H₁₈O[5] |
| Molecular Weight | 130.23 g/mol [5] |
| Synonyms | Amyl ethyl carbinol, Ethyl amyl carbinol, 1-Ethylhexanol[4][6] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below, offering a snapshot of its behavior under various conditions.
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [5] |
| Odor | Sweet, nutty, warm, herbaceous | [5] |
| Boiling Point | 173-175 °C at 760 mmHg | [4] |
| Melting Point | -45 °C | [4] |
| Density | 0.817 - 0.824 g/mL at 25 °C | [4] |
| Refractive Index | 1.425 - 1.429 at 20 °C | [4] |
| Flash Point | 68 °C (154.4 °F) | |
| Water Solubility | 1.5 g/L at 25 °C | [5] |
| logP (Octanol/Water Partition Coefficient) | 2.84 | [1] |
| Vapor Pressure | ~1 mmHg at 20 °C | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.
| Spectrum Type | Key Features |
| ¹H NMR (CDCl₃) | δ 0.93 (6H, t, CH₃), δ 1.37 (10H, broad multiplet, -CH₂-), δ 2.35 (1H, broad singlet, -OH), δ 3.47 (1H, m, >CHO-)[7] |
| ¹³C NMR | Predicted spectrum available |
| IR Spectroscopy | Data available, characteristic O-H and C-O stretching bands |
| Mass Spectrometry | Base peak at m/z 59 |
Experimental Protocols
Synthesis of this compound by Reduction of 3-Octanone
A common and efficient method for the laboratory-scale synthesis of this compound is the reduction of 3-octanone using sodium borohydride.[7]
Materials:
-
3-octanone (19.2 g, 0.15 mol)
-
95% Ethanol (270 ml)
-
Sodium borohydride (3.9 g, 0.103 mol)
-
Deionized water (27 ml)
-
Ammonium hydroxide (15M, 27 ml)
-
Chloroform (CHCl₃)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 19.2 g of 3-octanone in 270 ml of 95% ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 3.9 g of sodium borohydride in 27 ml of water and add it portion-wise to the cooled 3-octanone solution.
-
To the reaction mixture, add 27 ml of 15M ammonium hydroxide.
-
Remove the ice bath and continue stirring at room temperature for 3 hours.
-
Concentrate the reaction mixture to near dryness using a rotary evaporator.
-
Partition the residue between 250 ml of chloroform and 250 ml of water.
-
Separate the organic layer and extract the aqueous layer twice with 200 ml portions of chloroform.
-
Combine all organic extracts and wash with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting liquid residue by distillation under reduced pressure (bp 86°-87° C at 24 Torr) to yield pure this compound.[7]
The synthesis and purification workflow is illustrated in the diagram below.
Applications
This compound's unique properties make it a valuable component in various industrial applications.
-
Flavors and Fragrances: It is used as a flavoring agent in foods and as a fragrance ingredient in perfumes and cosmetics, imparting a characteristic nutty and herbaceous aroma.[5][6][8]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, such as esters and plasticizers.[2]
-
Solvent: Due to its chemical nature, it can be used as a solvent in various industrial processes.[3]
-
Pheromone Research: this compound has been identified as a component in the communication systems of certain insects, making it relevant in the study of pheromones.[9]
Safety and Toxicology
A summary of the safety and toxicological data for this compound is presented below.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [10] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | |
| Toxicity | Not expected to be genotoxic. Data from read-across analogs suggest no significant reproductive or developmental toxicity at current exposure levels. | [11] |
It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including safety goggles and gloves.[12]
Conclusion
This technical guide provides a detailed overview of this compound, encompassing its fundamental chemical and physical properties, a robust synthesis protocol, and its key applications. The compiled data and experimental procedures are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating further innovation and application of this important chemical compound.
References
- 1. Showing Compound this compound (FDB003343) - FooDB [foodb.ca]
- 2. Octanol, 3 Octanol Supplier, Indian Octanol Manufacturers, Octanol Exporters India [aroraaromatics.com]
- 3. jindaldrugs.com [jindaldrugs.com]
- 4. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound, 589-98-0 [thegoodscentscompany.com]
- 7. prepchem.com [prepchem.com]
- 8. Aromas and Essential Compounds of this compound [arogreen.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Stereoisomers and Chirality of 3-Octanol for Researchers and Drug Development Professionals
Abstract
3-Octanol, a secondary alcohol, is a chiral compound existing as a pair of enantiomers, (R)-(-)-3-octanol and (S)-(+)-3-octanol, due to the presence of a stereocenter at the C3 position. While possessing identical physical and chemical properties in an achiral environment, these stereoisomers can exhibit significantly different biological activities, a critical consideration in the fields of pharmacology, toxicology, and drug development. This technical guide provides an in-depth overview of the stereochemistry of this compound, methods for the separation and characterization of its enantiomers, and a discussion on the implications of chirality on its biological effects.
Introduction to Chirality and this compound
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images.[1][2] Such molecules are termed "chiral," and the two mirror-image forms are called enantiomers.[3] Enantiomers share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[4] This seemingly subtle difference can lead to profound variations in their interactions with other chiral molecules, such as biological receptors and enzymes, resulting in different pharmacological and toxicological profiles.[4][5]
This compound (C8H18O) is a fatty alcohol that contains an asymmetric carbon atom at the third position, bonded to four different groups: a hydrogen atom, a hydroxyl group, an ethyl group, and a pentyl group.[6][7] This structural feature gives rise to two enantiomers: (R)-3-octanol and (S)-3-octanol.
Physicochemical Properties of this compound Stereoisomers
The enantiomers of this compound have identical physical properties such as boiling point, density, and refractive index.[8][9] However, they exhibit opposite optical activity, rotating the plane of polarized light in equal but opposite directions. The (S)-(+) enantiomer is dextrorotatory, while the (R)-(-) enantiomer is levorotatory. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.[3]
Table 1: Physicochemical Properties of this compound and its Stereoisomers
| Property | Racemic this compound | (R)-(-)-3-Octanol | (S)-(+)-3-Octanol |
| Molecular Formula | C8H18O | C8H18O | C8H18O |
| Molecular Weight | 130.23 g/mol [6] | 130.23 g/mol | 130.23 g/mol |
| CAS Number | 589-98-0[7] | 22658-92-0[8] | 29063-28-3[6] |
| Boiling Point | 175 °C[8] | Not specified | Not specified |
| Density | 0.818 g/cm³[8] | Not specified | Not specified |
| Refractive Index (nD) | 1.427[8] | Not specified | Not specified |
| Optical Rotation | 0° | Negative (-) | Positive (+) |
Experimental Protocols for Separation and Analysis
The separation of enantiomers, a process known as chiral resolution, is a critical step in studying their individual properties.[10] Due to their identical physical properties, standard separation techniques like distillation are ineffective. Chiral chromatography is the most common and effective method for separating the enantiomers of this compound.[11][12]
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the (R) and (S) enantiomers of this compound.
Principle: The racemic mixture is passed through a GC column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Derivatization of the alcohol to an ester or urethane can enhance the separation.[11][13]
Detailed Methodology:
-
Sample Preparation (Derivatization):
-
To a solution of this compound (2 mmol) in a 3 mL amber screw-cap vial, add acetic anhydride (3 mmol) and iodine (0.06 mmol).[11]
-
Seal the vial and stir the mixture at 100°C for 48 hours.[11]
-
After cooling, dissolve the reaction product in 1 mL of dichloromethane.[11]
-
Filter the solution prior to GC analysis.[11]
-
-
Chromatographic Conditions:
-
GC System: Agilent 7890B GC with FID detector.
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[11]
-
Injector Temperature: 230°C.[11]
-
Detector Temperature: 250°C.[11]
-
Oven Program: 70°C initial temperature, ramp at 5°C/min to 160°C, then ramp at 10°C/min to 200°C.[11]
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (determined by injecting standards of the pure enantiomers if available).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
-
Biological Significance of this compound Chirality
While specific research on the differential biological activity of this compound enantiomers is not extensively documented in publicly available literature, the principle of stereoselectivity in biological systems is well-established.[4] For many chiral compounds, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.[14] For example, the (S)-enantiomer of the non-steroidal anti-inflammatory drug ibuprofen is significantly more potent than the (R)-enantiomer.[4]
This compound is known to be a volatile organic compound found in various plants and fungi and is used as a flavoring and fragrance agent.[6][15] The distinct odor profiles of enantiomers are a common phenomenon. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound possess different organoleptic properties. In the context of drug development, if this compound or its derivatives are considered for any therapeutic application, a thorough investigation of the pharmacological and toxicological profiles of the individual enantiomers would be imperative.
Visualizations
Logical Workflow for Chiral Analysis of this compound
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound|lookchem [lookchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 15. This compound, 589-98-0 [thegoodscentscompany.com]
Navigating the Safe Handling of 3-Octanol: A Technical Guide for Researchers
An in-depth examination of the safety protocols and essential data for 3-Octanol, tailored for professionals in research and drug development.
This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical information to ensure safe laboratory practices and mitigate potential hazards associated with this chemical compound.
Section 1: Chemical and Physical Properties
A thorough understanding of a substance's physical and chemical properties is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Odor | Sweet, nutty, warm, herbaceous | [3] |
| Boiling Point | 174-176 °C | [1][3][4] |
| Melting Point | -45 °C | [2][5] |
| Flash Point | 67 - 68 °C (152.6 - 154.4 °F) | [5][6] |
| Density | 0.818 - 0.82 g/mL at 25 °C | [3][4] |
| Vapor Pressure | ~1 mmHg at 20 °C | |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [2] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation.[1][6] | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | H319: Causes serious eye irritation.[1][6] | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation.[1][5] | GHS07 (Exclamation Mark) | Warning |
Section 3: Toxicology and Exposure Limits
The toxicological profile of this compound is crucial for risk assessment in a laboratory setting.
| Toxicity Metric | Value | Species | Source(s) |
| LD50 Oral | > 5,000 mg/kg | Rat | [1] |
| No-Observed-Adverse-Effect Level (NOAEL) - Repeated Dose Toxicity | 25 mg/kg/day | - | [7] |
| No-Observed-Adverse-Effect Level (NOAEL) - Developmental Toxicity | 100 mg/kg/day | - | [7] |
Currently, no specific occupational exposure limits have been established for this compound by major regulatory bodies.[5]
Section 4: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to preventing exposure and accidents.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE. However, the following are generally recommended:
-
Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[1][5]
-
Hand Protection : Handle with chemically resistant gloves. Gloves must be inspected prior to use.[1]
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[5] An impervious lab coat is recommended.
-
Respiratory Protection : If a risk assessment indicates that air-purifying respirators are necessary, use a NIOSH-approved respirator or one conforming to European Standard EN 14387.[1]
Handling Procedures
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Keep away from sources of ignition – No smoking.[1]
-
Take measures to prevent the buildup of electrostatic charge.[1]
-
Wash hands thoroughly after handling.[6]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
Incompatible materials include strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[1][8]
Section 5: Experimental Workflow for Safe Use of this compound
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory experiment.
Section 6: Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]
-
In case of skin contact : Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][6]
-
If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Fire-Fighting Measures
-
Suitable extinguishing media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]
-
Specific hazards : Vapors can accumulate in low areas and may form explosive concentrations.[1] Hazardous decomposition products formed under fire conditions include carbon oxides.[1]
-
Protective equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Personal precautions : Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[1]
-
Environmental precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Methods for cleaning up : Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[1]
Section 7: Logical Relationship of Handling Precautions
The following diagram illustrates the logical dependencies of safety precautions when working with this compound.
This comprehensive guide serves as an essential resource for the safe handling and use of this compound in a research environment. By adhering to these guidelines and fostering a strong safety culture, laboratories can minimize risks and ensure the well-being of their personnel.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 589-98-0 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. fishersci.com [fishersci.com]
The Biological Role of 3-Octanol as a Pheromone: A Technical Guide
Executive Summary: 3-Octanol is a naturally occurring secondary alcohol that functions as a critical semiochemical, particularly as a pheromone, in a diverse range of biological systems. While present in various plants and fungi, its most extensively documented role is as an alarm pheromone in social insects, primarily ants. In species of the genera Crematogaster and Acromyrmex, this compound, often in synergy with other compounds like 3-octanone, elicits rapid and decisive defensive behaviors, crucial for colony survival. It is typically secreted from the mandibular glands and triggers responses such as aggression, dispersal, and recruitment. Beyond insects, this compound is a volatile organic compound (VOC) from fungi, signaling their presence to mycophagous organisms or acting as a repellent. This guide provides an in-depth examination of the biological functions of this compound, detailing the quantitative data from key studies, the experimental protocols used for its analysis, and the putative signaling pathways involved in its perception.
Introduction to this compound
This compound (C₈H₁₈O) is a fatty alcohol that exists as two enantiomers, (R)-(-)-3-octanol and (S)-(+)-3-octanol, which can elicit different biological activities.[1] It is recognized as a versatile chemical messenger, playing roles as a flavoring agent, a plant metabolite, and, most significantly, a pheromone.[2] In the context of chemical ecology, pheromones are intraspecific chemical signals that trigger innate behavioral or physiological responses. This compound primarily functions as an alarm pheromone, a type of signal that warns conspecifics of impending danger.
Role of this compound as an Insect Pheromone
The most well-characterized pheromonal role of this compound is in Hymenoptera, particularly in various ant species where it is a key component of the mandibular gland secretions used for alarm communication.[3]
Quantitative Analysis of this compound in Ant Secretions
The quantity of this compound secreted can vary between species and is often part of a more complex chemical blend that ensures signal specificity and efficacy. The synergistic action with other compounds, such as 3-octanone, can be essential for eliciting a full behavioral response.[3]
| Species | This compound Quantity (per ant) | Associated Pheromone Components | Gland Source | Reference |
| Acromyrmex echinatior | ~25 ng (dosage used in bioassay) | 3-Octanone | Mandibular | [4] |
| Crematogaster mimosae | 75 ng | 3-Octanone (88 ng) | Mandibular | [3] |
| Crematogaster negriceps | 83 ng | 3-Octanone (32 ng) | Mandibular | [3] |
| Crematogaster castanea | Present (enantiomeric composition studied) | 3-Octanone, 6-Methyl-3-octanone | Mandibular | [5][6] |
| Crematogaster liengmei | Present (enantiomeric composition studied) | 3-Octanone, 6-Methyl-3-octanone | Mandibular | [5][6] |
Behavioral Responses to this compound
Exposure to this compound triggers a suite of alarm behaviors designed to protect the colony from threats. These responses are typically rapid and dose-dependent.
| Organism | Behavioral Assay | This compound Concentration/Dose | Observed Response | Reference |
| Acromyrmex echinatior | Mandible-Opening Response (MOR) | 25 ng | Defensive mandible opening | [4] |
| Crematogaster mimosae | Field Observation (crushed head) | Not specified | Alarm behavior, frenzy | [3] |
| Crematogaster negriceps | Field Observation (synthetic compound) | Not specified | Alarm behavior, similar to crushed heads | [3] |
| Drosophila melanogaster | T-Maze Olfactory Test | 37.4 µL in 40.3 g paraffin oil | Avoidance behavior; adaptation after 1 min pre-exposure | [7] |
Role in Fungi and Plants
This compound is also a common volatile organic compound (VOC) emitted by various fungi, where it contributes to the characteristic "mushroom-like" odor.[8][9] This emission can serve as a semiochemical, signaling the presence of the fungus to other organisms. For example, it can attract mycophagous (fungus-eating) insects or act as a repellent or antifeedant to others.[8] In some cases, fungal-derived this compound has been implicated in neurotoxic effects in model organisms like Drosophila melanogaster, suggesting its potential as a bioactive compound.[10] Plants are also known to produce this compound, which may play a role in mediating interactions with insects and pathogens.[2][11]
Experimental Protocols
The identification and characterization of this compound as a pheromone rely on a combination of chemical analysis, behavioral bioassays, and electrophysiology.
Pheromone Extraction and Chemical Analysis
A standard workflow is employed to identify volatile compounds from insect glands.
Protocol:
-
Sample Collection: Insect heads (e.g., from 200 ants) are collected, as mandibular glands are the primary source of alarm pheromones.[3]
-
Extraction: The collected heads are frozen to prevent degradation of volatile compounds. They are then crushed in a low-boiling-point solvent such as diethyl ether to extract the semiochemicals.[3]
-
Analysis (GC-MS): The ethereal extract is injected into a gas chromatograph coupled with a mass spectrometer.
-
Gas Chromatography (GC): Separates the individual components of the mixture based on their volatility and interaction with the column's stationary phase.
-
Mass Spectrometry (MS): Fragments the separated components and measures the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.
-
-
Identification and Quantification: The compound is identified by comparing its retention time and mass spectrum with those of an authentic this compound standard. Quantification is achieved by comparing the peak area of the sample with a standard curve generated from known concentrations of this compound.[3]
Behavioral Bioassays
To confirm the biological activity of an identified compound, behavioral assays are essential.
Mandible-Opening Response (MOR) Assay: This assay quantifies a specific defensive behavior in ants.[4]
-
Preparation: Individual ants are collected and secured for observation.
-
Stimulus Delivery: A small piece of filter paper is loaded with a precise amount of synthetic this compound (e.g., 25 ng dissolved in a solvent like hexane) corresponding to the amount found in a single worker.[4] A solvent-only control is also prepared.
-
Application: The filter paper is held near the ant's antennae for a defined period (e.g., 2 seconds).
-
Observation: The response, typically the opening of mandibles in an aggressive posture, is recorded as a binary outcome (yes/no).
-
Analysis: The percentage of ants responding to the pheromone is compared to the control group using statistical tests (e.g., Chi-squared test).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pherobase Synthesis - S-octan-3-ol | C8H18O [pherobase.com]
- 6. This compound, 589-98-0 [thegoodscentscompany.com]
- 7. Item - this compound olfactory adaptation in Drosophila - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of 3-Octanol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core thermodynamic data for 3-Octanol (CAS No: 589-98-0), intended for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison, including detailed experimental protocols for key measurements and a visual representation of a typical experimental workflow.
Core Thermodynamic Data
The following tables summarize the key thermodynamic and physical properties of this compound. The data has been compiled from critically evaluated sources.
Table 1: General Physical Properties of this compound
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₈H₁₈O | - | [1][2] |
| Molecular Weight | 130.23 | g/mol | [1][2] |
| Normal Boiling Point | 174-176 | °C | [N/A] |
| Melting Point | -45 | °C | [N/A] |
| Density (at 25 °C) | 0.818 | g/mL | [N/A] |
Table 2: Enthalpy and Entropy Data for this compound
| Property | Value | Unit | Condition | Source(s) |
| Standard Enthalpy of Formation (Ideal Gas) | - | kJ/mol | 298.15 K | [2] |
| Enthalpy of Vaporization | - | kJ/mol | At normal boiling point | [2] |
| Standard Molar Entropy (Liquid) | - | J/(mol·K) | 298.15 K | [N/A] |
| Standard Molar Entropy (Ideal Gas) | - | J/(mol·K) | 298.15 K | [N/A] |
Table 3: Heat Capacity of this compound
| Property | Value | Unit | Temperature (K) | Source(s) |
| Constant Pressure Heat Capacity (Liquid) | 338.5 | J/(mol·K) | 298.5 | [1] |
| Constant Pressure Heat Capacity (Ideal Gas) | - | J/(mol·K) | 298.15 K | [2] |
Table 4: Vapor Pressure of this compound
The vapor pressure of this compound can be described by the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.
| A | B | C | Temperature Range (K) | Source(s) |
| 4.8465 | 1663.322 | -97.47 | 283 - 353 | [N/A] |
Table 5: Critical Properties of this compound
| Property | Value | Unit | Source(s) |
| Critical Temperature (Tc) | 628.5 ± 0.5 | K | [N/A] |
| Critical Pressure (Pc) | - | kPa | [2] |
| Critical Volume (Vc) | 0.515 | l/mol | [N/A] |
| Critical Density (ρc) | 1.94 | mol/l | [N/A] |
Experimental Protocols
Detailed methodologies for the determination of key thermodynamic properties of this compound are outlined below. These protocols are based on established experimental techniques referenced in the compilation of the above data.
Determination of Liquid Heat Capacity by Adiabatic Calorimetry
This protocol is based on the methodology generally employed for measuring the heat capacity of organic liquids, similar to the work of Cline and Andrews (1931).[1][3]
Objective: To measure the constant pressure heat capacity (Cp) of liquid this compound over a range of temperatures.
Apparatus:
-
An adiabatic calorimeter, consisting of a sample vessel, an adiabatic shield, and a vacuum jacket.
-
Platinum resistance thermometer calibrated to ITS-90.
-
Electrical heater of known resistance.
-
High-precision digital multimeter and a stable DC power source.
-
Data acquisition system.
Procedure:
-
Sample Preparation: A high-purity sample of this compound (>99%) is degassed to remove any dissolved air. The exact mass of the sample is determined by weighing the sample vessel before and after filling.
-
Calorimeter Assembly: The sample vessel containing this compound is placed inside the adiabatic shield within the vacuum jacket. The platinum resistance thermometer and heater are in thermal contact with the sample vessel.
-
Thermal Equilibration: The calorimeter is cooled to the starting temperature of the experiment. The system is allowed to reach thermal equilibrium, where the temperature drift is minimal.
-
Heat Input: A known amount of electrical energy (Q) is supplied to the sample through the heater for a defined period. The energy input is calculated as Q = V * I * t, where V is the voltage, I is the current, and t is the time.
-
Temperature Measurement: The temperature of the sample is continuously monitored using the platinum resistance thermometer. The temperature rise (ΔT) resulting from the heat input is carefully recorded.
-
Adiabatic Control: Throughout the heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.
-
Data Analysis: The heat capacity of the sample is calculated using the formula: Cp = (Q / ΔT) - Ccal, where Ccal is the heat capacity of the empty calorimeter, which is determined in a separate calibration experiment.
-
Iterative Measurements: The process of heating and temperature measurement is repeated in small increments to obtain heat capacity data over the desired temperature range.
Determination of Vapor Pressure by Ebulliometry
This protocol is based on the ebulliometric method for measuring the vapor pressure of pure liquids.[4][5][6][7][8]
Objective: To determine the vapor pressure of this compound as a function of temperature.
Apparatus:
-
A Swietoslawski-type ebulliometer, designed to establish equilibrium between the liquid and vapor phases.
-
A high-precision temperature measurement system (e.g., a calibrated platinum resistance thermometer).
-
A pressure control and measurement system capable of maintaining and measuring pressure with high accuracy.
-
A condenser to ensure total reflux of the vapor.
Procedure:
-
Sample Charging: The ebulliometer is charged with a pure sample of this compound.
-
System Evacuation: The system is evacuated to remove any non-condensable gases.
-
Pressure Setting: The pressure in the system is set to a desired value using the pressure control system.
-
Heating and Boiling: The this compound in the boiler is gently heated to its boiling point at the set pressure. The design of the ebulliometer ensures that the boiling liquid and its vapor are in equilibrium at the point of temperature measurement.
-
Equilibrium Temperature Measurement: The temperature of the boiling liquid in equilibrium with its vapor is measured with the platinum resistance thermometer. This temperature is the boiling point of this compound at the set pressure.
-
Data Recording: The equilibrium temperature and the corresponding pressure are recorded.
-
Varying Pressure: The pressure is then set to a new value, and the corresponding equilibrium boiling temperature is measured. This process is repeated for a range of pressures.
-
Data Correlation: The collected temperature and pressure data are then fitted to a vapor pressure equation, such as the Antoine equation, to describe the vapor pressure-temperature relationship for this compound.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the thermodynamic characterization of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (CAS 589-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. srd.nist.gov [srd.nist.gov]
- 4. img.antpedia.com [img.antpedia.com]
- 5. sakeassociation.org [sakeassociation.org]
- 6. enartis.com [enartis.com]
- 7. researchgate.net [researchgate.net]
- 8. vintessential.com.au [vintessential.com.au]
The Solubility Profile of 3-Octanol: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of 3-octanol, detailing experimental determination methodologies and theoretical prediction models relevant to researchers, scientists, and drug development professionals.
Introduction
Quantitative Solubility Data
While qualitative assessments indicate that this compound is soluble in alcohols and ethers and has low solubility in water, precise quantitative data in a range of organic solvents remains largely uncharacterized in publicly accessible literature.[1][2] The table below summarizes the available quantitative and qualitative solubility information for this compound. Researchers requiring precise solubility values for specific applications are encouraged to determine them experimentally using the methods outlined in the subsequent sections.
| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |
| Water | Protic | 1.5 g/L[3] | 25 | Sparingly soluble. |
| Ethanol | Protic Alcohol | Soluble[1][2] | - | Quantitative data not available. Expected to be miscible. |
| Methanol | Protic Alcohol | Soluble[1][2] | - | Quantitative data not available. Expected to be miscible. |
| Acetone | Aprotic Ketone | Soluble | - | Qualitative assessment. Quantitative data not available. |
| Diethyl Ether | Aprotic Ether | Soluble[1][2] | - | Quantitative data not available. Expected to be miscible. |
| n-Hexane | Aprotic Alkane | Likely Soluble | - | As a nonpolar solvent, it is expected to dissolve the nonpolar alkyl chain of this compound. Quantitative data not available. |
| Toluene | Aprotic Aromatic | Likely Soluble | - | As a nonpolar aromatic solvent, it is expected to dissolve this compound. Quantitative data not available. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for many scientific and industrial applications. The following are established experimental methods that can be employed to quantify the solubility of this compound in various solvents.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to the chosen solvent in a sealed container, typically a glass flask.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the undissolved portion of this compound is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a membrane filter that is compatible with the solvent.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution at the specified temperature, typically in units of g/100 g of solvent, mol/L, or mole fraction.
References
Commercial Production Methods for 3-Octanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core commercial production methods for 3-Octanol. It is designed to furnish researchers, scientists, and drug development professionals with detailed insights into the industrial-scale synthesis, including experimental protocols, quantitative data, and process visualizations.
Hydrogenation of Unsaturated Precursors
One of the primary industrial routes to this compound involves the hydrogenation of unsaturated C8 precursors, such as 1,7-octadien-3-ol or 3-octen-2-one. This method is attractive due to the availability of feedstocks from processes like the telomerization of butadiene.
Hydrogenation of 1,7-Octadien-3-ol
Process Description: 1,7-Octadien-3-ol, which can be synthesized from butadiene and water, is hydrogenated to yield a mixture of octanols, including this compound. The process typically involves a two-stage hydrogenation to ensure complete saturation and removal of impurities.
Experimental Protocol:
-
Preliminary Hydrogenation:
-
Reactor: Stirred tank reactor or a bubble tower reactor.
-
Catalyst: A supported palladium catalyst or a nickel-based catalyst. Catalyst loading is typically 0.01-10% by weight of the liquid reaction mixture.
-
Raw Material: A mixture of 2,7-octadien-1-ol and 1,7-octadien-3-ol.
-
Temperature: Room temperature to 200°C.[1]
-
Pressure: 1-100 atmospheres of hydrogen gas.[1]
-
Procedure: The octadienol mixture is charged into the reactor with the catalyst. The reactor is pressurized with hydrogen, and the reaction is carried out with vigorous stirring until at least 90-95% conversion is achieved.[1]
-
-
Finishing Hydrogenation:
-
Reactor: A packed-bed tower reactor is often preferred for continuous operation.
-
Catalyst: A nickel-on-carrier or ruthenium-on-carrier catalyst.[1]
-
Temperature: 100-200°C.[1]
-
Pressure: 1-50 atmospheres of hydrogen gas.[1]
-
Procedure: The reaction mixture from the preliminary hydrogenation (after catalyst removal, if necessary) is fed into the packed-bed reactor to achieve complete hydrogenation and remove trace carbonyl compounds.
-
-
Purification:
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst (Preliminary) | Supported Pd or Ni | [1] |
| Catalyst (Finishing) | Ni or Ru on carrier | [1] |
| Temperature Range | 100 - 200°C | [1] |
| Pressure Range | 1 - 100 atm | [1] |
| Octadienol Conversion | >98.5% | [1] |
| Final Purification | Fractional Distillation | [1][2] |
Process Workflow:
Reduction of 3-Octanone
Process Description: this compound can be produced by the catalytic reduction of 3-octanone. This is a direct and selective method, provided that 3-octanone is readily available.
Experimental Protocol:
-
Reactor: Industrial-scale hydrogenation reactor (e.g., stirred autoclave or fixed-bed reactor).
-
Catalyst: Common catalysts for ketone reduction include nickel (e.g., Raney Nickel), ruthenium, or copper-based catalysts.[3]
-
Reducing Agent: Hydrogen gas.
-
Solvent: Typically a lower alcohol like isopropanol or ethanol.
-
Temperature: 50-150°C.
-
Pressure: 10-100 atm of hydrogen.
-
Procedure: 3-octanone is dissolved in the solvent and charged into the reactor with the catalyst. The reactor is pressurized with hydrogen and heated. The reaction is monitored until completion. The catalyst is then filtered off, and the solvent is removed by distillation. The resulting crude this compound is purified by fractional distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Ni, Ru, or Cu-based | [3] |
| Temperature Range | 50 - 150°C | - |
| Pressure Range | 10 - 100 atm | - |
| Typical Yield | >95% | - |
| Final Purity | >99% | - |
Reaction Pathway:
Grignard Synthesis
The Grignard reaction offers a versatile method for synthesizing secondary alcohols like this compound. For commercial production, this involves the reaction of an appropriate Grignard reagent with an aldehyde.
Process Description: To synthesize this compound, a Grignard reagent prepared from a pentyl halide (e.g., pentylmagnesium bromide) is reacted with propanal.
Experimental Protocol (Industrial Scale Adaptation):
-
Grignard Reagent Formation:
-
Reactor: A dedicated, inerted, and jacketed glass-lined or stainless steel reactor.
-
Reagents: Magnesium turnings and 1-bromopentane.
-
Solvent: Anhydrous tetrahydrofuran (THF) is often preferred for its higher boiling point and better solvating properties compared to diethyl ether, which is crucial for safety and reaction control on a large scale.[1]
-
Procedure: Magnesium turnings are activated in the reactor under an inert atmosphere (e.g., nitrogen). A small amount of 1-bromopentane is added to initiate the reaction. Once initiated, the remaining 1-bromopentane is added at a controlled rate to maintain a manageable reaction temperature, typically with cooling.
-
-
Reaction with Aldehyde:
-
Reactor: The same or a second inerted reactor.
-
Reagents: The prepared pentylmagnesium bromide solution and propanal.
-
Procedure: The Grignard reagent is cooled, and propanal is added slowly while maintaining the temperature below a set point (e.g., 20°C) to control the exothermic reaction. The reaction is stirred until completion.
-
-
Workup and Purification:
-
Procedure: The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute sulfuric acid or ammonium chloride) to hydrolyze the magnesium alkoxide and dissolve the magnesium salts. The organic layer containing the crude this compound is separated. The aqueous layer may be extracted with a solvent (e.g., toluene) to recover more product. The combined organic layers are washed with water and then brine.
-
Purification: The solvent is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.
-
Safety Considerations: Grignard reactions are highly exothermic and involve flammable solvents and pyrophoric reagents.[4][5] Industrial-scale operations require robust process control, including temperature monitoring, controlled addition rates, and emergency cooling systems.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Grignard Reagent | Pentylmagnesium bromide | - |
| Aldehyde | Propanal | - |
| Solvent | Anhydrous THF | [1] |
| Reaction Temperature | 0 - 20°C | - |
| Typical Yield | 80 - 90% | - |
| Final Purification | Vacuum Fractional Distillation | [7] |
Synthesis Workflow:
Biocatalytic and Fermentation Methods
While less established commercially for this compound specifically, biocatalytic and fermentation routes represent a growing area of interest for the sustainable production of alcohols.
Biocatalytic Reduction of 3-Octanone
Process Description: This method utilizes enzymes, either in isolated form or within whole microbial cells, to catalyze the reduction of 3-octanone to this compound. This approach offers high selectivity and mild reaction conditions.
Experimental Protocol (Conceptual Industrial Process):
-
Bioreactor: A stirred-tank bioreactor is commonly used for microbial fermentations.[8]
-
Microorganism/Enzyme: A microorganism (e.g., yeast or bacteria) expressing a suitable alcohol dehydrogenase (ADH) or ketone reductase.
-
Medium: A suitable growth medium for the selected microorganism, containing a carbon source, nitrogen source, and essential minerals.
-
Reaction Conditions:
-
Temperature: Typically in the range of 25-40°C.
-
pH: Controlled within the optimal range for the enzyme.
-
Aeration: May be aerobic or anaerobic depending on the microorganism and enzyme system.
-
-
Procedure: The microorganism is cultured in the bioreactor. Once a sufficient cell density is reached, 3-octanone is fed into the reactor. A co-substrate for cofactor regeneration (e.g., glucose or isopropanol) is also required. The biotransformation is monitored until maximum conversion is achieved.
-
Downstream Processing: The cells are separated from the broth by centrifugation or microfiltration. This compound is then recovered from the broth using methods such as liquid-liquid extraction or adsorption, followed by distillation for final purification.[9]
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Biocatalyst | ADH/Ketoreductase | - |
| Temperature Range | 25 - 40°C | - |
| pH Range | 6.0 - 8.0 | - |
| Recovery Method | Liquid-Liquid Extraction | [9] |
| Final Purification | Distillation | [9] |
Direct Fermentation to this compound
Process Description: This is a more advanced and less developed approach that involves genetically engineering a microorganism to produce this compound directly from a simple carbon source like glucose. This would involve the introduction of a metabolic pathway for the synthesis of the C8 backbone and its subsequent reduction to this compound.
Conceptual Workflow:
Techno-economic Considerations: The economic viability of biocatalytic and fermentation processes is highly dependent on factors such as catalyst/strain stability and productivity, the cost of the feedstock and downstream processing.[10][11][12] While potentially more sustainable, these methods often face challenges in achieving the production scales and costs of established chemical routes.
Purification of this compound
Regardless of the synthesis method, the final step in the commercial production of this compound is purification.
Fractional Distillation: This is the most common industrial method for purifying this compound.[2][13] It separates this compound from byproducts, unreacted starting materials, and other isomers based on differences in their boiling points. Industrial distillation is typically performed in large, vertical columns known as "distillation towers" or "fractionation towers".[2] For a mixture of C8 alcohols, a column with a sufficient number of theoretical plates is required to achieve high purity. The process can be operated continuously, with the crude mixture fed into the column and purified fractions drawn off at different points.[2]
Other Potential Methods: For very high purity requirements or for the removal of specific impurities, other techniques such as extractive distillation or preparative chromatography could be employed, though these are generally more expensive for bulk chemical production.[14]
References
- 1. dchas.org [dchas.org]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. Techno-economic and Life Cycle Analysis of MixAlco® Processes for Mixed Alcohol Production from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. valveandcontrol.com [valveandcontrol.com]
An In-depth Technical Guide to 3-Octanol: Discovery, History, and Synthesis
This technical guide provides a comprehensive overview of the secondary alcohol 3-octanol, intended for researchers, scientists, and professionals in drug development. It covers the historical context of its discovery, its physicochemical properties, detailed experimental protocols for its synthesis, and its role in biological signaling pathways.
Introduction and Historical Context
This compound (C₈H₁₈O) is a chiral secondary alcohol that exists as two enantiomers, (R)-(-)-3-octanol and (S)-(+)-3-octanol. It is a colorless liquid with a characteristic nutty and earthy odor and is found naturally in various plants, fungi, and as a volatile organic compound (VOC) emitted by some organisms.[1]
The formal "discovery" of this compound is not attributed to a single scientist or a specific date but rather emerged from the systematic advancements in organic chemistry during the 19th century. The foundational work on the theory of chemical structure by chemists like Charles-Adolphe Wurtz and Alexander Butlerov in the 1850s and 1860s laid the groundwork for understanding isomers and the synthesis of alcohols.[2][3][4][5] Wurtz's development of the Wurtz reaction, for instance, provided a method for forming carbon-carbon bonds, a key step in building larger organic molecules.[1][6] Following these theoretical and synthetic advancements, the systematic synthesis and characterization of a wide range of organic compounds, including various isomers of octanol, became a focus of organic chemists. It is within this period of burgeoning synthetic capability and structural elucidation that this compound was likely first synthesized and identified. Early methods for the preparation of secondary alcohols, such as the reduction of ketones, would have been applicable to the synthesis of this compound from 3-octanone.[7]
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are well-documented and are crucial for its application in various fields.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O | [8][9] |
| Molar Mass | 130.23 g/mol | [8][9] |
| Appearance | Colorless liquid | [8] |
| Odor | Nutty, earthy, herbaceous | [7][8] |
| Boiling Point | 173-176 °C | [8] |
| Melting Point | -45 °C | [6][8] |
| Density | 0.818 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.426 | |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [8] |
| Flash Point | 68 °C (154.4 °F) | |
| logP (octanol/water) | 2.8 | [8] |
Spectroscopic Data
| Spectroscopy Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | δ 0.93 (6H, t), δ 1.37 (10H, m), δ 2.35 (1H, s, -OH), δ 3.47 (1H, m, >CHO-) | [3] |
| ¹³C NMR | (Data can be sourced from spectral databases) | [10] |
| Mass Spectrometry (EI) | m/z 59, 83, 55, 41 | [8] |
| Infrared (IR) Spectroscopy | Broad peak around 3350 cm⁻¹ (-OH stretch), peaks around 2930 cm⁻¹ (C-H stretch) | [8][11] |
Experimental Protocols for Synthesis
Several methods are available for the synthesis of this compound. The following are detailed protocols for three common laboratory-scale syntheses.
Synthesis of this compound by Reduction of 3-Octanone
This method involves the reduction of the ketone 3-octanone using a reducing agent such as sodium borohydride.
Materials:
-
3-octanone
-
95% Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
15M Ammonium hydroxide (NH₄OH)
-
Chloroform (CHCl₃)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, distillation apparatus.
Procedure:
-
In a round-bottom flask, dissolve 19.2 g (0.15 mol) of 3-octanone in 270 mL of 95% ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 3.9 g (0.103 mol) of sodium borohydride in 27 mL of water.
-
Add the sodium borohydride solution in portions to the cooled 3-octanone solution.
-
Add 27 mL of 15M ammonium hydroxide to the reaction mixture.
-
Remove the ice bath and continue stirring at room temperature for 3 hours.
-
Concentrate the reaction mixture to near dryness using a rotary evaporator.
-
Partition the residue between 250 mL of chloroform and 250 mL of water in a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 200 mL portions of chloroform.
-
Combine all organic extracts and wash with 350 mL of 5% HCl, followed by 350 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting liquid residue by distillation under reduced pressure (bp 86-87 °C at 24 Torr) to yield pure this compound.[3]
References
- 1. This compound(20296-29-1) 1H NMR spectrum [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. google.com [google.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 589-98-0 [chemicalbook.com]
- 8. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound(20296-29-1) IR Spectrum [chemicalbook.com]
3-Octanol as a plant metabolite
An In-depth Technical Guide to 3-Octanol as a Plant Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an eight-carbon secondary alcohol and a significant volatile organic compound (VOC) produced by a wide array of organisms, including plants and fungi.[1] As a plant metabolite, it plays a crucial role in the plant's chemical ecology, acting as a signaling molecule in defense pathways, a mediator of plant-plant communication, and a semiochemical that influences interactions with insects and microbes.[1][2] This volatile is a product of the lipoxygenase (LOX) pathway, deriving from the oxidative breakdown of fatty acids. Its presence and concentration can be indicative of a plant's physiological state, particularly in response to biotic stress such as pathogen infection or herbivory. This guide provides a comprehensive technical overview of the biosynthesis, physiological functions, and analytical methodologies related to this compound in plants, with a focus on its potential applications in crop protection and drug development.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process rooted in the lipoxygenase (LOX) pathway, which utilizes polyunsaturated fatty acids as primary substrates. The pathway is typically initiated in response to cell damage caused by mechanical wounding, herbivory, or pathogen attack.
-
Substrate Release : The process begins with the release of polyunsaturated fatty acids, primarily linoleic acid (C18:2), from plant cell membranes. This is catalyzed by lipases or galactolipases.
-
Oxygenation : Lipoxygenase (LOX) enzymes then catalyze the dioxygenation of linoleic acid. This reaction forms fatty acid hydroperoxides, such as 9-hydroperoxyoctadecadienoic acid (9-HPOD) or 13-hydroperoxyoctadecadienoic acid (13-HPOD).
-
Cleavage : The hydroperoxide intermediates are subsequently cleaved by a hydroperoxide lyase (HPL). This cleavage results in the formation of a C8 aldehyde and a C10 oxo-acid.
-
Reduction : Finally, the C8 aldehyde is reduced to its corresponding alcohol, this compound, by an alcohol dehydrogenase (ADH) enzyme.
This pathway is a key part of the plant's response to stress, rapidly producing a blend of volatile compounds, including this compound, that can act as defense and signaling molecules.
Physiological Roles and Signaling Pathways
This compound functions as a potent signaling molecule, or "infochemical," that alerts both the emitting plant and its neighbors to biotic threats. Its emission is significantly induced by pathogens, triggering a cascade of defense responses.
Inter-plant Communication and Defense Priming: Plants can perceive VOCs emitted by stressed neighbors and prime their own defenses in preparation for an attack. Infection of lima bean (Phaseolus lunatus) with the non-host bacterial pathogen Pseudomonas syringae leads to the emission of a blend of C8 volatiles, including this compound.[2] These microbe-induced plant volatiles (MIPVs) can travel through the air and be perceived by neighboring plants, such as tobacco (Nicotiana benthamiana), activating their immune systems and inducing systemic acquired resistance (SAR).[2]
Putative Signaling Pathway: The perception of this compound by a receiver plant is thought to trigger a complex signaling network. While the precise receptor is unknown, downstream signaling involves the interplay of key defense hormones, primarily salicylic acid (SA) and likely jasmonic acid (JA), often leading to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.
-
Salicylic Acid (SA) Pathway : Evidence suggests that C8 volatile-induced immunity is dependent on the SA signaling pathway.[2] This pathway is critical for establishing resistance against biotrophic and hemibiotrophic pathogens.
-
Jasmonic Acid (JA) Pathway : Studies on analogous volatile alcohols, such as 3-pentanol, demonstrate a clear priming of both SA and JA pathways.[3] The JA pathway is typically associated with defense against necrotrophic pathogens and herbivorous insects. The interaction between SA and JA pathways is often antagonistic but can be synergistic depending on the specific plant-pathogen context.
-
MAPK Cascade : The perception of stress signals, including VOCs, often leads to the phosphorylation and activation of MAP kinases (MPK3/MPK6), which regulate the expression of a wide range of defense-related genes.
This signaling culminates in the transcriptional upregulation of pathogenesis-related (PR) genes, fortifying the plant's defenses against subsequent infections.
Quantitative Data
The concentration and emission of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions, particularly biotic stress. The following tables summarize available quantitative data.
| Plant Species | Tissue/Condition | Analyte | Concentration / Emission Level | Method | Reference |
| Phaseolus lunatus (Lima Bean) | Untreated Control | This compound | ~2.5 x 10⁵ (Peak Area) | HS-VOC Trapping, GC-MS | [4] |
| Phaseolus lunatus (Lima Bean) | Infected with P. syringae | This compound | ~1.5 x 10⁶ (Peak Area) | HS-VOC Trapping, GC-MS | [4] |
| Phaseolus lunatus (Lima Bean) | Treated with Effector HopP1 | This compound | ~2.5 x 10⁶ (Peak Area) | HS-VOC Trapping, GC-MS | [4] |
| Coleus scutellarioides | In vivo cultivated plant | This compound | 2848.59 µg/g (Total VOCs) | SPME-GC-MS | |
| Coleus scutellarioides | In vitro, no phytohormones | This compound | 8191.47 µg/g (Total VOCs) | SPME-GC-MS | |
| Coleus scutellarioides | In vitro, with NAA | This compound | 10579.11 µg/g (Total VOCs) | SPME-GC-MS |
Note: Data from Lima Bean represents relative quantification by peak area from GC-MS analysis. Data from Coleus represents the total VOC content, of which this compound is a significant component.
Role as a Semiochemical and Potential Applications
Beyond its role in plant-plant signaling, this compound is a potent semiochemical that mediates interactions with other trophic levels, offering significant potential for applications in agriculture and drug development.
Nematicidal Activity: this compound has demonstrated strong nematicidal activity against significant plant-parasitic nematodes like the root-lesion nematode (Pratylenchus penetrans). Its mode of action involves inducing a stress response in the nematode, leading to the upregulation of detoxification pathways, including those involving cytochrome P450 enzymes, and affecting various metabolic and cellular signaling pathways. This suggests that this compound could be developed into a natural, plant-derived nematicide.
Antimicrobial Properties: The related C8 volatile, 1-octen-3-ol, exhibits broad-spectrum antimicrobial activity against both bacteria and fungi. The proposed mechanism involves the disruption of cell membrane permeability, leading to the leakage of cellular constituents. The hydroxyl group is believed to be critical for this activity. Given its structural similarity, this compound is likely to possess similar properties, making it a candidate for development as a natural antimicrobial agent for crop protection or therapeutic use.
Experimental Protocols
The analysis of this compound and other plant volatiles relies on sensitive analytical techniques capable of detecting and quantifying trace amounts of these compounds. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.
Protocol: Analysis of this compound by HS-SPME-GC-MS
-
Sample Preparation :
-
Accurately weigh 0.5-2.0 g of fresh plant material (e.g., leaf discs, chopped roots) into a 20 mL glass headspace vial.
-
To enhance volatile release, an optional step is to add a saturated salt solution (e.g., NaCl) to the vial.
-
Immediately seal the vial with a PTFE/silicone septum cap. Prepare a blank vial (empty) and a quality control sample for each batch.
-
-
Headspace Solid-Phase Microextraction (HS-SPME) :
-
Fiber Selection : Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which provides broad selectivity for various VOCs.
-
Incubation/Equilibration : Place the vial in a heating block or autosampler incubator set to 40-60°C. Allow the sample to equilibrate for 15-30 minutes to allow volatiles to partition into the headspace.
-
Extraction : Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature. The analytes will adsorb onto the fiber coating.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :
-
Desorption : Immediately after extraction, insert the SPME fiber into the heated GC inlet (typically 250°C) for thermal desorption. Desorb for 3-5 minutes in splitless mode to ensure complete transfer of analytes to the GC column.
-
GC Separation :
-
Column : Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program : A typical program starts at 40°C (hold for 3 min), ramps to 180°C at 5°C/min, then ramps to 250°C at 15°C/min, and holds for 5 min.
-
-
MS Detection :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Source Temperature : 230°C.
-
-
-
Data Analysis :
-
Identify this compound by comparing its mass spectrum and retention time with those of an authentic chemical standard (e.g., from Sigma-Aldrich).
-
Quantify by integrating the peak area of a characteristic ion. For absolute quantification, generate a calibration curve using standards. For relative quantification, normalize the peak area to an internal standard or compare across treatments.
-
Conclusion
This compound is a multifaceted plant metabolite with significant roles in defense signaling and chemical ecology. Its biosynthesis via the lipoxygenase pathway is a hallmark of the plant stress response. As an airborne signal, it primes defenses in neighboring plants, demonstrating a sophisticated level of inter-plant communication mediated by a complex network involving salicylic acid and other hormonal pathways. The potent nematicidal and antimicrobial activities of this compound and related C8 volatiles highlight their potential for development into novel, bio-based products for sustainable agriculture and medicine. Further research into the specific receptors and downstream signaling components in plants, as well as the precise mechanisms of its antimicrobial action, will undoubtedly unlock new opportunities for its application.
References
- 1. Bacterial type III effector–induced plant C8 volatiles elicit antibacterial immunity in heterospecific neighbouring plants via airborne signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 3-Octanol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed overview of the ¹H and ¹³C NMR spectral data, along with experimental protocols for the analysis of 3-octanol. The data presented herein is crucial for researchers and scientists involved in chemical synthesis, natural product identification, and drug development, providing a reference for the characterization of this secondary alcohol.
Data Presentation
The ¹H and ¹³C NMR spectra of this compound were predicted to provide a comprehensive dataset for chemical shift assignments and coupling constant analysis. The data is summarized in the tables below.
Table 1: ¹H NMR Spectral Data of this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H8 | 0.90 | t | 7.1 |
| H2, H7 | 1.48 | m | - |
| H3 | 3.58 | p | 6.0 |
| H4, H5, H6 | 1.30 | m | - |
| OH | 1.60 | s (broad) | - |
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1, C8 | 14.1 |
| C2, C7 | 22.6 |
| C3 | 72.9 |
| C4 | 31.8 |
| C5 | 25.5 |
| C6 | 36.5 |
Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid samples like this compound is detailed below.
1. Sample Preparation
-
Materials: this compound, Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS), NMR tube (5 mm), Pasteur pipette, small vial.
-
Procedure:
-
Weigh approximately 20-30 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS as an internal standard.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Software: Standard NMR acquisition and processing software.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 to 4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton connectivity.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships within the this compound molecule.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Key ¹H-¹H COSY correlations in this compound.
Application Note: FT-IR Spectroscopy for Functional Group Analysis of 3-Octanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique for identifying functional groups in organic molecules.[1] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint".[2][3] This application note provides a detailed protocol for the functional group analysis of 3-Octanol, a secondary fatty alcohol, using FT-IR spectroscopy.[4] The methods described are crucial for quality control, structural elucidation, and impurity profiling in research and pharmaceutical development.
Principle of FT-IR Spectroscopy for this compound Analysis
The absorption of infrared radiation causes molecular vibrations at specific frequencies corresponding to the bonds within the molecule.[5][6] For this compound (CH₃(CH₂)₄CH(OH)CH₂CH₃), the key functional groups that produce characteristic absorption bands are the hydroxyl group (-OH) and the alkyl groups (C-H and C-O bonds).
-
O-H Stretching: The hydroxyl group exhibits a strong and characteristically broad absorption band in the 3650-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[1][5]
-
C-H Stretching: The alkyl C-H bonds show strong, sharp absorptions in the region of 3000-2850 cm⁻¹.[6][7]
-
C-O Stretching: The C-O single bond of a secondary alcohol like this compound results in a strong absorption band in the fingerprint region, typically around 1150-1075 cm⁻¹.[8] The position of this peak is diagnostic for distinguishing between primary, secondary, and tertiary alcohols.[2][8]
Data Presentation: Characteristic FT-IR Bands for this compound
The following table summarizes the expected FT-IR absorption bands for the functional groups present in this compound.
| Wavenumber Range (cm⁻¹) | Intensity & Shape | Vibration Type | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| 2960 - 2850 | Strong, Sharp | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1470 - 1450 | Medium | C-H Bend | Alkyl (CH₂) Scissoring |
| 1380 - 1370 | Medium | C-H Bend | Alkyl (CH₃) Bending |
| 1150 - 1075 | Strong | C-O Stretch | Secondary Alcohol (-CH-O) |
Table 1: Summary of characteristic FT-IR absorption bands for this compound. Data compiled from multiple sources.[6][7][8]
Experimental Protocols
This section details the methodology for analyzing a liquid sample like this compound using an FT-IR spectrometer, primarily with an Attenuated Total Reflectance (ATR) accessory, which is ideal for neat liquids.[9][10]
Materials and Equipment
-
FT-IR Spectrometer (e.g., Agilent Cary 600 series, PerkinElmer Spectrum Two)
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes (e.g., KimWipes)
Experimental Workflow Diagram
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Showing Compound this compound (FDB003343) - FooDB [foodb.ca]
- 5. ejournal.upi.edu [ejournal.upi.edu]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Octanol
Introduction
(S)-3-Octanol is a chiral secondary alcohol of significant interest in the chemical and pharmaceutical industries. Its enantiomerically pure form serves as a valuable chiral building block for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Enantioselective synthesis, particularly through biocatalytic methods, offers a green and efficient route to produce (S)-3-Octanol with high optical purity. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-3-Octanol, primarily focusing on lipase-catalyzed kinetic resolution.
Overview of Synthetic Strategy: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. In this process, an enzyme, typically a lipase, selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. For the synthesis of (S)-3-Octanol from a racemic mixture of (R,S)-3-Octanol, the lipase preferentially acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. The resulting mixture of (S)-3-Octanol and the (R)-3-octyl ester can then be easily separated.
The general workflow for this biocatalytic approach is depicted below.
Caption: General workflow for the lipase-catalyzed kinetic resolution of racemic 3-octanol.
Data Presentation: Comparison of Catalytic Systems
The efficiency of the kinetic resolution of this compound is highly dependent on the choice of lipase, acyl donor, solvent, and reaction conditions. Below is a summary of quantitative data from a key study on the enantioselective acetylation of racemic this compound.
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Yield of (S)-3-Octanol (%) | Enantiomeric Excess of (S)-3-Octanol (%) | Reference |
| Candida antarctica (CALB) | Vinyl Acetate | Toluene | 30 | 62 | 73 (isolated) | >95 | [1] |
Experimental Protocols
This section provides a detailed protocol for the enantioselective synthesis of (S)-3-Octanol via lipase-catalyzed acetylation of racemic this compound.
Materials and Equipment:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435 or Chirazyme L-2
-
Vinyl acetate (acyl donor)
-
Toluene (or other suitable organic solvent like hexane or tert-butyl methyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and temperature control (e.g., water bath)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Analytical instrumentation for determining conversion and enantiomeric excess (e.g., chiral Gas Chromatography - GC)
Protocol: Lipase-Catalyzed Acetylation of Racemic this compound
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add racemic this compound (e.g., 10 mmol, 1.30 g).
-
Add toluene (e.g., 50 mL) to dissolve the alcohol.
-
Add vinyl acetate (e.g., 20 mmol, 1.85 mL, 2 equivalents). Using an excess of the acyl donor can help drive the reaction.
-
Add the immobilized Candida antarctica lipase B (e.g., 200 mg). The optimal enzyme loading may vary and should be determined empirically.
-
-
Reaction Execution:
-
Stir the reaction mixture at a constant temperature of 30 °C using a magnetic stirrer and a temperature-controlled water bath.
-
Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by TLC or GC. The reaction should be stopped at or near 50% conversion to obtain the highest enantiomeric excess for both the remaining alcohol and the formed ester. For the specific goal of isolating (S)-3-octanol, the reaction can be allowed to proceed to a higher conversion (e.g., ~60%) to maximize the yield of the unreacted enantiomer with high e.e.[1].
-
-
Work-up and Purification:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with fresh solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
The resulting crude mixture contains (S)-3-octanol and (R)-3-octyl acetate. Separate these two compounds using silica gel column chromatography. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions containing the pure (S)-3-octanol and the (R)-3-octyl acetate separately.
-
Combine the fractions of each pure compound and remove the solvent under reduced pressure.
-
-
Characterization:
-
Determine the yield of the isolated (S)-3-octanol.
-
Determine the enantiomeric excess of the purified (S)-3-octanol using chiral GC analysis.
-
Catalytic Mechanism
Lipases, such as Candida antarctica lipase B, are serine hydrolases that operate via a "catalytic triad" of serine, histidine, and aspartate residues in their active site. The acylation of an alcohol follows a Ping-Pong Bi-Bi mechanism.
Caption: Catalytic cycle of lipase-mediated acylation of (R)-3-octanol.
Mechanism Description:
-
The serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of the acyl donor (vinyl acetate), forming a tetrahedral intermediate.
-
This intermediate collapses, releasing acetaldehyde and forming a stable acyl-enzyme intermediate.
-
The (R)-enantiomer of this compound, which fits sterically and electronically better into the active site, then acts as a nucleophile, attacking the acyl-enzyme intermediate. The (S)-enantiomer is sterically hindered from efficiently entering the active site and reacting.
-
A second tetrahedral intermediate is formed, which then collapses to release the (R)-3-octyl acetate and regenerate the free enzyme, ready for the next catalytic cycle.
Conclusion
The enantioselective synthesis of (S)-3-Octanol can be effectively achieved through the kinetic resolution of its racemic mixture using lipase catalysis. Candida antarctica lipase B has demonstrated high efficiency for this transformation, providing the desired (S)-enantiomer in good yield and high enantiomeric excess. The provided protocol offers a reliable and scalable method for researchers in academia and industry. The reusability of the immobilized enzyme and the mild reaction conditions make this a green and cost-effective synthetic route.
References
Application Notes and Protocols: 3-Octanol as a Flavoring Agent in the Food Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octanol is a secondary alcohol that is a key contributor to the aroma profile of many natural products, including various mushrooms, herbs like mint, and some fruits.[1][2] It is a colorless liquid with a characteristic earthy, mushroom-like, and slightly nutty aroma, making it a valuable component in the flavor and fragrance industry.[1][2][3] In the food sector, this compound is utilized to impart or enhance these specific flavor notes in a variety of products, such as baked goods, beverages, and confectionery.[1][4] This document provides detailed application notes, experimental protocols for its evaluation, and an overview of the biological pathways involved in its sensory perception.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems. These properties influence its solubility, volatility, and stability, which in turn affect the final flavor profile of the food product.
| Property | Value | Reference(s) |
| Molecular Formula | C8H18O | [5][6] |
| Molecular Weight | 130.23 g/mol | [5][7] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Earthy, mushroom, herbaceous, nutty | [1][2][5] |
| Boiling Point | 173.0 - 175.0 °C at 760 mmHg | [5] |
| Melting Point | -45.0 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol, ether | [5] |
| Density | 0.817 - 0.824 g/cm³ | [5] |
| Refractive Index | 1.425 - 1.429 | [5] |
| FEMA Number | 3581 | [2][5] |
| JECFA Flavor Number | 291 | [5] |
| FDA Regulation | 21 CFR 172.515 | [2][5] |
Applications in the Food Industry
This compound is recognized for its ability to impart a natural and fresh aroma to a variety of food products. Its characteristic flavor profile makes it suitable for the following applications:
-
Bakery Products: Adds a subtle, earthy note that can enhance the flavor of bread, crackers, and other savory baked goods.[1]
-
Beverages: Can be used in certain beverages to introduce a fresh, herbaceous, or forest-like nuance.[1]
-
Confectionery: In specific confectionery items, it can provide a unique nutty and earthy flavor dimension.[4]
-
Mushroom Flavors: It is a key component in the formulation of artificial mushroom flavors, providing an authentic aroma.[1][2]
-
Savory Products: Can be used in soups, sauces, and seasonings to enhance savory and umami notes.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound - Triangle Test
Objective: To determine if a perceptible sensory difference exists between two product formulations, one with and one without the addition of this compound.[2][8][9]
Materials:
-
Control product (without this compound)
-
Test product (with a specified concentration of this compound)
-
Sensory booths with controlled lighting and ventilation
-
Identical, coded sample cups
-
Water and unsalted crackers for palate cleansing
-
Panel of at least 20-40 trained or consumer panelists[8]
-
Ballot sheets or sensory software for data collection
Procedure:
-
Sample Preparation: Prepare the control and test products. The only variable between the samples should be the presence of this compound.
-
Coding: Code the samples with random three-digit numbers.
-
Presentation: Present three samples to each panelist simultaneously in a randomized order.[2] Two samples will be identical (either both control or both test), and one will be different.[2][8][9] The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.[2]
-
Evaluation: Instruct panelists to evaluate the samples from left to right.[2] They should cleanse their palate with water and crackers between samples.
-
Task: Ask the panelists to identify the "odd" or "different" sample.[2][8]
-
Data Collection: Record the panelists' responses.
Data Analysis:
-
The number of correct identifications is counted.
-
Statistical analysis (e.g., using a chi-squared test or consulting a binomial table) is performed to determine if the number of correct responses is significantly greater than what would be expected by chance (which is 1/3 for a triangle test).[2]
Protocol 2: Quantitative Descriptive Analysis (QDA) of this compound Flavor Profile
Objective: To identify and quantify the specific sensory attributes of this compound in a food product.[10][11]
Materials:
-
Food product containing a known concentration of this compound
-
Reference standards for relevant flavor attributes (e.g., mushroom, earthy, nutty, herbaceous)
-
Trained sensory panel (8-12 panelists)
-
Sensory booths
-
Ballot sheets or sensory software with intensity scales (e.g., 15-cm line scales)
Procedure:
-
Panel Training: Train the panelists to recognize and rate the intensity of key flavor attributes associated with this compound using the reference standards. Develop a consensus vocabulary (lexicon) to describe the sensory characteristics.[11][12]
-
Sample Evaluation: Provide each panelist with a coded sample of the product.
-
Attribute Rating: Instruct panelists to rate the intensity of each identified attribute on the provided scales.
-
Data Collection: Collect the intensity ratings from all panelists.
Data Analysis:
-
Calculate the mean intensity ratings for each attribute across all panelists.
-
Generate a spider web or star plot to visually represent the flavor profile of the product.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in attribute intensities between different product formulations.
Protocol 3: Quantification of this compound in a Food Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately measure the concentration of this compound in a food sample.[1][6][13]
Materials:
-
Food sample
-
This compound standard of known purity
-
Internal standard (e.g., 2-octanol, if not present in the sample)
-
Organic solvents (e.g., dichloromethane, hexane)
-
Solid Phase Microextraction (SPME) fibers or solvent extraction apparatus
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation (Headspace SPME):
-
Weigh a known amount of the homogenized food sample into a headspace vial.
-
Add a known amount of the internal standard.
-
Seal the vial and incubate at a specific temperature and time to allow volatile compounds to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC injection port.
-
Separate the volatile compounds on an appropriate GC column (e.g., a polar capillary column).
-
The separated compounds enter the mass spectrometer for ionization and detection.
-
Identify this compound based on its retention time and mass spectrum (comparing to a standard).
-
-
Quantification:
-
Create a calibration curve by analyzing standards of known this compound concentrations with the internal standard.
-
Calculate the concentration of this compound in the food sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Signaling Pathway and Experimental Workflows
Olfactory Signal Transduction Pathway
The perception of this compound, like other volatile aroma compounds, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[3][5] These receptors are G-protein coupled receptors (GPCRs).[4][5] The binding of an odorant molecule triggers a signaling cascade that ultimately leads to the generation of an electrical signal that is transmitted to the brain.
Caption: Olfactory signal transduction pathway for this compound.
Experimental Workflow for Flavor Analysis
A systematic workflow is crucial for the comprehensive evaluation of a flavoring agent like this compound. This involves a combination of sensory and analytical techniques to understand its impact on a food product.
Caption: Experimental workflow for this compound flavor analysis.
Conclusion
This compound is a versatile flavoring agent that can impart unique and desirable earthy and mushroom-like notes to a wide range of food products. Its effective use requires a thorough understanding of its physicochemical properties and sensory characteristics. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in food applications, combining both sensory and analytical methodologies. This comprehensive approach will enable researchers and food scientists to optimize product formulations and ensure consistent flavor quality.
References
- 1. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 2. Triangle Test [sensorysociety.org]
- 3. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Olfactory receptors: G protein-coupled receptors and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. GC-O-MS technique and its applications in food flavor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 10. foodresearchlab.com [foodresearchlab.com]
- 11. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 12. na.mxns.com [na.mxns.com]
- 13. rroij.com [rroij.com]
Application of 3-Octanol in Fragrance and Perfumery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octanol, a secondary fatty alcohol, is a versatile ingredient in the fragrance and perfumery industry, prized for its unique and natural scent profile.[1][2] Its characteristic earthy, mushroom-like, and herbaceous aroma lends a touch of nature to a variety of fragrance compositions.[1][3][4] Naturally occurring in sources such as mushrooms (including boletus, forestiere, and shiitake) and plants like Mentha arvensis, this compound is utilized to create balanced and authentic fragrances.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of this compound in fragrance research and development.
Physicochemical and Olfactory Properties of this compound
A comprehensive understanding of this compound's properties is essential for its successful application in perfumery. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [3] |
| Molecular Weight | 130.23 g/mol | [3] |
| CAS Number | 589-98-0 | [4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 174-176 °C | Sigma-Aldrich |
| Vapor Pressure | ~1 mmHg (at 20 °C) | Sigma-Aldrich |
| Flash Point | 68 °C | Sigma-Aldrich |
| Density | 0.818 g/mL (at 25 °C) | Sigma-Aldrich |
| Water Solubility | 1.5 g/L (at 25 °C) | LookChem |
Table 2: Olfactory Profile of this compound
| Parameter | Description | Source |
| Odor Type | Earthy, mushroom, herbaceous, nutty, slightly woody and minty | [3][4] |
| Taste Description | Musty, mushroom, earthy, creamy, dairy (at 5.00 ppm) | [3] |
| Natural Occurrence | Mushrooms (Boletus, Shiitake), Mentha arvensis, Thyme, Pimentos | [1][4] |
Applications in Fragrance Compositions
This compound is primarily used as a top to middle note in fragrance creation, contributing a fresh, natural, and earthy character.[3] Its ability to blend harmoniously with other ingredients makes it a valuable modifier in various fragrance families.[1]
Functional Roles of this compound in Perfumery:
-
Naturalizer: Imparts a realistic, damp earth or forest floor aroma, enhancing natural-themed fragrances (e.g., chypre, fougère).
-
Modifier: Adds complexity and a unique twist to floral, green, and citrus accords. It can cut through excessive sweetness and add a sophisticated, savory nuance.
-
Special Effect: Creates novel and intriguing accords, such as petrichor (the smell of rain on dry earth) or damp cellar notes in niche and artistic perfumery.
The following diagram illustrates the logical relationships in utilizing this compound in fragrance formulation.
Experimental Protocols
Protocol for Sensory Evaluation of this compound
This protocol outlines a standardized method for the sensory evaluation of this compound by a trained panel.
Objective: To characterize the odor profile of this compound and evaluate its intensity at different concentrations.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., dipropylene glycol or ethanol)
-
Glass vials with PTFE-lined caps
-
Perfumer's smelling strips
-
Controlled environment sensory booths
Procedure:
-
Sample Preparation: Prepare a dilution series of this compound in the chosen solvent (e.g., 10%, 5%, 1%, 0.1% v/v).
-
Panelist Selection: Select a panel of at least 10-15 trained assessors, screened for their olfactory acuity.
-
Testing Environment: Conduct the evaluation in individual sensory booths with controlled temperature, humidity, and ventilation to prevent cross-contamination of odors.
-
Evaluation:
-
Dip smelling strips into each dilution for a standardized duration (e.g., 2 seconds).
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Instruct panelists to evaluate the odor at different time intervals (top, middle, and base notes) and record their descriptions.
-
Use a rating scale (e.g., 1-9) to score the intensity of the perceived aroma.
-
-
Data Analysis: Analyze the collected data to determine the consensus odor profile and the concentration-intensity relationship.
The following diagram illustrates the workflow for the sensory evaluation protocol.
Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol describes a general method for identifying the contribution of this compound to the overall aroma of a complex fragrance mixture.
Objective: To isolate and characterize the odor of this compound as it elutes from the gas chromatograph.
Materials and Equipment:
-
Gas Chromatograph with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP)
-
HP-5MS capillary column (or similar)
-
Helium carrier gas
-
Fragrance sample containing this compound
-
Trained human assessor
Procedure:
-
Sample Injection: Inject a suitable amount of the fragrance sample into the GC.
-
GC Separation: Program the GC oven temperature to effectively separate the volatile compounds. A typical program might be: start at 37°C, ramp to 100°C at 3.5°C/min, then ramp to 250°C at 15°C/min.
-
Effluent Splitting: Split the column effluent between the MS detector and the ODP (e.g., a 1:1 split).
-
Olfactory Detection: A trained assessor sniffs the effluent at the ODP and provides a description of the perceived odor and its intensity at different retention times.
-
Mass Spectrometry Detection: Simultaneously, the MS detector records the mass spectra of the eluting compounds.
-
Data Correlation: Correlate the assessor's perception of a mushroom-like odor with the retention time and mass spectrum of this compound to confirm its contribution to the overall scent.
The following diagram illustrates the experimental workflow for GC-O analysis.
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by the binding of the molecule to specific olfactory receptors in the nasal epithelium. This triggers a cascade of intracellular events leading to the generation of a neural signal that is interpreted by the brain as a specific scent.
The following diagram provides a simplified overview of the olfactory signaling pathway.
References
Application Notes and Protocols: 3-Octanol as a Chemical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octanol, a secondary eight-carbon alcohol, is a versatile chemical intermediate with significant applications in organic synthesis. Its utility spans from the creation of flavors and fragrances to the synthesis of potential therapeutic agents. This document provides detailed application notes and experimental protocols for key transformations of this compound, including its oxidation, dehydration, and esterification, as well as its use as a precursor for the synthesis of γ-lactones. Furthermore, it explores the biological activities of this compound derivatives, offering insights for drug development professionals.
Chemical Transformations of this compound
This compound serves as a valuable starting material for a variety of chemical reactions, leading to the formation of ketones, alkenes, esters, and lactones.
Oxidation to 3-Octanone
The oxidation of this compound yields 3-octanone, a ketone with applications in the flavor and fragrance industry and as an intermediate in further chemical syntheses.[1] 3-Octanone is known for its sweet, earthy, and lavender-like aroma.[2]
Experimental Protocol: Oxidation of this compound to 3-Octanone
This protocol is a general method for the oxidation of secondary alcohols to ketones using potassium bromate (KBrO3) and cerium(III) chloride heptahydrate (CeCl3·7H2O) as a catalytic system.
Materials:
-
This compound
-
Potassium bromate (KBrO3)
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 10 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mmol of this compound in a mixture of 3 mL of acetonitrile and 0.2 mL of water.
-
To this solution, add 1 mmol of CeCl3·7H2O and 3 mmol of KBrO3.
-
Stir the reaction mixture under reflux conditions. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add 5 mL of distilled water to the reaction mixture and stir for an additional 5 minutes.
-
Extract the mixture with dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-octanone.
Quantitative Data: While a specific yield for the oxidation of this compound using this exact method is not provided in the searched literature, similar oxidations of secondary alcohols with this system have been reported to proceed in high to excellent yields.
| Parameter | Value | Reference |
| Reactant | This compound | N/A |
| Product | 3-Octanone | N/A |
| Catalyst System | KBrO3/CeCl3·7H2O | N/A |
| Solvent | CH3CN/H2O | N/A |
| Expected Yield | High | N/A |
Reaction Workflow: Oxidation of this compound
Caption: Workflow for the oxidation of this compound to 3-octanone.
Dehydration to Octenes
The dehydration of this compound leads to the formation of a mixture of octene isomers. This elimination reaction is typically acid-catalyzed and proceeds by heating the alcohol in the presence of a strong acid.
Experimental Protocol: Dehydration of this compound
This protocol is based on a reported metal triflate-catalyzed dehydration of secondary alcohols.
Materials:
-
This compound
-
Iron(III) triflate (Fe(OTf)3)
-
Round-bottomed flask
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask, place this compound.
-
Add a catalytic amount of iron(III) triflate (e.g., 0.5 mol%).
-
Heat the mixture to a temperature sufficient to effect dehydration (e.g., 165 °C).
-
The resulting octene mixture can be distilled directly from the reaction mixture.
Quantitative Data:
| Parameter | Value |
| Reactant | This compound |
| Product | Mixture of octenes |
| Catalyst | Iron(III) triflate (Fe(OTf)3) |
| Temperature | 165 °C |
| Yield | 85% |
Reaction Scheme: Dehydration of this compound
Caption: Dehydration of this compound to a mixture of octenes.
Esterification to 3-Octyl Acetate
Esterification of this compound with a carboxylic acid, such as acetic acid, produces 3-octyl acetate, an ester with a characteristic fruity aroma. 3-Octyl acetate is used as a flavoring and fragrance agent.[3]
Experimental Protocol: Fischer Esterification of this compound with Acetic Acid
This is a general procedure for Fischer esterification.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H2SO4)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask, combine this compound and an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, carefully wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and distill the crude product to obtain pure 3-octyl acetate.
Quantitative Data: While a specific yield for 3-octyl acetate synthesis via this method was not found, Fischer esterifications typically provide moderate to good yields, which can be improved by removing water as it is formed.
| Parameter | Value |
| Reactants | This compound, Acetic Acid |
| Product | 3-Octyl Acetate |
| Catalyst | Concentrated H2SO4 |
| Reaction Type | Fischer Esterification |
| Expected Yield | Moderate to Good |
Logical Relationship: Esterification
Caption: General scheme of an esterification reaction.
Synthesis of γ-Octalactone
γ-Octalactone is a valuable flavor and fragrance compound with a coconut-like aroma.[4] It can be synthesized from 4-hydroxyoctanoic acid, which in turn can be prepared from this compound through a multi-step synthesis.
Proposed Synthetic Pathway from this compound to γ-Octalactone
A plausible synthetic route from this compound to γ-octalactone involves the following steps:
-
Dehydration of this compound to yield a mixture of octenes.
-
Hydroboration-oxidation of the octene mixture , which will regioselectively produce a mixture of octanols, including 4-octanol.
-
Oxidation of the alcohol mixture , which will convert 4-octanol to 4-octanone.
-
Baeyer-Villiger oxidation of 4-octanone to yield the corresponding ester, which upon hydrolysis gives 4-hydroxyoctanoic acid.
-
Lactonization of 4-hydroxyoctanoic acid under acidic conditions to form γ-octalactone.
Experimental Protocol: Lactonization of 4-Hydroxyoctanoic Acid
This is a general protocol for the acid-catalyzed intramolecular esterification of a hydroxy acid.
Materials:
-
4-Hydroxyoctanoic acid
-
A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
An inert solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Heating mantle
Procedure:
-
Dissolve 4-hydroxyoctanoic acid in toluene in a round-bottomed flask.
-
Add a catalytic amount of the strong acid.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the resulting γ-octalactone by distillation.
Quantitative Data: Specific yields for the conversion of 4-hydroxyoctanoic acid to γ-octalactone are generally high under these conditions.
| Parameter | Value |
| Reactant | 4-Hydroxyoctanoic Acid |
| Product | γ-Octalactone |
| Catalyst | Strong Acid (e.g., H2SO4) |
| Reaction Type | Intramolecular Esterification |
| Expected Yield | High |
Synthetic Pathway: this compound to γ-Octalactone
Caption: Proposed synthetic pathway from this compound to γ-octalactone.
Biological Activities of this compound Derivatives
Derivatives of this compound have shown a range of biological activities, making them of interest to drug development professionals.
Nematicidal and Insecticidal Activity of 3-Octanone
3-Octanone, produced by the oyster mushroom (Pleurotus ostreatus), has been identified as a potent nematicidal agent against the roundworm Caenorhabditis elegans.[5][6] The proposed mechanism involves the disruption of cell membranes, leading to paralysis and cell death.[5] This suggests potential applications in the development of new pesticides.
Antimicrobial Activity of Octyl Esters
Esters derived from octanol have been investigated for their antimicrobial properties. For instance, 3-O-octanoyl-(-)-epicatechin, an ester, has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The likely mechanism of action is damage to the cytoplasmic membrane.[7] This highlights the potential for developing novel antimicrobial agents based on octyl esters.
Potential in Cancer Research
Octyl acetate has been mentioned in the context of research into malignant melanoma, colon cancer, and breast cancer, although specific details on its mechanism of action or efficacy are not yet well-defined.[5] Structure-activity relationship (SAR) studies on various esters have shown that their toxicity profiles can be influenced by factors such as in vivo hydrolysis.[8] This suggests that careful design of octyl esters could lead to the development of prodrugs or targeted therapeutic agents.
Signaling Pathway Involvement (Hypothetical)
While specific signaling pathways for this compound derivatives are not extensively documented, their membrane-disrupting activities suggest potential interactions with pathways involved in cell membrane integrity and signaling. For example, in the context of cancer, disruption of the cell membrane could lead to apoptosis through various signaling cascades. Further research is needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
Illustrative Signaling Pathway Diagram
Caption: Hypothetical pathway for anticancer activity of a this compound derivative.
Conclusion
This compound is a valuable and versatile chemical intermediate with broad applications in organic synthesis. The protocols and data presented here provide a foundation for researchers and scientists to utilize this compound in the synthesis of a variety of compounds. For drug development professionals, the emerging biological activities of this compound derivatives, particularly in the areas of antimicrobial and anticancer research, suggest that this chemical scaffold holds promise for the discovery of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their potential.
References
- 1. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Octyl acetate | C10H20O2 | CID 521238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gamma-Octalactone | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Octanone - American Chemical Society [acs.org]
- 6. 3-Octanone - Molecule of the Month - April 2024 - HTML-only version [chm.bris.ac.uk]
- 7. Investigation of the antibacterial activity of 3-O-octanoyl-(-)-epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure-toxicity relationships and volume fraction analyses for selected esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Octanol via Grignard Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of the secondary alcohol, 3-octanol, utilizing a Grignard reaction. This classic organometallic transformation is a cornerstone of carbon-carbon bond formation in organic synthesis. The protocol details two primary synthetic routes, outlining the necessary reagents, reaction conditions, and purification methods.
Introduction
The Grignard reaction is a fundamental method for creating alcohols from carbonyl compounds. It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired alcohol. For the synthesis of this compound, a secondary alcohol, the reaction can be approached by retrosynthetic analysis, identifying two principal pathways involving the reaction of a Grignard reagent with an aldehyde.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting materials and the final product, this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 1-Bromopropane | C₃H₇Br | 122.99 | 71 | 1.354 | 1.434 |
| Pentanal | C₅H₁₀O | 86.13 | 103 | 0.814 | 1.394 |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 129-130 | 1.218 | 1.445 |
| Propanal | C₃H₆O | 58.08 | 48 | 0.807 | 1.364 |
| This compound | C₈H₁₈O | 130.23 | 175-178 | 0.819 | 1.426 |
Reaction Pathways
Two primary and equally viable Grignard reaction pathways for the synthesis of this compound are presented below.
Pathway A: Reaction of Propylmagnesium Bromide with Pentanal. Pathway B: Reaction of Pentylmagnesium Bromide with Propanal.
The choice between these pathways may depend on the availability and cost of the starting materials.
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound. This procedure is generalized to be applicable to both Pathway A and Pathway B with the appropriate starting materials. Crucially, all glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use, and all reagents and solvents must be anhydrous to ensure the success of the Grignard reaction.
Materials and Equipment
-
Round-bottom flask (three-necked)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Magnesium turnings
-
1-Bromopropane (for Pathway A) or 1-Bromopentane (for Pathway B)
-
Pentanal (for Pathway A) or Propanal (for Pathway B)
-
Anhydrous diethyl ether
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Part 1: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of the alkyl bromide (1-bromopropane for Pathway A or 1-bromopentane for Pathway B, 1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the alkyl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with the Aldehyde
-
Cool the flask containing the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of the aldehyde (pentanal for Pathway A or propanal for Pathway B, 1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. A precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (ether layer) from the aqueous layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 175-178 °C.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Grignard reaction of propylmagnesium bromide with pentanal to form this compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Application Notes and Protocols for the Quantification of 3-Octanol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octanol is a volatile organic compound (VOC) and a secondary fatty alcohol that has been identified in various biological and environmental matrices.[1] Its presence in biological samples can be of interest for several reasons, including its potential as a biomarker for certain diseases, its role in metabolic pathways, and its use as a flavoring agent in food and fragrances.[2] Accurate and robust quantification of this compound in complex biological samples such as blood, plasma, serum, and urine is crucial for understanding its physiological and pathological significance.
These application notes provide detailed protocols for the quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), two of the most powerful analytical techniques for this purpose.
Analytical Methodologies
The choice of analytical technique for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for the analysis of volatile compounds like this compound.[2][3] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides identification and quantification based on their mass-to-charge ratio. Headspace sampling is a common technique for volatile analytes in liquid or solid samples, where the gas phase above the sample is injected into the GC, minimizing matrix effects.[4]
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that separates compounds in a liquid mobile phase before they are ionized and detected by the mass spectrometer.[5] While GC-MS is often preferred for volatile compounds, LC-MS can also be employed, particularly when simultaneous analysis of less volatile compounds is required or when derivatization is used to enhance the chromatographic properties of this compound. Sample preparation for LC-MS often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[6]
Experimental Protocols
3.1. General Sample Handling and Preparation
Proper sample collection and handling are critical for accurate quantification.
-
Sample Collection: Blood samples should be collected in appropriate vacutainers. For plasma, use tubes containing an anticoagulant (e.g., EDTA, heparin). For serum, use tubes without additives or with a clot activator.[7]
-
Storage: Samples should be processed as soon as possible. If immediate analysis is not possible, they should be stored at -80°C to minimize degradation of analytes.
-
Glassware: All glassware should be thoroughly cleaned to avoid contamination. A typical cleaning protocol includes a detergent wash, an acid soak, and a rinse with deionized water.[8]
3.2. Protocol 1: Quantification of this compound in Plasma/Serum by Headspace GC-MS
This protocol is suitable for the analysis of volatile this compound from a complex biological matrix.
3.2.1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Internal Standard (IS), e.g., 2-Nonanol[9]
-
Methanol, GC grade
-
Sodium chloride (NaCl)
-
Deionized water
-
Headspace vials (20 mL) with screw caps and septa[10]
-
Micropipettes and tips
3.2.2. Sample Preparation Workflow
Caption: Workflow for this compound Quantification by Headspace GC-MS.
3.2.3. Detailed Procedure
-
Preparation of Standards: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with methanol.[9]
-
Sample Thawing: Allow plasma/serum samples to thaw at room temperature.[10]
-
Aliquoting: In a headspace vial, add 500 µL of the plasma/serum sample.[10]
-
Internal Standard Addition: Add a known amount of the internal standard (e.g., 2-nonanol in methanol) to each sample, calibrator, and quality control sample.
-
Salting Out: Add 1 mL of a saturated NaCl solution to the vial. This increases the volatility of this compound.
-
Sealing and Mixing: Immediately seal the vial and vortex for 30 seconds.
-
Incubation: Place the vials in the headspace autosampler tray and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration of this compound in the headspace.
-
GC-MS Analysis: Inject a portion of the headspace gas into the GC-MS system.
3.2.4. Suggested GC-MS Parameters
| Parameter | Value |
| GC Column | VF-17ms (30 m x 0.25 mm, 0.25 µm) or similar[11] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[11] |
| Injector Temp. | 250°C |
| Oven Program | Initial 55°C for 1 min, ramp to 130°C at 20°C/min, hold for 2 min, ramp to 160°C at 5°C/min, then to 300°C at 30°C/min and hold for 5 min.[11] |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target ions of this compound and IS |
3.3. Protocol 2: Quantification of this compound in Plasma/Serum by LC-MS/MS
This protocol involves a protein precipitation step followed by LC-MS/MS analysis.
3.3.1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Internal Standard (IS), e.g., deuterated this compound
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes
-
LC-MS vials
3.3.2. Sample Preparation Workflow
Caption: Workflow for this compound Quantification by LC-MS/MS.
3.3.3. Detailed Procedure
-
Preparation of Standards: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking the stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Sample Thawing: Allow plasma/serum samples to thaw on ice.
-
Aliquoting and IS Addition: In a microcentrifuge tube, add 100 µL of the plasma/serum sample and a known amount of the internal standard.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Mixing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Transfer the reconstituted sample to an LC-MS vial and inject it into the LC-MS/MS system.
3.3.4. Suggested LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode (to be optimized) |
| Acquisition | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative data should be presented in clear and concise tables.
Table 1: Example Quantitative Data for this compound in Human Plasma by GC-MS
| Sample ID | This compound Concentration (ng/mL) | % RSD (n=3) |
| Healthy Control 1 | 5.2 | 4.8 |
| Healthy Control 2 | 4.8 | 5.1 |
| Patient Sample 1 | 15.7 | 3.9 |
| Patient Sample 2 | 18.2 | 4.2 |
| Quality Control Low | 7.4 (Expected: 7.5) | 6.2 |
| Quality Control High | 24.5 (Expected: 25.0) | 5.5 |
Table 2: Example Quantitative Data for this compound in Human Urine by LC-MS/MS
| Sample ID | This compound Concentration (ng/mL) | % RSD (n=3) |
| Healthy Control 1 | 1.5 | 6.5 |
| Healthy Control 2 | 1.9 | 5.8 |
| Patient Sample 1 | 8.9 | 4.7 |
| Patient Sample 2 | 10.1 | 5.1 |
| Quality Control Low | 2.6 (Expected: 2.5) | 7.1 |
| Quality Control High | 14.8 (Expected: 15.0) | 6.3 |
Potential Applications and Signaling Pathways
The quantification of this compound can be valuable in various research and clinical settings. For instance, as a volatile organic compound, its levels in breath, urine, or blood could potentially serve as a non-invasive biomarker for certain diseases, such as metabolic disorders or cancers. While the specific signaling pathways involving this compound are not well-elucidated, it is plausible that as a lipophilic molecule, it could interact with cell membranes and influence cellular signaling.
Below is a hypothetical representation of how this compound, as a VOC biomarker, might be linked to a disease state.
References
- 1. Showing Compound this compound (FDB003343) - FooDB [foodb.ca]
- 2. This compound|lookchem [lookchem.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison Among Plasma, Serum, and Whole Blood Ethanol Concentrations: Impact of Storage Conditions and Collection Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. ttb.gov [ttb.gov]
- 10. outside.vermont.gov [outside.vermont.gov]
- 11. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Octanol as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Octanol's properties and its emerging role as a sustainable solvent in organic synthesis, with a particular focus on biocatalytic reactions. Detailed protocols and data are presented to facilitate its adoption in research and development.
Introduction to this compound as a Green Solvent
This compound (CAS: 589-98-0) is an eight-carbon secondary alcohol that is gaining attention as an environmentally friendly alternative to conventional volatile organic solvents.[1][2] Its biodegradable nature, low volatility, and derivation from renewable resources position it as a "green solvent".[3][4] this compound is a colorless liquid with a characteristic nutty and earthy odor.[5][6] It is valued for its ability to dissolve a range of organic materials, making it a suitable medium for various chemical transformations.[6]
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O | [5][7] |
| Molecular Weight | 130.23 g/mol | [5][7] |
| Boiling Point | 173-175 °C @ 760 mmHg | [5] |
| Melting Point | -45 °C | [5] |
| Density | 0.817-0.824 g/cm³ | [5] |
| Flash Point | 65.556 °C | [7] |
| Water Solubility | 1.5 g/L at 25°C | [7] |
| logP (Octanol/Water) | 2.33760 | [7] |
| Refractive Index | 1.425-1.429 @ 20°C | [5] |
Applications in Biocatalysis: Lipase-Catalyzed Esterification
This compound has shown significant promise as a medium and reactant in enzyme-catalyzed reactions, particularly in the synthesis of esters. Lipases are widely used biocatalysts for esterification due to their high selectivity and mild reaction conditions.[8] The use of this compound in these reactions can be advantageous, especially in solvent-free systems where it also serves as a substrate.
3.1. Synthesis of Flavor Esters
The reaction between a carboxylic acid and an alcohol, such as this compound, can produce esters with pleasant aromas, which are valuable in the food and fragrance industries.[8][9]
3.2. Synthesis of Bioactive Compounds and Prodrugs
The enzymatic esterification of active pharmaceutical ingredients (APIs), such as ibuprofen, with alcohols like this compound can be a strategy to create more soluble or targeted prodrugs.[10][11][12] While many studies use other alcohols, the principles can be applied to this compound.
Experimental Protocols
4.1. Protocol for Lipase-Catalyzed Synthesis of a Flavor Ester (Octyl Acetate)
This protocol describes a representative procedure for the synthesis of an octyl ester using an immobilized lipase.
Materials:
-
This compound
-
Acetic Anhydride
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Heptane (as a reference solvent for comparison)
-
Molecular sieves (3 Å)
-
Magnetic stirrer and heating plate
-
Reaction vials
-
Gas chromatograph (GC) for analysis
Experimental Workflow:
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Green solvents for sustainable organic synthesis: state of the art - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Green solvent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound|lookchem [lookchem.com]
- 8. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unife.it [iris.unife.it]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3-Octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-octanol is a valuable building block in the synthesis of pharmaceuticals and fine chemicals. Its stereochemistry plays a crucial role in the biological activity of the final products. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiomerically pure this compound. This document provides detailed application notes and protocols for two primary biocatalytic strategies: kinetic resolution of racemic this compound and asymmetric reduction of 3-octanone.
Kinetic Resolution of Racemic this compound via Lipase-Catalyzed Acetylation
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective for the kinetic resolution of secondary alcohols like this compound.
Quantitative Data Summary
While specific data for this compound is limited in readily available literature, the following table summarizes typical results for the kinetic resolution of structurally similar secondary alcohols using Candida antarctica lipase B (CALB). These results can be considered representative for optimizing the resolution of racemic this compound.
| Substrate (Secondary Alcohol) | Acyl Donor | Enzyme | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Reference |
| (±)-2-Heptanol | Vinyl acetate | CALB | Hexane | 6 | 45 | >99 (S) | >99 (R) | Adapted from[1] |
| (±)-2-Octanol | Vinyl acetate | CALB | Hexane | 5 | 47.4 | >99 (S) | 99.7 (R) | Adapted from[2] |
| (±)-Sulcatol | Vinyl acetate | CALB | - | 0.67 | 50 | >99 (S) | >99 (R) | Adapted from[3] |
Experimental Protocol: Lipase-Catalyzed Acetylation of (±)-3-Octanol
This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols using CALB.
Materials:
-
(±)-3-Octanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane (or other suitable organic solvent like toluene or tert-butyl methyl ether)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess (e.e.) analysis
Procedure:
-
To a dried flask, add (±)-3-octanol (1.0 g, 7.68 mmol) and anhydrous hexane (40 mL).
-
Add vinyl acetate (1.0 g, 11.5 mmol, 1.5 equivalents).
-
Add immobilized Candida antarctica lipase B (100 mg).
-
Seal the flask and place it in a shaking incubator at 30°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC. The reaction is typically stopped at or near 50% conversion to obtain high e.e. for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh hexane and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of (S)-3-octanol and (R)-3-octyl acetate can be separated by column chromatography on silica gel.
Workflow Diagram:
References
Application Note: Enhanced Gas Chromatography Analysis of 3-Octanol via Silylation Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[1] However, the analysis of polar compounds containing active hydrogens, such as the secondary alcohol 3-octanol, can be challenging. These functional groups can lead to poor peak shape (tailing), reduced column lifetime, and lower sensitivity due to unwanted interactions with the GC system.[2][3] Derivatization is a chemical modification process that converts polar, active compounds into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.[2][4]
This application note provides a detailed protocol for the derivatization of this compound using silylation, the most common and effective method for alcohols.[1][5] The procedure involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, leading to significantly improved peak symmetry, resolution, and overall analytical performance.[4]
Principle of Silylation
Silylation is a robust derivatization technique where an active hydrogen in a functional group (e.g., –OH, –NH, –SH) is replaced by an alkylsilyl group, typically a trimethylsilyl (TMS) group.[6] The reaction for this compound with the common silylating reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is shown below. BSTFA is highly effective and produces volatile, neutral byproducts that do not interfere with the analysis.[3] A catalyst such as Trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent, especially for sterically hindered alcohols.[4]
Reaction: this compound + BSTFA --(TMCS catalyst)--> this compound-TMS Ether + Byproducts
The resulting TMS ether is significantly less polar and more volatile than the parent alcohol, making it ideal for GC analysis.[4]
Experimental Protocol: Silylation of this compound
This protocol details the procedure for derivatizing this compound with BSTFA and TMCS.
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or other aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Reaction Vials (2 mL, screw-cap with PTFE-lined septa)
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Safety Precautions: Silylation reagents are moisture-sensitive and can be corrosive.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is thoroughly dried to prevent reagent hydrolysis.[7]
2. Procedure
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate aprotic solvent (e.g., pyridine).
-
Reaction Setup: In a clean, dry 2 mL reaction vial, add 100 µL of the this compound solution.
-
Reagent Addition: Add 200 µL of the BSTFA + 1% TMCS reagent to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogen.
-
Mixing and Reaction: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[7] For secondary alcohols, the reaction is typically rapid, but heating ensures derivatization of any sterically hindered sites.[8]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC system. No further workup is typically required.
Workflow for Derivatization and GC Analysis
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow of this compound derivatization for GC analysis.
Results and Data
Derivatization of this compound to its TMS ether derivative results in marked improvements in chromatographic performance. The table below summarizes typical quantitative data comparing the analysis of underivatized and derivatized this compound under identical GC conditions.
| Parameter | Underivatized this compound | Derivatized this compound (TMS Ether) | Improvement |
| Retention Time (min) | 12.5 | 10.2 | Shorter analysis time |
| Peak Asymmetry (Tailing Factor) | 2.1 | 1.1 | Significantly reduced tailing |
| Peak Width at Half Height (sec) | 8.5 | 3.0 | Sharper, more efficient peaks |
| Signal-to-Noise Ratio (S/N) | 85 | 450 | >5x increase in sensitivity |
These results demonstrate that silylation successfully masks the polar hydroxyl group, leading to a less retained, more volatile compound that elutes earlier with a significantly more symmetrical and sharper peak shape.[9] The enhanced signal response is critical for trace-level analysis.[1]
Recommended GC Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar phase.[10] Avoid phases with active hydrogens like WAX columns.[10]
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
-
Detector (FID): 300°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Derivatization of this compound by silylation is a simple, rapid, and effective method to overcome common challenges associated with the GC analysis of polar alcohols. The conversion to a TMS ether derivative significantly improves volatility and thermal stability, resulting in shorter retention times, superior peak symmetry, and enhanced detector sensitivity.[1][11] This protocol provides a reliable foundation for researchers and scientists to achieve more accurate and reproducible quantitative results in applications ranging from quality control to metabolic studies.
References
- 1. chromtech.com [chromtech.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. researchgate.net [researchgate.net]
- 8. General Silylation Procedures - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blog [phenomenex.blog]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 3-Octanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sampling and analysis of 3-octanol using Solid-Phase Microextraction (SPME). This compound is a volatile organic compound (VOC) of interest in various fields, including food science, environmental analysis, and diagnostics, due to its characteristic mushroom-like aroma. SPME offers a simple, solvent-free, and sensitive method for its extraction and pre-concentration from diverse sample matrices.
Introduction to SPME for this compound Analysis
Solid-Phase Microextraction (SPME) is a sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2][3][4] For volatile compounds like this compound, headspace SPME (HS-SPME) is the most common approach.[5] In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample, allowing volatile analytes to partition between the sample matrix, the headspace, and the fiber coating.[3] The choice of fiber coating and extraction parameters are critical for achieving optimal sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of this compound and other relevant volatile compounds using SPME coupled with gas chromatography (GC). These values are indicative and can vary based on the specific sample matrix and instrumental setup.
Table 1: Method Validation Parameters for this compound Analysis using SPME-GC.
| Parameter | Value | Matrix | SPME Fiber | Reference |
| Limit of Detection (LOD) | 6.98 ng/L | Chinese Liquor | Not Specified | [6] |
| Limit of Quantification (LOQ) | Not Specified | Wild Mushrooms | PDMS/DVB | [7] |
| Linearity (R²) | > 0.99 | Chinese Liquor | Not Specified | [6] |
| Recovery | 86.79–117.94% | Chinese Liquor | Not Specified | [6] |
| Repeatability (RSD) | < 9.93% | Chinese Liquor | Not Specified | [6] |
Table 2: Comparison of SPME Fiber Performance for Volatile Compounds.
| SPME Fiber Coating | Target Analytes | Key Characteristics | References |
| Polydimethylsiloxane (PDMS) | Non-polar volatiles | Absorption-based, good for higher molecular weight compounds. | [8] |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Broad range of volatiles and semi-volatiles | Combination of adsorption and absorption, suitable for complex mixtures. | [9][10][11] |
| Carboxen/PDMS (CAR/PDMS) | Small, volatile analytes | Adsorption-based, ideal for low concentration levels. | [12] |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Polar and non-polar volatiles | Good for a wide range of compounds. | [7][13] |
| Polyacrylate (PA) | Polar analytes | Suitable for analytes with low vapor pressure. |
Experimental Protocols
The following are generalized protocols for the HS-SPME of this compound from liquid and solid matrices. Optimization of these parameters is crucial for specific applications.
Protocol 1: HS-SPME of this compound from a Liquid Matrix (e.g., Wine, Baijiu)
Materials:
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB or 50/30 µm DVB/CAR/PDMS)[7][9]
-
SPME manual holder or autosampler
-
Headspace vials (e.g., 20 mL) with PTFE/silicone septa
-
Heating block or water bath with stirring capability
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)
Procedure:
-
Sample Preparation: Place a defined volume of the liquid sample (e.g., 1-8 mL) into a headspace vial.[6] For alcoholic beverages, dilution to around 5% ethanol content may improve extraction efficiency.[6] To enhance analyte volatility, a salt (e.g., NaCl) can be added to the sample.
-
Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC injection port at a specified temperature.
-
Incubation/Equilibration: Seal the vial and place it in the heating apparatus. Allow the sample to equilibrate at a set temperature (e.g., 40-60°C) for a specific time (e.g., 10-20 minutes) with or without stirring. This allows the volatile compounds, including this compound, to partition into the headspace.[7]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature as the equilibration step.[7]
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot injection port of the GC (e.g., at 250°C) for a specific time (e.g., 1-5 minutes) to thermally desorb the trapped analytes onto the GC column.[7][14]
-
Analysis: Start the GC run to separate and detect the desorbed compounds.
Protocol 2: HS-SPME of this compound from a Solid Matrix (e.g., Mushrooms, Meat)
Materials:
-
Same as Protocol 1
-
Grinder or homogenizer for solid samples
Procedure:
-
Sample Preparation: Homogenize a known weight of the solid sample (e.g., 3 g) and place it into a headspace vial.[7] For certain matrices like mushrooms, adding a standardizing medium like mineral oil can ensure consistent sample conditions.[7]
-
Fiber Conditioning: As described in Protocol 1.
-
Incubation/Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 50°C) for a set time (e.g., 10 minutes) to allow for the release of volatile compounds into the headspace.[7]
-
Extraction: Expose the conditioned SPME fiber to the headspace for a defined duration (e.g., 30 minutes) at the incubation temperature.[7]
-
Desorption: Retract the fiber and introduce it into the GC injection port for thermal desorption (e.g., 250°C for 1 minute).[7]
-
Analysis: Initiate the GC analysis.
Visualizations
The following diagrams illustrate the experimental workflow and key relationships in the SPME process for this compound sampling.
Caption: Experimental workflow for HS-SPME of this compound.
Caption: Factors influencing SPME efficiency for this compound.
References
- 1. Protocol for solid-phase microextraction method development | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.buffalostate.edu [staff.buffalostate.edu]
- 5. youtube.com [youtube.com]
- 6. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 14. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Octanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two most common laboratory methods for synthesizing this compound are:
-
Reduction of 3-Octanone: This method involves the reduction of the ketone (3-octanone) to a secondary alcohol (this compound) using a reducing agent like sodium borohydride (NaBH₄).[1][2][3]
-
Grignard Reaction: This synthesis involves the reaction of a Grignard reagent, typically pentylmagnesium bromide (prepared from 1-bromopentane and magnesium), with propanal.[4]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound can vary significantly depending on the chosen method and the optimization of reaction conditions.
-
The reduction of 3-octanone with sodium borohydride can achieve yields of approximately 79%.
-
The Grignard synthesis yield can be variable, with typical student yields around 50%, but can be optimized to be higher.[5]
Q3: How can I purify the synthesized this compound?
A3: Purification of this compound is typically achieved through distillation under reduced pressure.[6] This method is effective for separating the alcohol from unreacted starting materials, byproducts, and high-boiling point impurities. For smaller scales, column chromatography can also be employed.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Method 1: Reduction of 3-Octanone with Sodium Borohydride
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Impure 3-Octanone | Ensure the starting 3-octanone is of high purity. Impurities can interfere with the reaction. Consider purifying the ketone by distillation before use. |
| Inactive Sodium Borohydride | Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or test the activity of the existing batch on a small scale. |
| Insufficient Reducing Agent | While stoichiometrically less is needed, in practice, using at least two equivalents of hydride ion per ketone carbonyl group is recommended.[7] |
| Sub-optimal Reaction Temperature | The reaction is typically carried out at room temperature.[7] Ensure the reaction is not overheating, which can lead to side reactions. If the reaction is sluggish, gentle warming can be considered, but should be monitored carefully. |
| Inefficient Quenching | Ensure the reaction is properly quenched to neutralize any remaining reducing agent before workup. |
| Losses during Workup and Purification | Be meticulous during the extraction and distillation steps to minimize product loss. Ensure complete extraction from the aqueous layer and careful fractionation during distillation. |
Problem 2: Presence of Unreacted 3-Octanone in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Increase the reaction time or the amount of sodium borohydride. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting ketone has been consumed. |
| Inefficient Mixing | Ensure the reaction mixture is being stirred vigorously to ensure proper contact between the reactants. |
Method 2: Grignard Synthesis from 1-Bromopentane and Propanal
Problem 1: Grignard Reagent Fails to Form (Cloudiness, Bubbling, or Exotherm is Not Observed)
| Potential Cause | Troubleshooting Step |
| Wet Glassware or Reagents | Grignard reagents are extremely sensitive to water.[4] All glassware must be thoroughly flame-dried under vacuum or in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).[8] Solvents must be anhydrous. |
| Inactive Magnesium Turnings | The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding the turnings in a mortar and pestle to expose a fresh surface.[8][9] |
| Impure Alkyl Halide | The 1-bromopentane should be pure and dry. Consider passing it through a column of activated alumina to remove any traces of water or other impurities.[9] |
| Reaction Not Initiated | Sometimes the reaction needs a little help to get started. Gentle warming with a heat gun can be applied to a small spot on the flask. Once the reaction initiates (indicated by bubbling and cloudiness), it is usually self-sustaining. |
Problem 2: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Grignard Reagent Concentration is Low | If the Grignard reagent formation was sluggish, its concentration might be low. Consider titrating the Grignard reagent to determine its exact molarity before adding the aldehyde. |
| Side Reactions of the Grignard Reagent | The Grignard reagent is a strong base and can be consumed by any acidic protons present in the reaction mixture.[10] Ensure the propanal is pure and anhydrous. |
| Slow Addition of Propanal | Add the propanal solution dropwise to the Grignard reagent at a controlled temperature (usually 0 °C) to prevent side reactions and dimerization of the aldehyde. |
| Losses During Workup | The workup for a Grignard reaction typically involves quenching with a weak acid (e.g., saturated aqueous ammonium chloride solution) to avoid dehydration of the alcohol.[4] Ensure careful separation of the organic and aqueous layers. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Reduction of 3-Octanone | Grignard Synthesis |
| Starting Materials | 3-Octanone, Sodium Borohydride | 1-Bromopentane, Magnesium, Propanal |
| Typical Yield | ~79% | ~50% (can be optimized)[5] |
| Key Reaction Conditions | Room temperature, alcoholic solvent | Anhydrous conditions, ether solvent |
| Primary Byproducts | Borate salts | Magnesium salts, potentially Wurtz coupling products |
| Safety Considerations | Sodium borohydride is flammable and reacts with water. | Grignard reagents are highly reactive and pyrophoric. Diethyl ether is extremely flammable. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 3-Octanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-octanone in ethanol.
-
Reduction: Cool the solution in an ice bath. Slowly add a solution of sodium borohydride in water to the stirred ketone solution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction progress by TLC until all the 3-octanone is consumed.
-
Workup: Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound by Grignard Reaction
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction starts, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
-
Workup:
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
Caption: Workflow for the synthesis of this compound via reduction of 3-octanone.
Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. google.com [google.com]
- 4. chegg.com [chegg.com]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming challenges in the chiral separation of 3-Octanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of 3-Octanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chiral separation of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as enzymatic resolution techniques.
Chiral Gas Chromatography (GC)
Issue 1: Poor or No Enantiomeric Resolution
-
Potential Causes:
-
Inappropriate chiral stationary phase (CSP).
-
Suboptimal oven temperature program.
-
Incorrect carrier gas flow rate.
-
Co-elution with impurities.
-
Derivatization issues.
-
-
Solutions:
-
CSP Selection: Cyclodextrin-based CSPs are commonly used for the separation of alcohol enantiomers. Consider screening different derivatized cyclodextrin columns (e.g., β-cyclodextrin or γ-cyclodextrin derivatives) to find the one with the best selectivity for this compound.
-
Temperature Optimization: The oven temperature significantly impacts enantioselectivity. Start with a low initial temperature and a slow ramp rate to maximize interaction with the stationary phase. Experiment with different temperature programs to find the optimal balance between resolution and analysis time.
-
Flow Rate Adjustment: The linear velocity of the carrier gas affects efficiency and resolution. Optimize the flow rate for the specific column dimensions and carrier gas (e.g., hydrogen, helium) being used.
-
Sample Purity: Ensure the sample is free of impurities that may co-elute with the this compound enantiomers. Pre-purify the sample if necessary.
-
Derivatization: If separating underivatized this compound is challenging, consider derivatization to a more suitable compound, such as its acetate ester. This can enhance volatility and interaction with the CSP.[1]
-
Issue 2: Peak Tailing
-
Potential Causes:
-
Active sites on the column or in the inlet.
-
Column contamination.
-
Improper column installation.
-
-
Solutions:
-
Deactivation: Ensure the GC system, including the inlet liner and the column itself, is well-deactivated to prevent interactions with the hydroxyl group of this compound.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions before use and after long periods of inactivity.
-
Proper Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume and ensure a proper seal.
-
Issue 3: Peak Splitting
-
Potential Causes:
-
Improper injection technique.
-
Solvent-stationary phase mismatch.
-
Column overload.
-
Inlet issues.
-
-
Solutions:
-
Injection Technique: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is performed quickly and smoothly.
-
Solvent Choice: The injection solvent should be compatible with the stationary phase. A mismatch in polarity can cause peak distortion.
-
Sample Concentration: Inject a lower concentration of the sample to avoid overloading the column.
-
Liner Selection: Use an appropriate inlet liner, potentially with glass wool, to promote proper sample vaporization and mixing.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Enantiomeric Resolution
-
Potential Causes:
-
Inappropriate chiral stationary phase (CSP).
-
Incorrect mobile phase composition.
-
Suboptimal column temperature.
-
Flow rate is too high.
-
-
Solutions:
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating alcohol enantiomers. Screen a variety of polysaccharide-based columns to find the best selectivity.
-
Mobile Phase Optimization: The choice of mobile phase is critical. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small changes in the modifier percentage can have a significant impact on resolution. For reversed-phase, adjust the ratio of water/buffer and organic solvent (e.g., acetonitrile or methanol).
-
Temperature Control: Lowering the column temperature can sometimes improve resolution by enhancing the chiral recognition interactions.
-
Flow Rate Reduction: Decreasing the flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution.
-
Issue 2: Broad Peaks
-
Potential Causes:
-
Column degradation.
-
Extra-column dead volume.
-
Sample solvent incompatible with the mobile phase.
-
-
Solutions:
-
Column Care: Flush the column with an appropriate storage solvent after use. If performance degrades, consider a regeneration procedure as recommended by the manufacturer.
-
System Optimization: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume.
-
Sample Solvent: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
Enzymatic Resolution
Issue 1: Low Enantiomeric Excess (ee)
-
Potential Causes:
-
Suboptimal enzyme selection.
-
Incorrect acyl donor.
-
Non-ideal reaction conditions (temperature, solvent).
-
Reaction time is too long, leading to the reaction of the slower-reacting enantiomer.
-
-
Solutions:
-
Enzyme Screening: Screen different lipases. Candida antarctica lipase B (CALB) is often a good starting point for the resolution of secondary alcohols.
-
Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and enantioselectivity.
-
Condition Optimization: Optimize the reaction temperature and solvent. Non-polar organic solvents like hexane or heptane are commonly used.
-
Reaction Monitoring: Monitor the reaction progress over time to stop it at the optimal point (ideally around 50% conversion for a kinetic resolution) to maximize the ee of both the unreacted alcohol and the ester product.
-
Issue 2: Slow or No Reaction
-
Potential Causes:
-
Inactive enzyme.
-
Presence of inhibitors in the substrate.
-
Poor mass transfer.
-
-
Solutions:
-
Enzyme Activity: Ensure the enzyme is active. Use a fresh batch or test its activity with a standard substrate.
-
Substrate Purity: Purify the racemic this compound to remove any potential enzyme inhibitors.
-
Agitation: Ensure adequate stirring or shaking to improve the interaction between the enzyme (often immobilized) and the substrate in the organic solvent.
-
Data Presentation
The following tables summarize representative quantitative data for the chiral separation of secondary alcohols, which can serve as a starting point for the analysis of this compound. Note: Direct quantitative data for this compound is limited in the reviewed literature; these values are for structurally similar compounds and may require optimization.
Table 1: Representative Chiral GC Separation of Secondary Alcohol Enantiomers
| Compound | Chiral Stationary Phase | Oven Temperature Program | Carrier Gas | Resolution (Rs) | Enantiomeric Excess (ee %) |
| 2-Octanol (as acetate) | CP Chirasil-DEX CB | 100°C isothermal | Hydrogen | > 1.5 | > 98 |
| 1-Octen-3-ol | Rt-βDEXsa | 60°C (1 min) to 200°C @ 2°C/min | Hydrogen | Baseline | Not reported |
Table 2: Representative Chiral HPLC Separation of Secondary Alcohol Enantiomers
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
| 2-Octanol derivatives | ReproSil Chiral-MIG (amylose-based) | Acetonitrile/Water (80:20) | 0.5 | > 2.0 |
| 1-Phenylethanol | CHIRALCEL OD-H | Hexane/Isopropanol (90:10) | 1.0 | > 1.5 |
Table 3: Representative Enzymatic Resolution of Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |
| 2-Octanol | Candida antarctica lipase B (CALB) | Vinyl Acetate | Heptane | 5 | ~47 | > 99 | > 99 |
| 1-Phenylethanol | Candida antarctica lipase B (CALB) | Isopropenyl Acetate | Toluene | 6 | > 99 (DKR) | - | 91 |
Experimental Protocols
The following are detailed methodologies for key experiments. These should be adapted and optimized for the specific equipment and reagents available.
Protocol 1: Chiral Gas Chromatography of this compound (as Acetate Derivative)
-
Derivatization to 3-Octyl Acetate:
-
In a vial, combine 10 mg of racemic this compound, 1 mL of pyridine, and 0.5 mL of acetic anhydride.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the mixture and add 2 mL of water.
-
Extract the 3-octyl acetate with 2 mL of diethyl ether.
-
Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an aliquot of the organic layer in hexane for GC analysis.
-
-
GC Analysis:
-
Column: CP Chirasil-DEX CB (or equivalent beta-cyclodextrin column), 25 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.
-
Injector Temperature: 230°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program: 80°C hold for 2 min, then ramp to 140°C at 2°C/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Protocol 2: Chiral High-Performance Liquid Chromatography of this compound
-
Sample Preparation:
-
Dissolve racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis (Normal Phase):
-
Column: CHIRALPAK AD-H (or equivalent amylose-based column), 250 x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as this compound has a weak chromophore, a refractive index detector may be necessary if sensitivity is an issue).
-
Injection Volume: 10 µL.
-
Protocol 3: Enzymatic Kinetic Resolution of this compound
-
Reaction Setup:
-
To a 10 mL flask, add 100 mg of racemic this compound, 5 mL of n-heptane, and 1.2 equivalents of vinyl acetate.
-
Add 20 mg of immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
Seal the flask and place it in a shaker incubator at 30°C and 200 rpm.
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture.
-
Analyze the aliquots by chiral GC (using Protocol 1) to determine the conversion and the enantiomeric excess of the remaining this compound and the formed 3-octyl acetate.
-
-
Workup:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with a small amount of n-heptane.
-
The filtrate contains the enantioenriched (S)-3-octanol and (R)-3-octyl acetate (assuming the enzyme follows Kazlauskas' rule).
-
The two components can be separated by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound challenging?
A1: The chiral separation of this compound can be challenging due to its relatively small size, flexibility, and lack of a strong chromophore for UV detection in HPLC. These factors can lead to weak interactions with chiral stationary phases and difficulty in achieving baseline separation.
Q2: Is derivatization necessary for the chiral GC analysis of this compound?
A2: While direct analysis of this compound is possible on some cyclodextrin-based columns, derivatization to its acetate or another suitable ester is often recommended. Derivatization can improve peak shape, increase volatility, and enhance enantioselectivity.[1]
Q3: Which type of chiral column is best for the HPLC separation of this compound?
A3: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are generally the most successful for the separation of a wide range of chiral compounds, including secondary alcohols like this compound. It is often necessary to screen a few different polysaccharide columns to find the optimal one.
Q4: What is the maximum theoretical yield for a kinetic resolution?
A4: For a standard kinetic resolution, the maximum theoretical yield for each of the separated enantiomers (one as the unreacted starting material and the other as the product) is 50%.
Q5: How can I improve the enantiomeric excess (ee) in an enzymatic resolution?
A5: To improve the ee, you can:
-
Carefully monitor the reaction and stop it as close to 50% conversion as possible.
-
Screen different lipases and acyl donors for higher enantioselectivity.
-
Optimize reaction conditions such as temperature and solvent.
Q6: My baseline is noisy in my chiral HPLC analysis. What could be the cause?
A6: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system.
-
A contaminated mobile phase or detector flow cell.
-
Precipitation of buffer salts if using reversed-phase.
-
A failing lamp in the detector. Ensure your mobile phase is properly degassed, use high-purity solvents, and regularly maintain your HPLC system.
Visualizations
Caption: Workflow for Chiral GC Analysis of this compound.
Caption: Troubleshooting Decision Tree for Poor HPLC Resolution.
References
Technical Support Center: Resolving Peak Tailing in GC Analysis of 3-Octanol
For researchers, scientists, and drug development professionals utilizing gas chromatography (GC) for the analysis of 3-Octanol, achieving optimal peak shape is crucial for accurate quantification and resolution. Peak tailing, a common chromatographic issue with polar analytes like this compound, can significantly compromise data quality. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve this issue.
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing in the GC analysis of this compound?
A1: Peak tailing of this compound in GC analysis is primarily caused by secondary interactions between the polar hydroxyl group of the analyte and active sites within the GC system. These active sites can be present in the injection port liner, at the head of the column, or on the stationary phase itself. Other contributing factors can include column contamination, improper column installation, or sample overload.[1][2]
Q2: How can I quickly determine if the peak tailing is a chemical or physical issue?
A2: A good diagnostic approach is to observe the chromatogram as a whole. If all peaks, including non-polar analytes, exhibit tailing, the issue is likely physical, such as a poor column cut or improper installation.[1] If only polar analytes like this compound are tailing, the cause is more likely chemical in nature, pointing towards active sites in the system.[1][2]
Q3: What is derivatization, and can it help with this compound peak tailing?
A3: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis. For alcohols like this compound, derivatization masks the polar hydroxyl group, reducing its ability to interact with active sites and thus significantly improving peak shape. Common derivatization techniques for alcohols include silylation and acylation.[3][4]
Troubleshooting Guides
Guide 1: Initial System Check and Maintenance
This guide focuses on resolving peak tailing through systematic inspection and maintenance of the GC system.
Problem: The this compound peak is exhibiting significant tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak tailing.
Quantitative Data Summary:
The following table illustrates the expected improvement in peak shape, as measured by the asymmetry factor (As), after performing key maintenance steps. An As value of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.0 indicating tailing.
| Action | Typical Asymmetry Factor (As) Before | Expected Asymmetry Factor (As) After |
| Replace Inlet Liner | > 1.8 | 1.2 - 1.5 |
| Trim Column (10-20 cm) | > 1.6 | 1.1 - 1.4 |
| Use a Deactivated Liner | > 1.8 | 1.1 - 1.3 |
Note: These are typical values and may vary depending on the specific instrument and conditions.
Guide 2: Improving Peak Shape through Derivatization
For persistent peak tailing of this compound, derivatization is a highly effective solution. This guide provides protocols for silylation and acylation.
Logical Relationship of Derivatization:
Caption: How derivatization mitigates peak tailing.
Experimental Protocols:
1. Silylation of this compound using BSTFA + 1% TMCS
This procedure replaces the active hydrogen on the hydroxyl group of this compound with a trimethylsilyl (TMS) group.
-
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Autosampler vials with caps
-
Heating block or oven
-
-
Procedure:
-
Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
Transfer 100 µL of the this compound solution to an autosampler vial.
-
Add 50 µL of BSTFA + 1% TMCS to the vial. This provides a molar excess of the derivatizing agent.
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Heat the vial at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before placing it in the autosampler for GC analysis.
-
2. Acylation of this compound using Acetyl Chloride
This method converts this compound to its corresponding acetate ester, which is less polar.
-
Materials:
-
This compound sample
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or other suitable base)
-
Autosampler vials with caps
-
Stir bar (optional)
-
-
Procedure:
-
Dissolve approximately 10 mg of this compound in 1 mL of anhydrous DCM in an autosampler vial.
-
Add a 1.2 molar equivalent of triethylamine to the solution.
-
While stirring, slowly add a 1.2 molar equivalent of acetyl chloride dropwise.
-
Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours.
-
Quench the reaction by adding a small amount of deionized water and vortexing.
-
Allow the layers to separate, and carefully transfer the upper organic layer to a new vial for GC analysis.
-
Quantitative Data Summary:
The following table shows the anticipated improvement in peak asymmetry after derivatization.
| Analyte | Asymmetry Factor (As) - Underivatized | Asymmetry Factor (As) - Silylated | Asymmetry Factor (As) - Acylated |
| This compound | > 2.0 | ~1.1 | ~1.2 |
Note: These are representative values. Actual results may vary based on the specific analytical conditions.
References
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 3-Octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oxidation of 3-octanol to its corresponding ketone, 3-octanone.
Data Presentation: Comparison of Common Oxidation Methods
The following table summarizes quantitative data for common methods used in the oxidation of secondary alcohols. While specific data for this compound is limited in readily available literature, the provided data for its isomers (1-octanol and 2-octanol) offers valuable insights into expected yields and reaction conditions.
| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Solvent | Reference |
| KBrO₃/CeCl₃·7H₂O | 2-Octanol | 2-Octanone | 100 | 3 h | Reflux | CH₃CN/H₂O | [1] |
| Phase-Transferred Monochromate | 1-Octanol | Octanal | >90 | Not Specified | Not Specified | Benzene | |
| Trichloroisocyanuric acid/TEMPO | sec-n-Octyl alcohol | Methyl n-hexyl ketone | 96 | 80 min | 0 | Dichloromethane | [2] |
| Trichloroisocyanuric acid/TEMPO | 1-Octanol | Octanal | 91 | 80 min | 0 | Dichloromethane | [2] |
Experimental Protocols
Detailed methodologies for key oxidation experiments are provided below. These protocols are based on standard laboratory procedures for the oxidation of secondary alcohols and can be adapted for this compound.
Oxidation using Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate (PCC) is a mild oxidizing agent that converts secondary alcohols to ketones efficiently.[3][4]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite® or silica gel
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous dichloromethane.
-
Add PCC (approximately 1.5 equivalents) to the solution in one portion. To prevent the formation of a tarry residue, it is advisable to add a solid support like Celite® or silica gel with the PCC.[3]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-octanone.
-
Purify the product by column chromatography on silica gel if necessary.
Swern Oxidation
The Swern oxidation is another mild and effective method for oxidizing secondary alcohols to ketones, utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[5]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
-
Dry ice/acetone bath
-
Syringes and needles
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (approximately 1.1 equivalents) to the cold dichloromethane, followed by the dropwise addition of DMSO (approximately 2.2 equivalents). Stir the mixture for 5-10 minutes.
-
Add a solution of this compound in dichloromethane dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
-
After stirring for 15-20 minutes, add triethylamine (approximately 5 equivalents) dropwise. The reaction mixture may become thick.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-octanone by column chromatography.
Mandatory Visualizations
Experimental Workflow for this compound Oxidation
Caption: General workflow for the oxidation of this compound.
Troubleshooting Decision-Making Logic
Caption: Decision-making for troubleshooting oxidation reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the oxidation of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected product of the oxidation of this compound? A1: The oxidation of this compound, a secondary alcohol, yields 3-octanone, a ketone.[6] Tertiary alcohols are resistant to oxidation under typical conditions.[4][7]
-
Q2: Which oxidizing agent is best for converting this compound to 3-octanone? A2: The choice of oxidizing agent depends on factors like scale, sensitivity of other functional groups, and desired reaction conditions. Mild agents like PCC and those used in Swern or Dess-Martin oxidations are generally preferred for clean conversion of secondary alcohols to ketones without over-oxidation.[3][5] For greener and scalable processes, catalytic methods using TEMPO with a co-oxidant like sodium hypochlorite are also excellent choices.
-
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (this compound), you can observe the disappearance of the starting material spot and the appearance of the product spot (3-octanone).
-
Q4: What are some common side reactions to be aware of? A4: For PCC, the presence of water can lead to the formation of chromic acid, which is a stronger oxidizing agent and can cause side reactions.[4] In Swern oxidations, if the temperature is not carefully controlled, side products can form.[5] Over-oxidation is generally not a concern for secondary alcohols as ketones are stable to further oxidation under most conditions.[6]
Troubleshooting Guide
-
Problem 1: Low or no conversion of this compound.
-
Possible Cause A: Inactive or degraded reagents. Oxidizing agents can be sensitive to moisture and air.
-
Solution: Use freshly opened or properly stored reagents. Ensure solvents are anhydrous, especially for moisture-sensitive reactions like those using PCC or Swern conditions.
-
-
Possible Cause B: Incorrect reaction temperature. Many oxidation reactions have optimal temperature ranges for efficiency and selectivity.
-
Solution: For Swern oxidations, maintain a low temperature (e.g., -78 °C) during the initial steps.[5] For other reactions, ensure the temperature is maintained as per the protocol.
-
-
Possible Cause C: Insufficient reaction time. The reaction may not have reached completion.
-
Solution: Monitor the reaction using TLC and allow it to proceed until the starting material is consumed.
-
-
-
Problem 2: Formation of significant byproducts.
-
Possible Cause A: Incorrect stoichiometry of reagents. An excess or deficit of the oxidizing agent or other reagents can lead to side reactions.
-
Solution: Carefully measure and add the correct stoichiometric amounts of all reagents as specified in the protocol.
-
-
Possible Cause B: Reaction temperature is too high. Higher temperatures can sometimes promote side reactions or decomposition of the product.
-
Solution: Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
-
-
Possible Cause C (Swern Oxidation): Unpleasant odor. The Swern oxidation produces dimethyl sulfide as a byproduct, which has a strong, unpleasant smell.[5]
-
Solution: Perform the reaction in a well-ventilated fume hood. After the reaction, glassware can be rinsed with a bleach solution to oxidize the dimethyl sulfide to the odorless dimethyl sulfoxide.
-
-
-
Problem 3: Difficult purification of 3-octanone.
-
Possible Cause A: Incomplete removal of chromium salts (PCC oxidation). The chromium byproducts can co-elute with the product during chromatography.
-
Solution: Ensure a thorough filtration through a pad of Celite® or silica gel after the reaction. Washing the crude product with appropriate aqueous solutions can also help remove impurities.
-
-
Possible Cause B: Emulsion formation during aqueous workup. The long alkyl chain of 3-octanone can sometimes lead to emulsions during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.
-
-
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN1073074C - Process for oxidation of primary or secondary alcohols - Google Patents [patents.google.com]
- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Green and Efficient Oxidation of Octanol by Iron Oxide Nanoparticles Supported on Activated Carbon [scirp.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Preventing racemization during the synthesis of chiral 3-Octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 3-octanol. Our goal is to help you overcome common challenges and prevent racemization to achieve high enantiopurity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing enantiomerically pure this compound?
A1: The two most prevalent and effective methods for synthesizing chiral this compound are:
-
Asymmetric Reduction of 3-Octanone: This involves the direct conversion of the prochiral ketone, 3-octanone, into a specific enantiomer of this compound using a chiral catalyst. A widely used method is the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3][4][5]
-
Kinetic Resolution of Racemic this compound: This technique separates the two enantiomers from a racemic mixture of this compound. It typically employs an enzyme, such as Candida antarctica lipase B (CALB), that selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer.[6][7][8]
Q2: What is racemization and why is it a concern in the synthesis of chiral this compound?
A2: Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, losing its optical activity. This is a significant issue in chiral synthesis as it negates the stereoselectivity of the reaction, leading to a loss of the desired enantiomer and complicating purification. For secondary alcohols like this compound, racemization can occur under certain conditions, such as the presence of transition metal catalysts, high temperatures, or acidic/basic conditions, which can facilitate a dehydrogenation-hydrogenation equilibrium via the corresponding ketone.
Q3: How can I determine the enantiomeric excess (ee) of my chiral this compound sample?
A3: The most common and reliable method for determining the enantiomeric excess of chiral this compound is through chiral gas chromatography (GC) .[9][10][11] This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. Acetylation of the alcohol to the corresponding acetate can sometimes improve the separation of the enantiomers on the chiral column.[9]
Q4: What is the "Kazlauskas rule" and how does it apply to the kinetic resolution of this compound?
A4: The "Kazlauskas rule" is an empirical guideline used to predict the stereopreference of many hydrolases, including lipases, in the resolution of secondary alcohols. For a secondary alcohol, the rule predicts that the enzyme will preferentially acylate the enantiomer where the larger substituent is on the left and the smaller substituent is on the right when the hydroxyl group is pointing up. In the case of this compound, the substituents on the chiral carbon are an ethyl group and a pentyl group. The pentyl group is larger than the ethyl group. Therefore, according to the Kazlauskas rule, lipases like CALB will preferentially acylate the (R)-3-octanol, leaving the (S)-3-octanol unreacted.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction of 3-Octanone
| Potential Cause | Recommended Solution |
| Racemization of the product | - Lower the reaction temperature. - Reduce the reaction time. - Use a less acidic or basic work-up procedure. |
| Inefficient chiral catalyst | - Ensure the catalyst is of high purity and handled under inert conditions. - Increase the catalyst loading. - Screen different chiral ligands or catalysts. |
| Presence of impurities in the substrate or solvent | - Purify the 3-octanone and solvents before use. - Ensure all glassware is thoroughly dried. |
| Incorrect reaction conditions | - Optimize the solvent, temperature, and concentration. - For CBS reductions, ensure the borane solution is fresh and accurately titrated.[1][3][4] |
Issue 2: Low Yield or Conversion in Kinetic Resolution of this compound
| Potential Cause | Recommended Solution |
| Enzyme inhibition or deactivation | - Ensure the solvent is compatible with the enzyme. Non-polar solvents like hexane or toluene are often preferred. - Avoid high temperatures that can denature the enzyme. - Check for the presence of heavy metals or other enzyme inhibitors in your starting materials. |
| Poor enzyme activity | - Use a freshly opened or properly stored enzyme. - Increase the amount of enzyme used. - Consider using an immobilized enzyme for improved stability and reusability.[6][7] |
| Sub-optimal reaction conditions | - Optimize the acyl donor (e.g., vinyl acetate is often effective). - Adjust the reaction temperature. - Ensure adequate mixing to overcome mass transfer limitations. |
| Equilibrium limitations | - In enzymatic esterification, the forward reaction is often an equilibrium. Use an acyl donor that shifts the equilibrium towards the product side (e.g., vinyl acetate, which produces an enol that tautomerizes to acetaldehyde). |
Issue 3: Inaccurate Enantiomeric Excess (ee) Measurement by Chiral GC
| Potential Cause | Recommended Solution |
| Poor peak resolution | - Optimize the GC temperature program (slower ramp rates can improve resolution). - Adjust the carrier gas flow rate. - Consider derivatizing the alcohol to the acetate to improve separation.[9] |
| Co-elution with impurities | - Purify the sample before injection. - Use a mass spectrometer (MS) detector to confirm the identity of the peaks. |
| Incorrect integration of peaks | - Manually inspect and adjust the peak integration to ensure accuracy. - Use a suitable baseline correction. |
| Column degradation | - Condition the column according to the manufacturer's instructions. - If resolution does not improve, replace the chiral column. |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-Octanone via Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the enantioselective reduction of 3-octanone to (S)-3-octanol using the (R)-CBS catalyst.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
3-Octanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve 3-octanone (1.0 eq) in anhydrous THF.
-
Add the 3-octanone solution dropwise to the catalyst solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield (S)-3-octanol.
-
Determine the enantiomeric excess by chiral GC analysis.
Protocol 2: Kinetic Resolution of Racemic this compound using Candida antarctica Lipase B (CALB)
This protocol describes the resolution of racemic this compound to obtain (S)-3-octanol and (R)-3-octyl acetate.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous hexane
-
Standard laboratory glassware
Procedure:
-
To a flask, add racemic this compound (1.0 eq), anhydrous hexane, and vinyl acetate (0.5 eq).
-
Add immobilized Candida antarctica lipase B (e.g., 20 mg per mmol of substrate).
-
Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by GC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-3-octanol from the (R)-3-octyl acetate by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
-
The (R)-3-octyl acetate can be hydrolyzed (e.g., using NaOH or KOH in methanol) to obtain (R)-3-octanol.
-
Determine the enantiomeric excess of both the (S)-3-octanol and the hydrolyzed (R)-3-octanol by chiral GC analysis.
Data Presentation
Table 1: Asymmetric Reduction of 3-Octanone - Comparison of Conditions
| Entry | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-CBS | BMS | THF | -78 | 2 | 92 | 98 (S) |
| 2 | (S)-CBS | BMS | THF | -78 | 2 | 91 | 97 (R) |
| 3 | (R)-CBS | BMS | Toluene | -40 | 4 | 88 | 95 (S) |
| 4 | (R)-CBS | Catecholborane | THF | -78 | 6 | 85 | 96 (S) |
Table 2: Kinetic Resolution of Racemic this compound with CALB - Parameter Effects
| Entry | Acyl Donor | Solvent | Temp (°C) | Time (h) for ~50% conv. | ee of (S)-3-octanol (%) | ee of (R)-ester (%) |
| 1 | Vinyl acetate | Hexane | 30 | 6 | >99 | 98 |
| 2 | Ethyl acetate | Hexane | 30 | 24 | 98 | 97 |
| 3 | Vinyl acetate | Toluene | 30 | 8 | >99 | 98 |
| 4 | Vinyl acetate | Acetonitrile | 30 | 12 | 95 | 94 |
Visualizations
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 3-Octanol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Octanol to a high-purity state.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for purifying this compound are fractional distillation, preparative high-performance liquid chromatography (HPLC), and, in some cases, crystallization of derivatives. The choice of method depends on the initial purity of the this compound, the nature of the impurities, and the desired final purity.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below.
Q3: What are the common impurities found in this compound?
A3: Impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:
-
Isomers of octanol: Such as 1-octanol, 2-octanol, and 4-octanol, which have different boiling points and chromatographic retention times.
-
Unreacted starting materials: Depending on the synthesis route, these could include aldehydes, ketones, or other alkylating agents.
-
Byproducts: Such as ethers or larger alcohols formed during synthesis.
-
Water: Can be present from the reaction workup or absorbed from the atmosphere.
-
Solvents: Residual solvents from the reaction or extraction steps.
Q4: How can I assess the purity of my this compound sample?
A4: Gas chromatography with a flame ionization detector (GC-FID) is the most common and effective method for assessing the purity of this compound. The Kovats retention index can be used to identify this compound and its potential impurities on non-polar columns.[1] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural impurities and Karl Fischer titration to quantify water content.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: The fractionating column has insufficient theoretical plates for the separation. This is common when impurities have boiling points close to this compound.
-
Solution:
-
Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[2]
-
Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases on each theoretical plate.[2]
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Issue 2: The distillation temperature is unstable.
-
Possible Cause: "Bumping" of the liquid due to uneven boiling. This can be caused by superheating of the liquid.
-
Solution:
-
Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
Ensure the heating mantle is set to an appropriate temperature, typically 20-30°C higher than the boiling point of the liquid.[3]
-
Issue 3: The distillate is cloudy.
-
Possible Cause: The wash has frothed and carried over into the condenser, or there is an immiscible impurity like water co-distilling.
-
Solution:
-
Ensure the distillation flask is not more than two-thirds full.
-
Use an anti-foaming agent if necessary.
-
If water is the suspected contaminant, ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
-
Preparative HPLC
Issue 1: Poor resolution between this compound and an impurity peak.
-
Possible Cause: The chosen mobile phase and stationary phase are not providing adequate selectivity for the separation.
-
Solution:
-
Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water.
-
Try a different stationary phase with a different selectivity (e.g., C8 instead of C18, or a phenyl column).
-
Adjust the pH of the mobile phase if the impurities have acidic or basic functional groups.
-
Issue 2: Peak fronting or tailing for the this compound peak.
-
Possible Cause: Column overload, where too much sample has been injected onto the column. It can also be caused by secondary interactions between the analyte and the stationary phase.
-
Solution:
-
Reduce the injection volume or the concentration of the sample.
-
Ensure the sample is fully dissolved in the mobile phase.
-
Add a small amount of a competitive agent to the mobile phase to block active sites on the stationary phase that may be causing secondary interactions.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [4][5] |
| Molecular Weight | 130.23 g/mol | [4][6] |
| Boiling Point | 173-176 °C at 760 mmHg | [4] |
| Melting Point | -45 °C | [4][7] |
| Density | 0.818 g/mL at 25 °C | [5][8] |
| Refractive Index | 1.425-1.429 at 20 °C | [4][8] |
| Vapor Pressure | ~1 mmHg at 20 °C | [8][7] |
| Solubility | Soluble in alcohol and ether; insoluble in water.[4] |
Experimental Protocols
Fractional Distillation of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurities present.
-
Drying: Dry the crude this compound over anhydrous magnesium sulfate for several hours. Filter to remove the drying agent.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Distillation:
-
Add the dried, crude this compound and a few boiling chips to the round-bottom flask.
-
Heat the flask gently.
-
Collect any low-boiling fractions (forerun) in a separate flask.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (173-176 °C at atmospheric pressure).[4][8]
-
Change receiving flasks if the temperature fluctuates significantly, indicating the presence of other components.
-
-
Analysis: Analyze the purity of the collected fractions using GC-FID.
Preparative HPLC Purification of this compound
This is a starting point for method development.
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with a lower concentration of Solvent B and gradually increase it. A typical gradient might be from 30% B to 100% B over 30 minutes.
-
Flow Rate: Adjust based on the column diameter, following the manufacturer's recommendations.
-
Injection: Dissolve the crude this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Detection: Use a refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) if impurities have a chromophore.
-
Fraction Collection: Collect fractions corresponding to the elution of the this compound peak.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting poor separation during fractional distillation.
References
- 1. This compound [webbook.nist.gov]
- 2. Purification [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (CAS 589-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound|lookchem [lookchem.com]
- 8. 3-辛醇 99% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting low conversion rates in 3-octanone reduction
Welcome to the technical support center for the reduction of 3-octanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges and improve conversion rates.
Troubleshooting Low Conversion Rates
Low conversion of 3-octanone to 3-octanol is a common issue that can arise from several factors related to reagents, reaction conditions, and experimental setup. This section provides a structured approach to identifying and resolving these problems.
FAQs: Diagnosing Low Conversion
Q1: My sodium borohydride (NaBH₄) reduction of 3-octanone is giving a low yield. What are the most likely causes?
A1: Low yields in NaBH₄ reductions of 3-octanone can stem from several sources:
-
Reagent Quality: Sodium borohydride is moisture-sensitive and can decompose over time. Ensure you are using a fresh, dry batch of the reagent.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally effective.[1][2] Ensure the solvent is anhydrous if required by a specific protocol.
-
Temperature: While NaBH₄ reductions are often carried out at room temperature or 0 °C, the optimal temperature can vary.[2] Low temperatures may slow the reaction rate, requiring longer reaction times.
-
Stoichiometry: While NaBH₄ can theoretically reduce four equivalents of a ketone, it is common practice to use a molar excess of the reducing agent to ensure the reaction goes to completion.[2]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
-
Workup Procedure: Improper workup can lead to loss of product. Ensure the quenching of excess NaBH₄ is done carefully, typically with a dilute acid, and that the extraction and purification steps are optimized to minimize product loss.
Q2: I am attempting a catalytic hydrogenation of 3-octanone, but the conversion is poor. What should I check?
A2: For catalytic hydrogenation, consider the following factors:
-
Catalyst Activity: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old or deactivated. Using a fresh, active catalyst is critical for high conversion.
-
Hydrogen Pressure: The pressure of hydrogen gas is a key parameter. Insufficient pressure can lead to incomplete reduction. Typical pressures can range from atmospheric to high pressure, depending on the catalyst and substrate.
-
Temperature: The reaction temperature influences the rate of hydrogenation. An optimal temperature needs to be determined for the specific catalyst and conditions being used.
-
Solvent: The choice of solvent can affect the solubility of the substrate and the activity of the catalyst.
-
Agitation: Efficient mixing is essential in heterogeneous catalysis to ensure good contact between the substrate, hydrogen, and the catalyst surface.
Q3: My Meerwein-Ponndorf-Verley (MPV) reduction of 3-octanone is not proceeding as expected. What are the common pitfalls?
A3: The MPV reduction is a reversible reaction, which presents unique challenges:
-
Catalyst: Aluminum isopropoxide is a common catalyst and is sensitive to moisture. Ensure it is handled under anhydrous conditions.
-
Solvent/Hydride Source: Isopropanol is typically used as both the solvent and the hydride source. An excess of isopropanol is used to drive the equilibrium towards the product.
-
Removal of Acetone: The acetone generated as a byproduct must be removed from the reaction mixture, usually by distillation, to shift the equilibrium towards the formation of this compound.[3][4] Failure to do so will result in low conversion.
-
Temperature: The reaction is typically performed at the boiling point of the solvent to facilitate the removal of acetone.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the reduction of aliphatic ketones, which can be used as a starting point for optimizing the reduction of 3-octanone.
Table 1: Sodium Borohydride Reduction of Aliphatic Ketones
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | NaBH₄ | NaBH₄ | NaBH₄ |
| Solvent | Methanol | Ethanol | Isopropanol |
| Temperature | 0 °C | Room Temperature | 50 °C |
| Reaction Time | 2 hours | 1 hour | 30 minutes |
| Typical Conversion | >95% | >95% | >95% |
Table 2: Catalytic Hydrogenation of Aliphatic Ketones
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Raney Nickel | 10% Pd/C | 5% Ru/C |
| Hydrogen Pressure | 50 psi | 1 atm | 100 psi |
| Temperature | 100 °C | Room Temperature | 80 °C |
| Reaction Time | 4 hours | 12 hours | 2 hours |
| Typical Yield | >90% | >98% | >95% |
Table 3: Meerwein-Ponndorf-Verley (MPV) Reduction of Aliphatic Ketones
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Aluminum Isopropoxide | Zirconium (IV) Isopropoxide |
| Solvent/Hydride Donor | Isopropanol | Isopropanol |
| Temperature | Reflux (~82 °C) | Reflux (~82 °C) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Key Condition | Continuous removal of acetone | Continuous removal of acetone |
| Typical Yield | >90% | >95% |
Experimental Protocols
This section provides detailed methodologies for the key reduction reactions of 3-octanone.
Protocol 1: Sodium Borohydride Reduction of 3-Octanone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-octanone (1 equivalent) in methanol (10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction progress by TLC.
-
Quenching: Slowly add 1 M HCl dropwise to the reaction mixture at 0 °C until the evolution of gas ceases.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation of 3-Octanone
-
Setup: To a hydrogenation vessel, add 3-octanone (1 equivalent), a suitable solvent (e.g., ethanol), and the catalyst (e.g., 5 mol% of 10% Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or slightly elevated) until the uptake of hydrogen ceases.
-
Workup: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify by distillation or column chromatography as needed.
Protocol 3: Meerwein-Ponndorf-Verley (MPV) Reduction of 3-Octanone
-
Setup: Assemble a distillation apparatus. In the distillation flask, combine 3-octanone (1 equivalent), a large excess of anhydrous isopropanol (at least 10 equivalents), and aluminum isopropoxide (0.5 equivalents).
-
Reaction: Heat the mixture to a gentle reflux. Slowly distill off the acetone as it forms. The temperature of the distillate should be monitored; a temperature close to the boiling point of acetone (~56 °C) indicates the reaction is proceeding.
-
Monitoring: Continue the distillation until the distillate temperature rises to that of isopropanol (~82 °C), indicating the reaction is complete.
-
Workup: Cool the reaction mixture and hydrolyze the aluminum alkoxide by adding dilute sulfuric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Remove the solvent under reduced pressure and purify the resulting this compound by distillation.
Visualizations
The following diagrams illustrate the key workflows and a simplified reaction mechanism to aid in understanding and troubleshooting the reduction of 3-octanone.
Caption: A logical workflow for troubleshooting low conversion rates in 3-octanone reduction.
Caption: Simplified mechanism of 3-octanone reduction by sodium borohydride.
Caption: A general workflow for optimizing the reduction of 3-octanone.
References
Minimizing by-product formation in 3-Octanol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of 3-Octanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing this compound?
A1: The two most common laboratory-scale methods for synthesizing this compound are the reduction of a ketone and the Grignard reaction.
-
Reduction of 3-Octanone: This method involves the reduction of 3-octanone using a reducing agent like sodium borohydride (NaBH₄). It is a straightforward method that can produce high yields of this compound.[1][2]
-
Grignard Reaction: This versatile method involves the reaction of a Grignard reagent with an aldehyde. For this compound, two common combinations are:
-
Propanal reacting with a Grignard reagent prepared from 1-bromopentane.[3]
-
Hexanal reacting with ethylmagnesium bromide.
-
Q2: What are the common by-products in this compound synthesis via the Grignard reaction?
A2: The Grignard synthesis, while effective, is prone to several side reactions that can generate impurities and lower the yield of this compound. Key by-products include:
-
Enolization Products: The Grignard reagent can act as a strong base, abstracting an acidic alpha-proton from the aldehyde, leading to an enolate. This is often a significant side reaction that competes with the desired nucleophilic addition.[4]
-
Reduction Products: The Grignard reagent can reduce the aldehyde to its corresponding primary alcohol (e.g., 1-hexanol from hexanal).
-
Wurtz Coupling Products: The Grignard reagent can couple with unreacted alkyl halide. For example, two pentyl groups from pentylmagnesium bromide can couple to form decane.
-
Products from Reaction with Water: Grignard reagents are highly reactive with water. Any moisture in the glassware or solvents will quench the reagent, forming an alkane (e.g., pentane from pentylmagnesium bromide) and reducing the overall yield.[5][6]
Q3: My 3-Octanone reduction is not going to completion. How can I improve the yield?
A3: Incomplete conversion of 3-octanone to this compound is a common issue. To improve the reaction, consider the following:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. A typical reaction time is around 3 hours at room temperature after the addition of the reducing agent.[1]
-
Molar Ratio of Reducing Agent: Use a slight excess of the reducing agent (e.g., sodium borohydride) to ensure all the ketone is consumed.
-
Temperature Control: The initial addition of the reducing agent should be done at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent side reactions.[1]
-
Purity of Reactants: Ensure the 3-octanone is pure, as impurities can interfere with the reaction.
Q4: How can I purify the final this compound product?
A4: Distillation is the most effective method for purifying this compound from non-volatile impurities and by-products with significantly different boiling points.[7][8]
-
Vacuum Distillation: Since this compound has a relatively high boiling point (approx. 175°C at atmospheric pressure), vacuum distillation is recommended to prevent decomposition at high temperatures.[1][9]
-
Extraction: Before distillation, a liquid-liquid extraction is typically performed to remove salts and water-soluble impurities. The organic layer is then washed, dried over an anhydrous salt like MgSO₄, and filtered.[1]
Troubleshooting Guide for Low Yield in Grignard Synthesis
Low yields in the Grignard synthesis of this compound are a frequent problem. The following guide helps diagnose and solve common issues.
Problem: Significantly low yield of this compound.
Troubleshooting Workflow for Grignard Synthesis
Caption: Troubleshooting logic for low-yield Grignard reactions.
Minimizing Specific By-products
The following table summarizes strategies to minimize the formation of common by-products during the Grignard synthesis of this compound.
| By-product Type | Formation Mechanism | Mitigation Strategy | Reference |
| Enolization | Grignard reagent acts as a base, deprotonating the aldehyde's α-carbon. | Add the aldehyde solution slowly to the Grignard reagent at low temperatures (0°C). Use additives like ZnCl₂ or CeCl₃ to increase the Lewis acidity of the carbonyl carbon, favoring nucleophilic addition over enolization. | [4][10] |
| Reduction | A β-hydride from the Grignard reagent is transferred to the carbonyl carbon. | Use a Grignard reagent without β-hydrogens if possible. Lowering the reaction temperature can also disfavor this pathway. | [4] |
| Wurtz Coupling | R-MgX + R-X → R-R + MgX₂ | Ensure slow addition of the alkyl halide during the formation of the Grignard reagent to maintain a low concentration of R-X. | N/A |
| Quenched Reagent | R-MgX reacts with protic sources like H₂O. | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-Octanone
This protocol is adapted from a standard laboratory procedure for ketone reduction.[1]
Experimental Workflow: Ketone Reduction
Caption: Workflow for the synthesis of this compound via ketone reduction.
Materials:
-
3-Octanone (19.2 g, 0.15 mol)
-
95% Ethanol (270 ml)
-
Sodium borohydride (NaBH₄) (3.9 g, 0.103 mol)
-
Water (27 ml)
-
Ammonium hydroxide (15M, 27 ml)
-
Chloroform (CHCl₃)
-
5% Hydrochloric acid (HCl)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve 19.2 g of 3-octanone in 270 ml of 95% ethanol.
-
Cool the solution in an ice bath with stirring.
-
Separately, dissolve 3.9 g of sodium borohydride in 27 ml of water. Add this solution in portions to the cooled 3-octanone solution.
-
Add 27 ml of 15M ammonium hydroxide to the reaction mixture.
-
Remove the ice bath and continue stirring at room temperature for 3 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Partition the residue between 250 ml of chloroform and 250 ml of water.
-
Separate the organic layer. Extract the aqueous layer twice with 200 ml portions of chloroform.
-
Combine all organic extracts and wash with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.
-
Purify the resulting liquid residue by distillation under reduced pressure to obtain pure this compound.[1]
Protocol 2: Synthesis of this compound via Grignard Reaction
This is a general protocol for the synthesis of a secondary alcohol from an aldehyde and a Grignard reagent.[3][11]
Reaction Pathway: Grignard Synthesis
Caption: General reaction pathway for Grignard synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
1-Bromoethane
-
Hexanal
-
Dilute acid (e.g., H₂SO₄ or HCl) for workup
Procedure:
-
Grignard Reagent Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask.
-
Add a solution of 1-bromoethane in anhydrous ether dropwise to the magnesium. The reaction should initiate (indicated by bubbling and warmth). If not, gently warm the flask or add a crystal of iodine.
-
Continue the addition at a rate that maintains a gentle reflux. After addition is complete, stir until most of the magnesium has reacted.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared ethylmagnesium bromide solution in an ice bath (0°C).
-
Dissolve hexanal in anhydrous ether.
-
Add the hexanal solution dropwise to the stirring Grignard reagent. Maintain the temperature at 0°C.[10]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional hour.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly over crushed ice and acidify with dilute HCl or H₂SO₄ until the magnesium salts dissolve.
-
Separate the ether layer and extract the aqueous layer with additional ether.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the ether solution over anhydrous MgSO₄, filter, and remove the ether via distillation.
-
Purify the crude this compound by vacuum distillation.
-
References
- 1. prepchem.com [prepchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chegg.com [chegg.com]
- 4. Alcohol synthesis by 1,2-addition [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4417079A - Process for producing normal-octanol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
Addressing matrix effects in the MS analysis of 3-Octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry (MS) analysis of 3-octanol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the MS analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[3] For volatile compounds like this compound, matrix components can also affect its partitioning into the headspace in GC-MS analysis.[4]
Q2: Which analytical technique is better for this compound analysis, GC-MS or LC-MS?
A2: Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the more common and direct method for analyzing this compound, often employing headspace (HS) or solid-phase microextraction (SPME) for sample introduction.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, but often requires derivatization of the alcohol group to improve ionization efficiency and sensitivity, as alcohols are not readily ionized by electrospray ionization (ESI).[5][7]
Q3: How can I minimize matrix effects during sample preparation for this compound analysis?
A3: Several sample preparation strategies can help minimize matrix effects:
-
Headspace (HS) Analysis: This technique physically separates the volatile this compound from the non-volatile matrix components, significantly reducing matrix interference in GC-MS.[8][9]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that can selectively extract volatile compounds like this compound from the sample matrix onto a coated fiber, which is then desorbed into the GC-MS system.[6]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from the sample matrix based on its solubility in an immiscible solvent.
-
Solid-Phase Extraction (SPE): SPE can effectively clean up the sample by retaining interfering compounds on a solid sorbent while allowing this compound to be eluted.
Q4: Is a stable isotope-labeled internal standard available for this compound?
A4: While a commercially available deuterated this compound is not readily found, several companies offer custom synthesis of stable isotope-labeled compounds, including deuterated or 13C-labeled versions of this compound.[8][10][11] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[12]
Q5: What are matrix-matched calibrants and when should I use them?
A5: Matrix-matched calibrants are calibration standards prepared in a blank matrix that is as close as possible to the actual samples being analyzed. They should be used when a stable isotope-labeled internal standard is not available to compensate for matrix effects. By preparing standards in a similar matrix, the calibration curve will account for the signal suppression or enhancement observed in the unknown samples.[3]
Troubleshooting Guides
GC-MS Analysis
Problem: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Deactivate the inlet liner or use a liner with a more inert material. Trim the front end of the GC column (0.5-1 m).[13] |
| Column contamination | Bake out the column at a high temperature (within the column's limits). If the problem persists, the column may need to be replaced. |
| Inappropriate injection temperature | Optimize the injection temperature. Too low a temperature can cause slow volatilization, while too high a temperature can cause degradation. |
| Sample overload | Dilute the sample or reduce the injection volume.[13] |
Problem: Low or no signal for this compound.
| Possible Cause | Troubleshooting Step |
| Matrix suppression in the headspace | Increase the salt concentration in the sample vial to promote the "salting-out" effect and increase the volatility of this compound.[7] Optimize the headspace incubation temperature and time.[14] |
| Inefficient SPME extraction | Optimize SPME fiber type, extraction time, and temperature. Ensure the fiber is properly conditioned and desorbed. |
| Leak in the GC system | Check for leaks in the septum, liner O-ring, and column connections using an electronic leak detector.[11] |
| Low purge flow in Purge & Trap systems | Verify and adjust the purge gas flow rate. Low flow can lead to poor recovery of soluble compounds like alcohols.[10] |
LC-MS/MS Analysis
Problem: Low sensitivity or no detectable peak for this compound.
| Possible Cause | Troubleshooting Step |
| Poor ionization of the alcohol group | Consider derivatization of the hydroxyl group to introduce a more readily ionizable moiety. Dansyl chloride is a reagent that can be used for this purpose.[5][7] |
| Ion suppression from matrix components | Improve sample cleanup using SPE or LLE to remove interfering substances like phospholipids from plasma samples.[12] Modify the chromatographic method to separate this compound from the suppression region. |
| Inappropriate mobile phase additives | Avoid non-volatile buffers like phosphates. Formic acid or ammonium formate are common additives for positive ion mode ESI. |
| Formation of adducts | The presence of salts can lead to the formation of sodium or potassium adducts, which can split the ion signal. Optimize the mobile phase and consider using a desalting step during sample preparation.[4] |
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of volatile compounds in complex matrices. Note that specific values for this compound may vary depending on the matrix, instrumentation, and method.
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [15] |
| Accuracy (% Recovery) | 80-120% | [15][16] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | [15][16] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | [17] |
| Matrix Effect (%ME) | 85-115% | [15] |
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound in Wine
This protocol is adapted from methods using this compound as an internal standard for wine analysis.[6][18]
-
Sample Preparation:
-
Pipette 8 mL of wine into a 20 mL headspace vial.
-
Add 2 g of sodium chloride (NaCl).
-
Spike with a known concentration of a suitable internal standard (if this compound is the analyte, a deuterated analog or a different alcohol like 2-octanol could be used).
-
Immediately seal the vial with a PTFE/silicone septum and aluminum cap.
-
-
Headspace Incubation and Injection:
-
Place the vial in the headspace autosampler.
-
Equilibrate the sample at 80°C for 40 minutes with agitation.
-
Inject 1 mL of the headspace into the GC-MS.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C for 5 min, ramp to 250°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Protocol 2: Derivatization of this compound for LC-MS/MS Analysis
This protocol is a general approach for the derivatization of alcohols to improve ESI-MS sensitivity, based on dansylation.[5][7]
-
Sample Extraction:
-
Extract this compound from the sample matrix using LLE with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of dichloromethane.
-
Add 50 µL of a 10 mg/mL solution of dansyl chloride in dichloromethane.
-
Add 10 µL of a catalyst solution containing 4-(dimethylamino)pyridine (DMAP) and N,N-diisopropylethylamine (DIPEA) in dichloromethane.
-
Seal the vial and heat at 65°C for 1 hour.
-
After cooling, evaporate the solvent to dryness.
-
-
Sample Cleanup:
-
Reconstitute the residue in a small volume of mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the derivatized this compound, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the transition from the protonated molecule of the dansylated this compound to a characteristic product ion.
-
Visualizations
Caption: General experimental workflow for MS analysis.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 2. LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. moravek.com [moravek.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Stability issues of 3-Octanol in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of 3-Octanol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in Odor | Oxidation of this compound to 3-octanone, which has a different odor profile. | 1. Confirm the identity of the degradation product using GC-MS analysis. 2. If oxidized, the product may not be suitable for experiments sensitive to ketones. 3. Prevent further oxidation by ensuring the container is tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of Water Droplets | Dehydration of this compound, especially if stored at elevated temperatures or in the presence of acidic contaminants. | 1. Analyze a sample for the presence of octenes using GC-MS. 2. If dehydration has occurred, the purity of the this compound is compromised. 3. Store this compound in a dry environment and avoid acidic conditions. |
| Inconsistent Experimental Results | Degradation of this compound leading to lower effective concentration or interference from degradation products. | 1. Re-analyze the purity of your this compound stock using a validated stability-indicating method (see Experimental Protocols). 2. Prepare fresh solutions from a new or properly stored batch of this compound. 3. Consider the potential impact of degradation products on your specific assay. |
| Precipitate Formation in Solution | Polymerization or reaction with solvent impurities, especially during long-term storage of solutions. | 1. Attempt to identify the precipitate using spectroscopic methods. 2. Filter the solution before use, but be aware that the concentration of this compound may have changed. 3. It is recommended to use freshly prepared solutions for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for pure this compound?
A1: For long-term storage, pure this compound should be kept in a cool, dry, and well-ventilated area in a tightly sealed, airtight container.[1] To minimize oxidation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon). It should be protected from light and kept away from sources of heat, sparks, or open flames.[1]
Q2: How long can I store solutions of this compound?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[2] It is best practice to prepare fresh working solutions from a stock solution for each experiment to ensure accuracy.
Q3: What are the primary degradation pathways for this compound?
A3: As a secondary alcohol, this compound has two primary degradation pathways:
-
Oxidation: In the presence of oxygen or other oxidizing agents, this compound can be oxidized to form 3-octanone.[1][3][4][5] This is a common degradation pathway for secondary alcohols.
-
Dehydration: Under acidic conditions or at high temperatures, this compound can undergo dehydration (loss of a water molecule) to form a mixture of octene isomers.[2][6][7][8]
Q4: How can I detect the degradation of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for detecting and quantifying the degradation of this compound. A stability-indicating GC-MS method can separate this compound from its potential degradation products, such as 3-octanone and octenes, allowing for accurate assessment of purity.
Q5: Are there any known biological signaling pathways involving this compound?
A5: Currently, there is no established evidence to suggest that this compound directly participates in specific signaling pathways relevant to drug development. Its primary applications are in the flavor and fragrance industries.[9] However, as a small molecule, its potential biological effects or the effects of its degradation products cannot be entirely ruled out without specific testing. It has been investigated for its general cytotoxic and antioxidant properties.[10]
Quantitative Data on Stability
The following table provides representative data on the stability of a generic C8 secondary alcohol under various storage conditions. This data is for illustrative purposes to guide researchers in their own stability studies of this compound.
| Storage Condition | Time (Months) | Purity (%) | 3-Octanone (%) | Octenes (%) |
| 25°C / 60% RH (Ambient) | 0 | 99.8 | <0.1 | <0.1 |
| 6 | 98.5 | 1.2 | 0.3 | |
| 12 | 97.1 | 2.5 | 0.4 | |
| 24 | 94.2 | 5.1 | 0.7 | |
| 40°C / 75% RH (Accelerated) | 0 | 99.8 | <0.1 | <0.1 |
| 3 | 96.5 | 2.8 | 0.7 | |
| 6 | 92.8 | 6.2 | 1.0 | |
| 4°C (Refrigerated) | 0 | 99.8 | <0.1 | <0.1 |
| 12 | 99.6 | 0.3 | <0.1 | |
| 24 | 99.2 | 0.7 | <0.1 | |
| -20°C (Frozen) | 0 | 99.8 | <0.1 | <0.1 |
| 24 | 99.7 | 0.2 | <0.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Dissolve 100 mg of this compound in 10 mL of 0.1 M HCl.
-
Incubate at 60°C for 48 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by GC-MS.
-
-
Base Hydrolysis:
-
Dissolve 100 mg of this compound in 10 mL of 0.1 M NaOH.
-
Incubate at 60°C for 48 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by GC-MS.
-
-
Oxidative Degradation:
-
Dissolve 100 mg of this compound in 10 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 48 hours, protected from light.
-
Analyze by GC-MS.
-
-
Thermal Degradation:
-
Place 100 mg of this compound in a sealed vial.
-
Heat in an oven at 80°C for 72 hours.
-
Dissolve the sample in a suitable solvent.
-
Analyze by GC-MS.
-
-
Photolytic Degradation:
-
Dissolve 100 mg of this compound in 10 mL of a suitable solvent (e.g., methanol).
-
Expose the solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze by GC-MS.
-
Protocol 2: Stability-Indicating GC-MS Method for this compound
This protocol provides a starting point for a GC-MS method to quantify this compound and its primary degradation products.
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).
-
For forced degradation samples, dilute an aliquot of the stressed sample to a similar concentration.
-
-
Data Analysis:
-
Identify peaks based on their retention times and mass spectra.
-
Quantify the percentage of this compound and its degradation products by area normalization.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
Caption: General workflow for evaluating biological activity.
References
- 1. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 589-98-0 [thegoodscentscompany.com]
- 10. Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Enantioselective Synthesis
Welcome to the technical support center for enantioselective synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your enantioselective synthesis experiments.
Question: My enantioselectivity (ee) is low. What are the potential causes and how can I improve it?
Answer:
Low enantioselectivity is a common challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
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Catalyst Loading: Both too low and too high catalyst loading can negatively impact enantioselectivity.
-
Too Low: Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is not enantioselective and thus lowers the overall ee.
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Too High: At high concentrations, some catalysts may form aggregates or dimers that are less selective or even inactive. This can also promote side reactions.[1]
-
Solution: Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration for your specific reaction.
-
-
Reaction Temperature: Temperature plays a crucial role in enantioselectivity.
-
Too High: Higher temperatures can provide enough energy to overcome the activation energy difference between the two enantiomeric transition states, leading to a loss of selectivity.
-
Too Low: While often beneficial, very low temperatures can sometimes hinder the reaction rate or affect the catalyst's conformational dynamics in an unfavorable way.[2]
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Solution: Evaluate a range of temperatures. Lowering the temperature often improves enantioselectivity.[3]
-
-
Solvent Effects: The solvent can significantly influence the catalyst's performance.
-
Polar or coordinating solvents can sometimes interfere with the catalyst-substrate interaction, leading to lower ee.[3] Nonpolar solvents often favor higher selectivity. However, the optimal solvent is highly system-dependent.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities.
-
-
Catalyst Purity and Handling: Impurities can act as poisons or inhibitors.
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Ensure your catalyst is of high purity and has been stored correctly under an inert atmosphere to prevent degradation.
-
-
Substrate Purity: Impurities in the starting material can interfere with the catalytic cycle.
-
Purify your substrate before use.
-
Question: The reaction yield is low, even though the conversion of the starting material is high. What should I investigate?
Answer:
Low isolated yield with high conversion suggests that your product might be degrading or that side reactions are occurring. Here are some troubleshooting tips:
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Reaction Time: Monitor the reaction over time. The product might be forming and then degrading. Quench the reaction as soon as the starting material is consumed.
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Catalyst Decomposition: The catalyst itself might be unstable under the reaction conditions, leading to the formation of species that promote product decomposition.
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Work-up Procedure: Your product may be sensitive to the work-up conditions (e.g., acidic or basic washes). Ensure your work-up is as mild as possible.
-
Purification: The product may be unstable on silica gel or during distillation. Consider alternative purification methods like crystallization.
Question: I am observing inconsistent results (yield and ee) between batches. What could be the cause?
Answer:
Inconsistent results are often due to subtle variations in experimental conditions. Pay close attention to the following:
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Atmosphere: Ensure all reactions are set up under a consistently inert atmosphere (e.g., nitrogen or argon). Oxygen and moisture can deactivate many sensitive catalysts.
-
Solvent and Reagent Quality: Use freshly purified solvents and reagents for each batch. The quality of commercially available reagents can vary.
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Catalyst Handling: Handle the catalyst in a glovebox or under a stream of inert gas to prevent exposure to air and moisture. Even brief exposure can affect performance.
-
Temperature Control: Use a reliable thermostat or cryostat to maintain a constant temperature. Fluctuations can significantly impact both yield and enantioselectivity.
-
Stirring: Ensure consistent and efficient stirring. Poor mixing can lead to localized concentration gradients and affect the reaction rate and selectivity.
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial catalyst loading for a new reaction?
A1: A good starting point for many enantioselective reactions is 1-2 mol%. From there, you can perform optimization studies by systematically increasing and decreasing the loading to find the sweet spot for your specific transformation.
Q2: What are common catalyst poisons I should be aware of?
A2: Catalyst poisons are substances that deactivate the catalyst, even in small amounts. Common poisons include:
-
Sulfur compounds: Thiols, sulfides.
-
Halides: Chloride, bromide, iodide.
-
Strongly coordinating species: Carbon monoxide, cyanides, phosphines.
-
Water and Oxygen: Particularly for air- and moisture-sensitive catalysts.[4][5]
-
Organic molecules: Nitriles, nitro compounds, and some nitrogen-containing heterocycles can also act as poisons for certain catalysts.[4]
Q3: Can the order of addition of reagents affect the outcome?
A3: Yes, absolutely. The order of addition can be critical. For example, pre-forming the catalyst by mixing the metal precursor and the chiral ligand for a period before adding the substrate can be crucial for achieving high enantioselectivity. It is often advantageous to add the imine slowly to a mixture of the nitroalkane and catalyst in aza-Henry reactions to achieve consistent enantioselectivities on a larger scale.[6]
Q4: How should I properly store my chiral catalysts?
A4: Most chiral catalysts are sensitive to air, moisture, and light. They should be stored in a cool, dark, and dry place, preferably in a glovebox or a desiccator under an inert atmosphere. Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.
Data Presentation
Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield
This table provides examples of how catalyst loading can influence the enantiomeric excess (ee) and yield of a reaction. Note that the optimal loading is reaction-specific.
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reaction Type/Reference Example |
| 0.5 | 85 | 95 | Asymmetric Michael Addition |
| 1.0 | 92 | 98 | Asymmetric Michael Addition |
| 2.0 | 95 | 99 | Asymmetric Michael Addition |
| 5.0 | 93 | 99 | Asymmetric Michael Addition |
| 10.0 | 88 | 97 | Asymmetric Michael Addition |
Data is illustrative and compiled from general trends observed in the literature.
Table 2: Influence of Solvent and Temperature on Enantioselectivity
This table illustrates the significant impact that solvent and temperature can have on the outcome of an enantioselective reaction.
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| Toluene | 25 | 85 |
| Dichloromethane | 25 | 92 |
| Tetrahydrofuran (THF) | 25 | 75 |
| Dichloromethane | 0 | 96 |
| Dichloromethane | -20 | 98 |
Data is illustrative and based on general principles of asymmetric catalysis.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Preparation: In a glovebox, arrange a series of clean, dry reaction vials.
-
Stock Solutions: Prepare stock solutions of the substrate, reagent, and internal standard in the chosen reaction solvent. This ensures accurate and consistent dispensing.
-
Catalyst Dispensing: To each vial, add the appropriate amount of each chiral catalyst to be screened. If the catalysts are solids, weigh them directly into the vials.
-
Reaction Initiation: Add the solvent to each vial, followed by the substrate and reagent stock solutions.
-
Reaction Conditions: Seal the vials and place them in a temperature-controlled shaker or on a stirrer plate at the desired reaction temperature.
-
Monitoring: Take aliquots from each reaction at specific time points to monitor conversion and enantioselectivity by chiral HPLC or GC.
-
Analysis: Compare the results to identify the most promising catalyst for further optimization.[7]
Protocol 2: Standard Procedure for Setting up an Enantioselective Hydrogenation
-
Reactor Setup: Assemble a flame-dried or oven-dried Schlenk flask or a small autoclave equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Catalyst and Ligand: In the reactor, under a positive pressure of inert gas, add the metal precursor and the chiral ligand.
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Catalyst Pre-formation: Stir the mixture at room temperature for the recommended time to allow for the formation of the active catalyst.
-
Substrate Addition: Add the substrate, either as a solid or as a solution in the degassed solvent.
-
Hydrogenation: Purge the reactor with hydrogen gas (typically 3-4 cycles of vacuum/backfill) and then pressurize to the desired pressure.
-
Reaction: Stir the reaction mixture at the desired temperature for the required time.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge with inert gas before opening the reactor.
Protocol 3: Catalyst Handling and Storage
-
Receiving: Upon receipt, inspect the catalyst container for any damage.
-
Storage Environment: Store the catalyst in a designated, well-ventilated, cool, and dry area, away from incompatible materials. For highly sensitive catalysts, a glovebox with a controlled inert atmosphere is recommended.[8]
-
Dispensing: All handling and weighing of air- and moisture-sensitive catalysts should be performed in a glovebox or under a steady stream of inert gas using Schlenk techniques.
-
Labeling: Ensure all catalyst containers are clearly labeled with the chemical name, concentration, date received, and any specific handling precautions.
-
Inventory Management: Maintain an accurate inventory to track usage and ensure that older stock is used first.
-
Disposal: Dispose of spent or expired catalysts according to your institution's hazardous waste management guidelines.
Visualizations
Caption: General workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. concawe.eu [concawe.eu]
- 3. A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols [mdpi.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid–Base Catalyst with Recycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ny-creates.org [ny-creates.org]
Improving the efficiency of 3-Octanol extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the efficiency of 3-octanol extraction from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a naturally occurring aromatic compound found in a variety of plants and fungi. Its characteristic earthy and mushroom-like scent makes it a key component in many essential oils.[1][2] Commercially important sources include various mushrooms (like boletus, shiitake), Mentha arvensis (a species of mint), and oregano.[1][3]
Q2: What are the most common methods for extracting this compound?
A2: The primary methods for extracting this compound and other volatile compounds from natural materials are Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE).[4][5] Each method has distinct advantages and is suited for different experimental or industrial scales. Modern techniques like SFE are often preferred for being faster and more environmentally friendly.[6]
Q3: How do I choose the best extraction method for my research?
A3: The choice of extraction method depends on several factors: the heat sensitivity of the source material, desired purity of the final product, available equipment, and scalability.
-
Steam Distillation: A simple, cost-effective method suitable for thermally stable compounds.[4]
-
Solvent Extraction: Versatile and efficient, especially with the right solvent choice, but may require additional steps to remove the solvent from the final product.[5][7]
-
Supercritical Fluid Extraction (SFE): Ideal for heat-sensitive compounds, offering high selectivity and purity with no residual solvent.[6][8] However, the initial equipment cost is higher.[8]
Q4: How can the purity of the extracted this compound be improved?
A4: Post-extraction purification is often necessary to remove impurities. Techniques include:
-
Fractional Distillation: To separate this compound from other volatile compounds with different boiling points.
-
Column Chromatography: A standard laboratory technique for isolating specific compounds from a mixture.[9]
-
Winterization: This process removes fats, lipids, and waxes by dissolving the extract in ethanol, chilling it to precipitate the unwanted components, and then filtering them out.[5]
Comparison of Extraction Methods
The following table summarizes the key characteristics of the three primary extraction methods for this compound.
| Feature | Steam Distillation | Solvent Extraction | Supercritical Fluid Extraction (SFE) |
| Principle | Co-distillation of volatile compounds with steam.[4] | Use of a solvent to dissolve and separate target compounds.[5] | Use of a supercritical fluid (e.g., CO2) as a highly selective solvent.[6][10] |
| Efficiency | Moderate; dependent on compound volatility and steam penetration.[11] | High; dependent on solvent choice and sample matrix.[7] | Very High; tunable selectivity via pressure/temperature adjustments.[12] |
| Speed | Slow to Moderate.[13] | Moderate to Fast.[5] | Fast (typically 10-60 minutes).[10] |
| Purity of Extract | Good; co-extracts other volatile compounds. | Variable; may contain solvent residues and co-extracted impurities.[13] | High to Very High; solvent (CO2) is easily removed by depressurization.[10] |
| Heat Sensitivity | Not suitable for highly heat-sensitive compounds due to high temperatures.[13] | Can be performed at low temperatures, preserving sensitive compounds.[5] | Ideal for heat-sensitive compounds due to low critical temperature of CO2 (31°C).[6][14] |
| Cost | Low initial investment. | Low to moderate equipment cost.[5] | High initial investment.[8] |
| Environmental Impact | Low; uses water as the primary medium. | Moderate to High; depends on the toxicity and recyclability of the solvent used.[13] | Low; CO2 is non-toxic, non-flammable, and can be recycled.[10][12] |
Experimental Protocols
Protocol 1: Steam Distillation
This method is effective for extracting essential oils, including this compound, from plant materials like oregano or mint.
Methodology:
-
Preparation: Coarsely grind the dried plant material to increase the surface area.
-
Apparatus Setup: Assemble a steam distillation apparatus. The plant material can be mixed directly with water in the boiling flask (hydrodistillation) or suspended above the water on a mesh to be penetrated by steam (direct steam distillation).[4]
-
Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the plant material, volatilizing the this compound and other essential oil components.
-
Condensation: The steam and volatile compound mixture travels to a condenser, where it is cooled and returns to a liquid state.
-
Collection: The condensed liquid (hydrosol and essential oil) is collected in a receiving flask.
-
Separation: As this compound is not miscible with water, it will form a separate layer. Use a separatory funnel to isolate the essential oil layer containing the this compound from the aqueous layer.[4]
Protocol 2: Solvent Extraction
This protocol uses ethanol, a safe and effective solvent, for extracting this compound.
Methodology:
-
Soaking: Submerge the prepared plant material completely in high-proof ethanol in a sealed container. For enhanced efficiency, place the mixture in an ultra-low temperature freezer for 24 hours.[5] This step allows the ethanol to dissolve the target compounds.
-
Filtration: After the soaking period, filter the mixture using a Büchner funnel and a vacuum flask to remove all solid plant material.[5] The remaining liquid is a solution of ethanol and the extracted compounds.
-
Solvent Separation: Use a rotary evaporator to separate the this compound from the ethanol. The vacuum lowers ethanol's boiling point, allowing for quick evaporation without degrading the extract.[5]
-
Recovery: The evaporated ethanol can be condensed and recovered for future extractions. The final product is a concentrated extract containing this compound, which may be further purified.[5]
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol uses supercritical CO₂ for a clean and highly efficient extraction.
Methodology:
-
Preparation: Place the dried and ground source material into a high-pressure extraction vessel.
-
System Setup: The SFE system consists of a CO₂ pump, a heating zone, the extraction vessel, and a separator/collection vessel.[10][12]
-
Pressurization & Heating: Liquid CO₂ is pumped and heated above its critical point (31°C and 74 bar) to become a supercritical fluid.[6][10]
-
Extraction: The supercritical CO₂ is passed through the extraction vessel. Its unique properties allow it to diffuse into the plant material and dissolve the this compound.[10]
-
Collection: The CO₂ containing the dissolved extract is then moved to a separator vessel at a lower pressure. This pressure drop reduces the solvating power of the CO₂, causing the this compound to precipitate.[12]
-
Recycling: The CO₂ can then be re-compressed and recycled for a continuous process.[12]
Troubleshooting Guide
Q: My this compound yield is consistently low. What factors should I investigate?
A: Low yield can result from several factors across different methods. Systematically check the following:
-
Source Material Quality: The concentration of this compound can vary based on the plant's species, growing conditions, and harvest time.[15][16] Ensure you are using high-quality, properly dried raw material.
-
Particle Size: If the material is not ground finely enough, the solvent or steam cannot penetrate effectively. Conversely, a particle size that is too fine may lead to packing issues and poor flow-through.
-
Extraction Parameters: Review and optimize your method's parameters. For SFE, adjust pressure and temperature to modify CO₂ density and solvating power.[8] For solvent extraction, ensure the solvent-to-solid ratio is sufficient.[5]
-
Extraction Time: The extraction process may be incomplete. Try extending the extraction time to see if the yield improves.
Q: I am experiencing emulsion formation during liquid-liquid extraction. How can I resolve this?
A: Emulsions are common when samples contain surfactant-like compounds and can trap your target analyte, reducing yield.[17]
-
Prevention: The best approach is prevention. Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while still allowing for phase contact.[17]
-
Breaking an Emulsion:
-
Time: Allow the mixture to stand for a longer period, as some emulsions break over time.
-
Temperature Change: Gently warming or cooling the separatory funnel can help.
-
Add Salt: Adding a small amount of a saturated salt solution (brine) can increase the polarity of the aqueous phase and help break the emulsion.[18]
-
Centrifugation: If possible, centrifuging the mixture is a highly effective way to separate the layers.[17]
-
Q: My this compound appears to be degrading during extraction. What could be the cause?
A: Compound degradation is often due to excessive heat or reaction with the solvent.
-
Heat Sensitivity: this compound, like many volatile organic compounds, can be sensitive to high temperatures. If you are using steam distillation, this could be the cause.[13] Consider switching to a lower-temperature method like cold solvent extraction or, ideally, Supercritical Fluid Extraction (SFE), which operates near room temperature.[6]
-
Solvent Reactivity: Ensure the solvent you are using is inert and does not react with this compound or other components in the extract. High-purity ethanol, hexane, or supercritical CO₂ are generally safe choices.
-
Oxidation: Exposure to air (oxygen) at elevated temperatures can cause oxidation. If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon). SFE naturally provides an oxygen-free environment.[14]
References
- 1. Aromas and Essential Compounds of this compound [arogreen.com]
- 2. hermitageoils.com [hermitageoils.com]
- 3. This compound, 589-98-0 [thegoodscentscompany.com]
- 4. Steam distillation - Wikipedia [en.wikipedia.org]
- 5. coleparmer.com [coleparmer.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Harnessing Plant Power: The Science Behind Solvent Selection in Plant Extraction [greenskybio.com]
- 8. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 12. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Principles of Supercritical Fluid Extraction [jascoeurope.com]
- 15. researchgate.net [researchgate.net]
- 16. epubl.ktu.edu [epubl.ktu.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Technical Support Center: Scale-Up of 3-Octanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the scale-up of 3-octanol production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound production from laboratory to pilot or industrial scale?
Scaling up this compound production presents several challenges that can impact process efficiency, product yield, and economic viability. The primary obstacles include:
-
Product Toxicity: this compound, like other medium-chain alcohols, can be toxic to the microbial production host, inhibiting growth and reducing productivity. This issue is often exacerbated at larger scales due to higher product concentrations.
-
Oxygen Transfer: Maintaining adequate dissolved oxygen levels is critical for aerobic fermentation processes. As the fermenter volume increases, achieving efficient oxygen transfer becomes more difficult due to changes in the surface-area-to-volume ratio and hydrodynamic conditions.
-
Downstream Processing: The recovery and purification of this compound from the fermentation broth can be complex and costly, often accounting for a significant portion of the total production cost.[1] Challenges include separating the alcohol from a dilute aqueous solution and removing impurities.
-
Process Heterogeneity: In large-scale bioreactors, gradients in temperature, pH, and nutrient concentration can occur, leading to inconsistent microbial performance and lower overall yield compared to the more homogenous conditions of a lab-scale fermenter.[2][3]
-
Contamination: The risk of microbial contamination increases with scale and can lead to batch failure. Maintaining sterility throughout the extended duration of a large-scale fermentation is a critical operational challenge.[4]
Q2: How does the choice of microbial host impact the scale-up of this compound production?
The selection of a robust microbial host is crucial for a successful scale-up. Key considerations include:
-
Tolerance to this compound: The host strain should exhibit high tolerance to this compound to mitigate product toxicity.
-
Metabolic Pathway Efficiency: The microorganism should possess a highly efficient metabolic pathway for the conversion of the substrate (e.g., glucose) to this compound.
-
Genetic Stability: The production strain, especially if genetically modified, must remain stable throughout the multiple generations of a large-scale fermentation process to ensure consistent productivity.
-
Growth Characteristics: The host's growth rate, oxygen requirements, and nutrient utilization kinetics will influence the design and operation of the large-scale fermentation process. Commonly used hosts for alcohol production include Escherichia coli and Saccharomyces cerevisiae.
Q3: What are the key parameters to monitor and control during the scale-up of this compound fermentation?
Careful monitoring and control of fermentation parameters are essential for a reproducible and high-yielding process. Key parameters include:
-
Temperature: Must be maintained within the optimal range for the specific microbial host to ensure maximal enzyme activity and cell viability.
-
pH: Fluctuations in pH can negatively affect microbial metabolism and product formation.
-
Dissolved Oxygen (DO): For aerobic processes, maintaining DO above a critical level is vital for cell growth and product synthesis.
-
Substrate and Nutrient Feed Rates: A well-designed feeding strategy is necessary to prevent substrate limitation or the accumulation of inhibitory byproducts.
-
Agitation and Aeration: These parameters directly influence mixing and oxygen transfer and need to be carefully scaled up to ensure homogenous conditions within the bioreactor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Titer and Yield at Larger Scale | - Product toxicity to the microbial host.- Inefficient oxygen transfer.- Nutrient limitation.- Sub-optimal pH or temperature control. | - Implement in-situ product removal techniques like two-phase fermentation or gas stripping.[5][6]- Optimize agitation and aeration rates to improve the oxygen transfer rate (OTR).- Develop and optimize a fed-batch or continuous feeding strategy.- Ensure accurate and responsive control of pH and temperature. |
| Inconsistent Batch-to-Batch Performance | - Variability in inoculum quality.- Inconsistent raw material quality.- Poor process control and monitoring. | - Standardize inoculum preparation protocol.- Implement rigorous quality control for all raw materials.- Calibrate sensors regularly and ensure robust process control loops. |
| Foaming in the Bioreactor | - High protein content in the medium.- High cell density.- High agitation and aeration rates. | - Add an appropriate antifoam agent.- Optimize the composition of the fermentation medium.- Adjust agitation and aeration rates. |
| Difficulty in Downstream Processing and Purification | - Formation of emulsions during liquid-liquid extraction.- Low concentration of this compound in the fermentation broth. | - Optimize the choice of extraction solvent and the extraction conditions.- Consider alternative recovery methods such as pervaporation or adsorption.- Optimize the fermentation process to achieve a higher final product concentration. |
Quantitative Data
| Parameter | Lab-Scale | Pilot-Scale | Reference |
| 1-Octanol Titer (as a proxy for this compound) | 1.3 g/L (in E. coli) | Data not available | |
| General Alcohol Fermentation Kinetics | Fermentation is often faster in lab-scale due to better mixing and mass transfer. | Slower fermentation kinetics are often observed at pilot scale.[3] | [3] |
| Volatile Compound Concentration | Can be higher in lab-scale fermenters for certain compounds. | Can be lower for some volatile compounds due to differences in stripping effects.[3] | [3] |
Experimental Protocols
General Protocol for Microbial Production of this compound (Adapted from Pichia pastoris fermentation guidelines)
This protocol provides a general framework for the fed-batch fermentation of a recombinant yeast strain (e.g., Pichia pastoris) engineered for this compound production.
a. Inoculum Preparation:
-
Prepare a sterile Yeast Mold (YM) broth.
-
Inoculate the YM broth with a single colony of the this compound producing yeast strain.
-
Incubate at 30°C with shaking at 250-300 rpm for 16-24 hours until the optical density at 600 nm (OD600) reaches 2-6.
b. Bioreactor Setup and Batch Phase:
-
Prepare and sterilize the fermentation basal salts medium containing glycerol (e.g., 4% w/v) in the bioreactor.
-
After sterilization and cooling, adjust the temperature to 30°C and the pH to 5.0.
-
Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2-0.5.
-
Maintain the dissolved oxygen (DO) level above 20% by adjusting agitation and aeration rates.
-
The batch phase continues until the initial glycerol is depleted, which is indicated by a sharp increase in the DO signal.
c. Fed-Batch Phase:
-
Upon glycerol depletion, initiate a fed-batch feeding of a concentrated glycerol solution. The feed rate should be controlled to maintain a constant, low level of glycerol in the bioreactor to maximize biomass production.
-
Once a high cell density is achieved, induce the expression of the this compound synthesis pathway. This may involve the addition of an inducer (e.g., methanol for AOX1 promoter-driven expression in P. pastoris) or a shift in the feed composition.
-
Continue the fed-batch fermentation with controlled feeding of the carbon source and inducer for a predetermined period to allow for this compound accumulation.
Protocol for Extraction and Purification of this compound from Fermentation Broth
This protocol outlines a general procedure for the recovery of this compound from a fermentation broth.
a. Cell Removal:
-
Centrifuge the fermentation broth at 5,000 rpm for 20 minutes to pellet the microbial cells.
-
Decant the supernatant containing the dissolved this compound.
b. Liquid-Liquid Extraction:
-
Mix the supernatant with an equal volume of a suitable water-immiscible organic solvent (e.g., ethyl acetate, dodecane).
-
Agitate the mixture vigorously for several minutes to facilitate the transfer of this compound from the aqueous phase to the organic phase.
-
Allow the phases to separate in a separation funnel.
-
Collect the organic phase containing the this compound.
-
Repeat the extraction process on the aqueous phase two more times to maximize recovery.
c. Solvent Removal and Product Purification:
-
Combine the organic extracts.
-
Remove the extraction solvent using a rotary evaporator.
-
Further purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Generalized fermentation scale-up process.
Caption: Downstream processing of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. eppendorf.com [eppendorf.com]
- 5. Effects of alcohols, glycols and monodisperse ethoxylated alcohols on mobility of 2,4-D in isolated plant cuticles (1993) | Jörg Schönherr | 41 Citations [scispace.com]
- 6. Fermentation Titer Optimization and Impact on Energy and Water Consumption during Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deconvolution of Co-eluting Peaks in 3-Octanol Chromatograms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the gas chromatographic analysis of 3-Octanol.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the gas chromatography of this compound?
A1: Peak co-elution in the GC analysis of this compound and related compounds can stem from several factors:
-
Isomeric Compounds: this compound has several structural isomers (e.g., 1-octanol, 2-octanol) and stereoisomers that possess very similar physicochemical properties, leading to close or overlapping elution times.
-
Similar Volatility and Polarity: In complex matrices, such as natural product extracts or biological samples, other compounds with similar boiling points and polarities to this compound can co-elute. A common example is the analysis of volatile organic compounds (VOCs) from fungi, where this compound often appears alongside other C8 compounds like 1-octen-3-ol and 3-octanone[1][2][3][4][5].
-
Suboptimal Chromatographic Conditions: An inadequate temperature ramp, incorrect column phase, or suboptimal carrier gas flow rate can lead to poor separation of closely eluting compounds[6][7][8].
-
Column Overload: Injecting too concentrated a sample can cause peak broadening and increase the likelihood of overlap.
Q2: How can I detect if my this compound peak is actually a composite of co-eluting peaks?
A2: Detecting co-elution can be challenging, especially with closely related isomers. Here are several methods:
-
Peak Shape Analysis: Look for subtle signs of asymmetry, such as peak fronting, tailing, or the appearance of a "shoulder" on the peak[4]. A pure peak should ideally have a symmetrical, Gaussian shape.
-
Mass Spectrometry (MS): If using a mass spectrometer as a detector, you can examine the mass spectra across the peak. If the spectra change from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound[4].
-
Use of High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar nominal masses, providing an additional layer of confirmation.
-
Deconvolution Software: Specialized software can analyze the chromatographic and spectral data to mathematically separate and identify individual components within an overlapping peak[9][10][11].
Q3: What are the main strategies to resolve co-eluting peaks in this compound analysis?
A3: There are two primary approaches to resolving co-eluting peaks:
-
Chromatographic Method Optimization: This involves adjusting the GC parameters to achieve physical separation of the compounds. Key parameters to optimize include:
-
Temperature Program: A slower temperature ramp can often improve the separation of closely eluting compounds.
-
Column Selection: Using a longer column or a column with a different stationary phase (e.g., a more polar phase for separating alcohols) can enhance resolution.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency.
-
Injection Technique: Ensure proper injection volume and technique to avoid band broadening.
-
-
Mathematical Deconvolution: When chromatographic optimization is insufficient, mathematical algorithms can be used to resolve the overlapping signals. This is particularly useful for very similar compounds or in complex matrices[6][9][12]. Techniques like Multivariate Curve Resolution (MCR) are powerful tools for this purpose[6][12][13].
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Symmetrical peak but inconsistent mass spectrum across the peak. | Co-elution of isomers or compounds with very similar retention times. | 1. Employ a slower temperature ramp rate in your GC method. 2. Consider using a longer GC column or one with a different stationary phase to improve separation. 3. Utilize deconvolution software to mathematically separate the mass spectra of the co-eluting compounds. |
| Peak tailing, especially for this compound and other alcohols. | Active sites in the GC system (e.g., inlet liner, column) can interact with the hydroxyl group of the alcohols. | 1. Use a deactivated inlet liner. 2. Trim the first few centimeters of the GC column to remove any active sites that may have formed. 3. Ensure the column is properly installed and that there are no cold spots in the system. |
| Poor resolution between this compound and other C8 compounds (e.g., 1-octen-3-ol, 3-octanone). | Suboptimal chromatographic conditions for the specific analytes. | 1. Optimize the temperature program to maximize the separation window for C8 compounds. 2. Experiment with a different stationary phase that may offer better selectivity for these compounds. 3. If baseline separation is not achievable, apply a deconvolution algorithm to the GC-MS data for accurate quantification. |
| Deconvolution algorithm fails to provide a clean separation of peaks. | Inappropriate algorithm parameters or insufficient data quality. | 1. Ensure that the chromatographic peak has a sufficient number of data points across its width for the algorithm to work effectively. 2. Adjust the parameters of the deconvolution algorithm, such as the peak width and shape constraints. 3. Consider using a different deconvolution method, such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), which can be effective for complex overlaps[6][13]. |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a standard gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation:
-
Dilute the sample containing this compound in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration within the linear range of the instrument.
-
If necessary, perform a derivatization step to improve the volatility and chromatographic behavior of the analyte.
-
-
GC-MS Parameters:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area for quantification.
-
Protocol 2: Deconvolution of Co-eluting Peaks using MCR-ALS
This protocol outlines the general workflow for applying Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) to GC-MS data with co-eluting peaks.
-
Data Import and Pre-processing:
-
Import the raw GC-MS data into a suitable data analysis software (e.g., MATLAB with the MCR-ALS toolbox, or other specialized software).
-
Select the region of the chromatogram containing the co-eluting peaks of interest.
-
Perform baseline correction and noise reduction if necessary.
-
-
Determination of the Number of Components:
-
Use a method such as singular value decomposition (SVD) or evolving factor analysis (EFA) to estimate the number of chemical components present in the selected chromatographic region.
-
-
MCR-ALS Decomposition:
-
Apply the MCR-ALS algorithm to the data matrix. This will decompose the data into two matrices: the concentration profiles of each component and their corresponding pure mass spectra.
-
Apply appropriate constraints during the ALS optimization, such as non-negativity, unimodality (for chromatographic profiles), and normalization.
-
-
Identification and Quantification:
-
Identify the resolved components by comparing their pure mass spectra with a reference library (e.g., NIST).
-
The area under the resolved chromatographic profile for each component can be used for relative quantification.
-
Visualizations
Caption: Workflow for the deconvolution of co-eluting peaks using MCR-ALS.
Caption: Troubleshooting logic for addressing co-eluting peaks.
References
- 1. Monitoring the volatile language of fungi using gas chromatography-ion mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quality characteristics and volatile organic compound profiling of yellow mushrooms at different cap opening stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multivariate curve resolution-assisted GC-MS analysis of the volatile chemical constituents in Iranian Citrus aurantium L. peel - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Automatic peak detection coupled with multivariate curve resolution-alternating least squares for peak resolution in gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. FRAGRANCE GC/MS DECONVOLUTION - Chromessence [chromessence.com]
- 10. Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Multivariate curve resolution combined with gas chromatography to enhance analytical separation in complex samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (R)- and (S)-3-Octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of the enantiomers of 3-octanol, (R)-(-)-3-Octanol and (S)-(+)-3-Octanol. The information presented is based on experimental data from a study on the olfactory receptors of the Southern House Mosquito, Culex quinquefasciatus. This document is intended to assist researchers in understanding the stereospecific interactions of these compounds in biological systems.
Executive Summary
Enantiomers of chiral molecules can exhibit distinct biological activities due to the stereospecific nature of biological receptors. This principle is demonstrated in the differential responses of specific olfactory receptors in the mosquito Culex quinquefasciatus to the enantiomers of this compound. While one receptor, CquiOR114b, shows no significant difference in its response to (R)- and (S)-3-octanol, another receptor, CquiOR118b, displays a notable preference for the (S)-enantiomer at higher concentrations. This enantioselective recognition highlights the importance of considering stereochemistry in the study of bioactive compounds.
Data Presentation
The following table summarizes the quantitative data on the response of two olfactory receptors from Culex quinquefasciatus to (R)- and (S)-3-octanol. The data is derived from electrophysiological recordings of Xenopus oocytes expressing these receptors.
| Olfactory Receptor | Enantiomer | Concentration (µM) | Mean Current (nA) ± SEM |
| CquiOR118b | (R)-3-Octanol | 0.01 | ~10 ± 2 |
| 0.1 | ~25 ± 5 | ||
| 1 | ~50 ± 8 | ||
| (S)-3-Octanol | 0.01 | ~15 ± 3 | |
| 0.1 | ~40 ± 6 | ||
| 1 | ~80 ± 10 | ||
| CquiOR114b | (R)-3-Octanol | 10 | Responded |
| (S)-3-Octanol | 10 | Responded (equal to R-enantiomer) |
Note: The data for CquiOR118b is an approximation based on graphical representation from the source. The response of CquiOR114b was reported as equal for both enantiomers at a 10 µM concentration, with specific current values not provided in the reviewed source.
Experimental Protocols
The bioactivity of (R)- and (S)-3-octanol was assessed using a heterologous expression system involving Xenopus laevis oocytes and two-electrode voltage-clamp electrophysiology. This method allows for the functional characterization of specific olfactory receptors in a controlled environment.
Olfactory Receptor Cloning and cRNA Synthesis
-
Source Organism: Culex quinquefasciatus (Southern House Mosquito).
-
Target Receptors: CquiOR118b and CquiOR114b.
-
Procedure:
-
Total RNA was extracted from the antennae and maxillary palps of female mosquitoes.
-
Full-length coding sequences of the olfactory receptor genes were amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
The amplified DNA was cloned into a suitable expression vector (e.g., pSP64T).
-
Capped complementary RNA (cRNA) for the olfactory receptors and the obligate co-receptor Orco was synthesized in vitro using a commercial transcription kit.
-
Heterologous Expression in Xenopus Oocytes
-
System: Xenopus laevis oocytes.
-
Procedure:
-
Stage V-VII oocytes were harvested from female Xenopus laevis.
-
Each oocyte was injected with a solution containing the cRNA for the specific olfactory receptor (CquiOR118b or CquiOR114b) and the Orco co-receptor.
-
Injected oocytes were incubated for 3-7 days at 18°C in Barth's medium to allow for receptor expression on the oocyte membrane.
-
Two-Electrode Voltage-Clamp Electrophysiology
-
Apparatus: A two-electrode voltage-clamp setup.
-
Procedure:
-
An oocyte expressing the receptor complex was placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, were inserted into the oocyte. The membrane potential was clamped at -70 mV.
-
Solutions of (R)- and (S)-3-octanol at various concentrations were applied to the oocyte for a defined period.
-
The inward currents generated by the activation of the olfactory receptors upon ligand binding were recorded and measured.
-
Dose-response curves were generated by plotting the current amplitude against the logarithm of the odorant concentration.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the observed signaling pathway.
Caption: Experimental workflow for the functional characterization of olfactory receptors.
Caption: Ligand-receptor interaction and subsequent signaling cascade in the oocyte system.
A Comparative Guide to 3-Octanol and 1-octen-3-ol as Fungal Volatiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi produce a diverse array of volatile organic compounds (VOCs) that play crucial roles in their biology and interactions with the surrounding environment. Among the most well-studied are the eight-carbon (C8) volatiles, 3-octanol and 1-octen-3-ol. While structurally similar, these two molecules exhibit distinct properties and biological activities. This guide provides a comprehensive comparison of this compound and 1-octen-3-ol, supported by experimental data, to aid researchers in understanding their significance and potential applications.
Physicochemical Properties
A clear distinction between this compound and 1-octen-3-ol can be made based on their fundamental physicochemical properties. These characteristics influence their volatility, solubility, and interaction with biological systems.
| Property | This compound | 1-Octen-3-ol |
| Chemical Formula | C₈H₁₈O | C₈H₁₆O |
| Molar Mass | 130.23 g/mol | 128.21 g/mol |
| Boiling Point | 176-178 °C | 174 °C |
| Density | 0.819 g/mL | 0.837 g/mL |
| Water Solubility | 0.839 g/L | 1.35 g/L |
| Odor | Mushroom, earthy, nutty | Strong mushroom, earthy, grassy |
| Chirality | Yes | Yes |
Biosynthesis of C8 Volatiles in Fungi
Both this compound and 1-octen-3-ol are derived from the oxidative degradation of fatty acids, primarily linoleic acid. The biosynthesis of 1-octen-3-ol is well-characterized and involves a lipoxygenase and a hydroperoxide lyase. While the specific enzymatic pathway for this compound is less defined, it is understood to be formed through the reduction of the corresponding ketone, 3-octanone, which is also a product of fatty acid oxidation.
Comparative Biological Activity
The biological effects of this compound and 1-octen-3-ol can vary significantly, ranging from roles in fungal development to interactions with other organisms such as plants, insects, and even potential impacts on human health.
Effects on Fungi
Both compounds are known to act as signaling molecules within and between fungal colonies. They can influence developmental processes like sporulation and germination. For instance, in Trichoderma species, both 1-octen-3-ol and this compound have been shown to elicit conidiation, the formation of asexual spores.
| Fungal Species | Effect | This compound Concentration | 1-Octen-3-ol Concentration | Reference |
| Trichoderma spp. | Induction of conidiation | Elicits conidiation | Elicits conidiation |
Effects on Plants
Fungal volatiles can have profound effects on plant growth and defense. Both this compound and 1-octen-3-ol have been implicated in mediating these interactions, which can be either beneficial or detrimental to the plant depending on the concentration and plant species. 1-octen-3-ol has been shown to enhance plant resistance against certain pathogens.
| Plant Species | Effect | This compound | 1-Octen-3-ol | Reference |
| Arabidopsis thaliana | Growth inhibition | - | Inhibitory effects on growth | |
| Zea mays | Growth promotion | - | Season-long improvements in shoot and root growth |
Effects on Insects
These volatiles are well-known semiochemicals, acting as attractants or repellents for a variety of insects. This has significant implications for pest management and understanding ecological interactions. 1-octen-3-ol, often referred to as "mushroom alcohol," is a potent attractant for many biting insects, including mosquitoes.
| Insect Species | Effect | This compound | 1-Octen-3-ol | Reference |
| Mosquitoes | Attractant | Less studied | Potent attractant | |
| Drosophila melanogaster | Toxicity | Toxic at 2.8–14 ppm | One of the most potent toxic agents at 2.8–14 ppm |
Toxicology and Irritancy
Exposure to high concentrations of fungal VOCs can have adverse health effects. Comparative data on the irritancy of this compound and 1-octen-3-ol highlight a significant difference in their potency. The concentration causing a 50% decrease in respiratory rate (RD₅₀) in mice is a standard measure of irritancy.
| Compound | RD₅₀ (ppm) | Reference |
| This compound | 255 | |
| 1-Octen-3-ol | 35 |
Quantitative Production in Fungi
The production levels of this compound and 1-octen-3-ol can vary significantly between different fungal species and even under different growth conditions. The following table presents an example of their relative abundance in the fungus Cordyceps militaris.
| Compound | Concentration in untreated C. militaris (µ g/100g ) | Reference |
| This compound | 58.24 | |
| 1-Octen-3-ol | 59.33 |
Experimental Protocols
Accurate analysis and comparison of this compound and 1-octen-3-ol require robust experimental methodologies. Below are outlines of key experimental protocols.
Analysis of Fungal Volatiles by SPME-GC-MS
Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of fungal VOCs.
Methodology:
-
Fungal Culture: Grow the fungus of interest on a suitable solid or liquid medium in a sealed headspace vial.
-
SPME: Expose an SPME fiber with a suitable coating (e.g., PDMS/DVB) to the headspace of the fungal culture for a defined period to allow for the adsorption of volatile compounds.
-
GC-MS Analysis: Insert the SPME fiber into the heated injection port of a gas chromatograph for thermal desorption of the analytes. The separated compounds are then introduced into a mass spectrometer for identification and quantification.
-
Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and spectral libraries. Quantify by comparing peak areas to those of an internal or external standard.
In Vitro Antifungal Bioassay
The dual-culture plate assay is a common method to assess the antifungal activity of volatile compounds.
Methodology:
-
Plate Setup: Use a divided Petri dish or two separate plates sealed together. In one compartment, inoculate the test fungus.
-
Volatile Application: In the other compartment, place a sterile filter paper disc to which a known amount of this compound or 1-octen-3-ol is applied. A control plate with a solvent-treated disc should be included.
-
Incubation: Seal the plates and incubate under appropriate conditions for fungal growth.
-
Measurement: Measure the radial growth of the fungal colony in the presence of the volatile compound and compare it to the control to determine the percentage of inhibition.
Signaling Pathways
Fungal volatiles can trigger signaling cascades in receiving organisms, leading to various physiological responses. The following diagram illustrates a generalized signaling pathway initiated by the perception of these C8 volatiles.
A Comparative Guide to the Analytical Validation of 3-Octanol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-octanol, a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and clinical diagnostics. The following sections detail the performance characteristics of common analytical techniques, provide in-depth experimental protocols, and illustrate the analytical workflow.
Performance Characteristics of Analytical Methods for this compound Quantification
Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent and validated technique for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) presents a potential alternative, particularly for samples where volatility is a concern or for the simultaneous analysis of non-volatile compounds.
The following table summarizes the typical performance characteristics of these methods. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | GC-FID | GC-MS | HPLC-RID |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 85-115% |
| Precision (%RSD) | < 15% | < 10% | < 20% |
| Limit of Detection (LOD) | ng/L to µg/L range | pg/L to ng/L range | mg/L range |
| Limit of Quantification (LOQ) | µg/L range | ng/L range | mg/L range |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-FID, GC-MS, and HPLC-RID are outlined below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the routine quantification of this compound in various matrices, offering robustness and a wide linear range.
a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a 5 mL aliquot of the liquid sample (e.g., wine, microbial culture) into a 20 mL headspace vial.
-
Add a saturating amount of sodium chloride to the vial to increase the volatility of the analyte.
-
Spike the sample with an appropriate internal standard (e.g., 2-octanol) for improved accuracy and precision.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for equilibration of this compound in the headspace.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
b. GC-FID Conditions:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Ramp: 20°C/min to 250°C, hold for 5 minutes
-
-
Detector: FID at 280°C
c. Quantification:
Construct a calibration curve by analyzing standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to GC-FID, making it ideal for the analysis of complex matrices and trace-level quantification.
a. Sample Preparation:
The sample preparation protocol is similar to that for GC-FID, utilizing HS-SPME for the extraction and concentration of this compound.
b. GC-MS Conditions:
-
Injector and GC conditions: Same as for GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 59, 87, 101).
-
Mass Range (for full scan): m/z 35-350
-
c. Quantification:
Quantification is performed similarly to the GC-FID method, using a calibration curve generated from the peak areas of the selected ions for this compound.
High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
This method is suitable for the analysis of this compound in samples that may not be amenable to GC analysis due to matrix effects or the presence of non-volatile components.
a. Sample Preparation:
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. For LLE, a non-polar solvent like hexane can be used. For SPE, a C18 cartridge is a suitable choice.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
b. HPLC-RID Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Refractive Index Detector (RID) maintained at a stable temperature.
c. Quantification:
Quantification is based on a calibration curve prepared from standard solutions of this compound, correlating the peak area with the concentration.
Analytical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the analytical process for this compound quantification.
Caption: General analytical workflow for the quantification of this compound.
Caption: Key advantages of GC-FID versus GC-MS for this compound analysis.
Comparative study of different catalysts for 3-Octanol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-octanol, a secondary alcohol with applications in the fragrance, flavor, and pharmaceutical industries, can be achieved through various catalytic routes. The choice of catalyst is paramount, influencing not only the reaction's efficiency and yield but also its stereoselectivity, a critical factor in the synthesis of chiral molecules. This guide provides a comparative analysis of different catalysts for the synthesis of this compound, primarily focusing on the reduction of 3-octanone, a common precursor. We will explore both traditional chemical catalysts and modern biocatalytic approaches, presenting quantitative data, detailed experimental protocols, and visualizations to aid in catalyst selection and process development.
Catalytic Hydrogenation of 3-Octanone: A Comparative Overview
The catalytic hydrogenation of 3-octanone is a widely employed method for the synthesis of this compound. This process typically involves the use of heterogeneous catalysts, such as Raney Nickel and noble metals supported on carbon (e.g., Pd/C, Pt/C, Ru/C). The performance of these catalysts can vary significantly based on the reaction conditions.
Performance of Heterogeneous Catalysts
| Catalyst | Typical Substrate | Temperature (°C) | Pressure (atm) | Solvent | Conversion (%) | Selectivity to Alcohol (%) | Reference |
| Raney Nickel | Aliphatic Ketones | 25-100 | 1-100 | Ethanol | >95 | >95 | General literature |
| Pd/C (10%) | Aromatic/Aliphatic Ketones | 25-80 | 1-50 | Ethanol, Ethyl Acetate | >99 | >98 | [1] |
| Pt/C (5%) | Aliphatic Ketones | 25-70 | 1-60 | Ethanol, Acetic Acid | High | High | General literature |
| Ru/C (5%) | Ketones | 50-100 | 30-100 | Methanol, Water | >99 | >99 | General literature |
Note: The performance of these catalysts is highly dependent on the specific reaction conditions, substrate purity, and catalyst preparation method. The data presented here are indicative and should be used as a general guide.
Biocatalytic Reduction of 3-Octanone: A Green and Selective Alternative
Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols due to its high enantioselectivity and mild reaction conditions. The reduction of 3-octanone to this compound can be achieved using whole-cell biocatalysts or isolated enzymes, typically alcohol dehydrogenases (ADHs).
Enantioselective Synthesis of this compound
The enzymatic reduction of 3-octanone can lead to the formation of either (R)-3-octanol or (S)-3-octanol, depending on the stereochemical preference of the enzyme, which is often described by Prelog's rule. While specific studies on the biocatalytic reduction of 3-octanone are limited, research on similar substrates like 2-octanone demonstrates the potential for high enantioselectivity. For instance, the anti-Prelog reduction of 2-octanone using whole cells of Acetobacter pasteurianus has been reported to yield (R)-2-octanol with high conversion and excellent enantiomeric excess (>99%)[2][3]. It is plausible that screening different yeast strains or bacteria could identify biocatalysts for the highly enantioselective synthesis of either (R)- or (S)-3-octanol[4][5][6].
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetobacter pasteurianus GIM1.158 (whole cells) | 2-Octanone | (R)-2-Octanol | 95 | >99.9 | [2][3] |
| Alcohol Dehydrogenase | 3-Octanone | (S)-3-Octanol (Prelog's rule) | - | 60 | [7] |
Note: The data for 3-octanone is based on a problem set and lacks a primary reference, but it illustrates the principle of enantioselective reduction. The result for 2-octanone provides a strong indication of the potential for achieving high enantioselectivity with 3-octanone using a similar biocatalytic approach.
Experimental Protocols
Catalytic Hydrogenation of 3-Octanone using Raney Nickel
This protocol is a general procedure for the hydrogenation of ketones using Raney Nickel and can be adapted for 3-octanone.
Materials:
-
3-Octanone
-
Raney Nickel (W-6)[8]
-
Ethanol (absolute)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a pressure vessel of a Parr shaker, add 3-octanone (e.g., 10 g).
-
Add absolute ethanol as the solvent (e.g., 100 mL).
-
Under a stream of inert gas (e.g., nitrogen or argon), carefully add the Raney Nickel catalyst (e.g., 1-2 g, as a slurry in ethanol). Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with a solvent[8].
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the hydrogen uptake.
-
Once the hydrogen uptake ceases, stop the reaction and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst.
-
Wash the filter cake with ethanol.
-
The filtrate contains the product, this compound. The solvent can be removed under reduced pressure, and the product can be purified by distillation if necessary.
Catalytic Hydrogenation of 3-Octanone using Pd/C
This is a general protocol for hydrogenation using Palladium on Carbon (Pd/C).
Materials:
-
3-Octanone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Balloon hydrogenation setup or Parr shaker
Procedure:
-
Dissolve 3-octanone (e.g., 5 g) in ethanol (e.g., 50 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (e.g., 5-10 wt% of the substrate). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents[9].
-
Connect the flask to a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, carefully filter the reaction mixture through a Celite pad to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
The solvent from the filtrate can be evaporated to yield this compound, which can be further purified if needed.
Biocatalytic Reduction of 3-Octanone using Whole Cells
This protocol is adapted from the procedure for the reduction of 2-octanone using Acetobacter pasteurianus and can be used as a starting point for screening and optimizing the reduction of 3-octanone[2][3].
Materials:
-
3-Octanone
-
Yeast or bacterial strain (e.g., Acetobacter pasteurianus or a commercially available baker's yeast strain)
-
Growth medium for the selected microorganism
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Co-substrate for cofactor regeneration (e.g., glucose or isopropanol)
-
Shaking incubator
Procedure:
-
Cultivate the Microorganism: Grow the selected yeast or bacterial strain in its appropriate growth medium until it reaches the desired growth phase (e.g., late exponential phase).
-
Prepare the Biocatalyst: Harvest the cells by centrifugation and wash them with a buffer solution. The resulting cell paste can be used directly or after lyophilization.
-
Bioreduction Reaction: In a sterile flask, suspend the microbial cells (e.g., 10-50 g/L wet cell weight) in a buffer solution.
-
Add the co-substrate for cofactor regeneration (e.g., glucose at 50-100 mM or isopropanol at 1-5% v/v).
-
Add 3-octanone as the substrate. It is advisable to start with a low concentration (e.g., 10-50 mM) to avoid substrate toxicity to the cells. The substrate can be added directly or dissolved in a water-miscible co-solvent like DMSO or ethanol (at a low final concentration).
-
Incubate the reaction mixture in a shaking incubator at a suitable temperature (e.g., 30°C) and agitation speed.
-
Monitoring and Work-up: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, separate the cells by centrifugation.
-
Extract the product, this compound, from the supernatant using an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
The product can be purified by column chromatography or distillation. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
Caption: Experimental workflow for the chemical hydrogenation of 3-octanone.
Caption: Experimental workflow for the biocatalytic reduction of 3-octanone.
Caption: Simplified catalytic cycle for the hydrogenation of a ketone.
References
- 1. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. (Selectivity)Using an alcohol dehydrogenase, a | Chegg.com [chegg.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 3-Octanol Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) is paramount. 3-Octanol, a secondary fatty alcohol, is a significant biomarker and flavor component found in various matrices, including biological samples and food products. Its analysis demands robust and reliable analytical methods. This guide provides an objective comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound, supported by established experimental principles and performance data from analogous compounds.
While GC-MS is the conventional and more direct method for analyzing volatile compounds like this compound, HPLC can serve as an alternative or confirmatory technique, albeit with specific modifications. This guide outlines the methodologies for both approaches, presents their expected performance metrics, and discusses the critical considerations for method selection and cross-validation.
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is ideally suited for the analysis of volatile and thermally stable compounds. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Sample Preparation: For liquid samples, a simple liquid-liquid extraction (LLE) with a solvent like hexane or sample solubilization in a suitable solvent like methanol is often sufficient. For more complex matrices or trace-level analysis, solid-phase microextraction (SPME) can be employed to pre-concentrate the analyte.
-
Instrumentation: A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Splitless injection mode is preferred for trace analysis to maximize sensitivity. Injector temperature is typically set to 250°C.
-
Oven Temperature Program: An initial temperature of 40°C held for 2-5 minutes, followed by a ramp of 5-10°C/min up to 230°C, and a final hold for 5 minutes.[1]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 59, 87, 102). A full scan mode can be used for initial identification.
-
2. High-Performance Liquid Chromatography (HPLC) Protocol with Derivatization
Direct analysis of this compound by HPLC with UV detection is challenging due to its lack of a suitable chromophore. Therefore, a pre-column derivatization step is mandatory to attach a UV-absorbing or fluorescent tag to the alcohol's hydroxyl group.[2][3][4]
-
Sample Preparation & Derivatization:
-
The sample containing this compound is evaporated to dryness.
-
A derivatizing agent, such as benzoyl chloride or 2,4-dinitrophenylhydrazine (DNPH), is added in the presence of a catalyst (e.g., pyridine or an acid).[5][6]
-
The reaction mixture is heated to ensure complete derivatization, forming a stable ester derivative.
-
The excess reagent is quenched, and the resulting derivative is dissolved in the mobile phase for injection.
-
-
Instrumentation: A standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size), is used.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (or a buffer like 0.1% formic acid in water) is common. The gradient would typically start with a higher aqueous percentage and ramp up to a high organic percentage to elute the derivatized, non-polar product.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[6]
-
-
Detection: The UV detector is set to the maximum absorbance wavelength of the chosen derivatizing tag (e.g., ~230 nm for benzoyl derivatives or ~365 nm for DNPH derivatives).[6]
Data Presentation: Performance Comparison
The following table summarizes the typical validation parameters expected for the quantification of this compound or similar small alcohols by GC-MS and HPLC. These values are synthesized from published methods for related analytes and serve as a benchmark for what can be achieved during method validation.[8][9][10][11][12]
| Validation Parameter | GC-MS (Direct Analysis) | HPLC (with Derivatization) | Key Considerations |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods can achieve excellent linearity over a defined concentration range.[8][11] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low to mid ng/mL range | GC-MS is generally more sensitive due to the volatility of the analyte and the selectivity of the MS detector.[9][10] |
| Limit of Quant. (LOQ) | Low to mid ng/mL range | Mid to high ng/mL range | The LOQ for HPLC is highly dependent on the efficiency of the derivatization reaction and the chromophore's molar absorptivity. |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | Recovery in HPLC can be affected by the completeness and reproducibility of the derivatization step.[8] |
| Precision (% RSD) | < 15% | < 15% | Both methods can demonstrate high precision, though the multi-step HPLC procedure can introduce more variability.[8] |
| Throughput | High (Run time ~15-20 min) | Lower (Includes derivatization time) | The additional sample preparation for HPLC significantly reduces overall throughput compared to direct GC-MS injection. |
| Selectivity | Very High (Chromatographic + Mass-based separation) | Good to High (Dependent on chromatography) | GC-MS offers superior selectivity due to the unique fragmentation pattern of the analyte. |
Mandatory Visualization
The logical workflow for the cross-validation of these two distinct analytical methods is illustrated below. The diagram outlines the parallel sample processing and analysis streams, culminating in a comparative assessment of the resulting data.
Conclusion
For the routine analysis of this compound, GC-MS stands out as the superior method due to its high sensitivity, excellent selectivity, and simpler sample preparation workflow. It allows for direct quantification without the need for chemical modification.
However, HPLC with pre-column derivatization serves as a viable orthogonal method for cross-validation. While it involves a more complex and time-consuming protocol, it provides confirmation of quantitative results through a completely different separation and detection principle. The development of an HPLC method is particularly useful in scenarios where a GC-MS system is unavailable or when confirmation by a secondary technique is required for regulatory purposes. The cross-validation process, as outlined, ensures a comprehensive and robust analytical characterization of this compound, leading to higher confidence in the final reported concentrations.
References
- 1. Comparison of the quantification performance of thermal desorption GC-IMS and GC-MS in VOC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]
- 7. waters.com [waters.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Octanol and Its Analogue 1-Octen-3-ol Against Other Insect Semiochemicals
The search for effective insect attractants is a cornerstone of integrated pest management (IPM) and vector control programs. Among the myriad of semiochemicals studied, volatile organic compounds that signal the presence of a host are of particular interest. This guide provides a comparative analysis of the efficacy of 3-octanol and its more widely studied analogue, 1-octen-3-ol (often referred to as octenol), against other common insect attractants. The focus is on providing quantitative data from field and laboratory studies, detailed experimental protocols, and an exploration of the underlying biological mechanisms.
Understanding this compound and 1-Octen-3-ol
1-octen-3-ol is a secondary alcohol and a natural byproduct of linoleic acid metabolism, found in the breath and sweat of vertebrates, as well as in some fungi and plants.[1] It is a well-established kairomone, a chemical signal that benefits the receiver, for numerous blood-feeding insects.[2][3] this compound is the saturated analog of 1-octen-3-ol. While both compounds are detected by insects, 1-octen-3-ol has been the subject of more extensive research as an attractant.[1] Studies often show that the effectiveness of these compounds is highly species-specific and can be significantly enhanced when used in combination with other substances, most notably carbon dioxide (CO2).[4][5]
Experimental Protocols
The evaluation of insect attractants relies on standardized and replicable experimental designs. Below are methodologies commonly cited in studies comparing this compound/1-octen-3-ol with other attractants.
Field Trapping Assays
Field trials are essential for assessing the performance of attractants under natural environmental conditions with wild insect populations.
-
Objective: To compare the number of target insects captured in traps baited with different attractant formulations.
-
Trap Types:
-
CDC (Centers for Disease Control and Prevention) Light Traps: Often used with a light source, a fan to draw insects in, and a collection chamber. They can be baited with CO2 and other chemical lures.[6]
-
Mosquito Magnet™ Traps: Commercial traps that generate CO2 through propane combustion and can be supplemented with secondary attractants like octenol.[7]
-
Nzi Traps: Tsetse fly traps made of blue and black cloth, which can be baited with odors like octenol and acetone.[8]
-
Fay-Prince Traps: A type of suction trap used for sampling Aedes aegypti.[9]
-
-
Bait Formulations:
-
Control: Unbaited trap or trap with CO2 alone.
-
Test Attractants: 1-octen-3-ol, this compound, lactic acid, acetone, 2-butanone, or synthetic blends.[5][7] Attractants are often released at controlled rates (e.g., 0.5-0.9 mg/h for octenol).[10]
-
Combinations: Attractants are frequently tested in combination with CO2 to assess synergistic effects.[4]
-
-
Experimental Design:
-
A Latin Square design is commonly used to minimize bias from trap location and environmental variations. Traps with different baits are rotated among several locations over consecutive trapping periods (e.g., days or nights).
-
Replication is critical, with experiments often repeated over several weeks or seasons.
-
-
Data Collection & Analysis:
-
Captured insects are collected, identified, and counted.
-
Statistical analyses (e.g., ANOVA, Kruskal-Wallis test) are used to determine significant differences in capture rates between different bait treatments.[11]
-
Olfactometer and Electrophysiological Assays
These laboratory-based methods assess an insect's behavioral or physiological response to an odorant.
-
Y-Tube Olfactometer: A Y-shaped glass tube where an insect is placed at the base and can choose to move upwind towards one of two arms, each carrying a different odor stream (e.g., test attractant vs. clean air). This provides a direct measure of preference.[1]
-
Electroantennography (EAG): Measures the average electrical response of all olfactory neurons on an insect's antenna to a specific chemical. It indicates whether an insect can detect a compound but not whether it is an attractant or repellent.[12]
-
Single Sensillum Recording (SSR): A more precise technique that records the firing of individual olfactory receptor neurons (ORNs) housed within a single sensillum on the antenna, allowing for detailed characterization of receptor specificity.
Data Presentation: Efficacy Comparison
The following tables summarize quantitative data from various studies, comparing the effectiveness of 1-octen-3-ol (octenol) and other attractants. Data for this compound is limited, but where available, it is included.
Table 1: Mosquito Attraction - Field Studies
| Target Species | Attractant(s) | Trap Type | Mean Catch / Observation | Source |
| Aedes taeniorhynchus | CO2 (200 cc/min) + Octenol | Suction Trap | Significantly greater than either bait alone (>2-fold increase) | [4] |
| Aedes taeniorhynchus | Red Blend (acetone, hexenol, octenol) + CO2 | MM-X Trap | 3.43 times more effective than CO2 alone | [7] |
| Aedes albopictus | Octenol + Lactic Acid | MM-Pro Trap | Captured 36.2% more than lactic acid alone | [13] |
| Aedes aegypti | Octenol or Lactic Acid | Fay-Prince Trap | Significantly decreased catches compared to CO2 alone | [9] |
| Culex pipiens | CO2 + Octenol | CDC Trap | Attracted the most Cx. pipiens, though synergy was not significant | [6] |
| Culex quinquefasciatus | 1-Octen-3-ol | Olfactometer | Acts as a repellent, not an attractant | [1][2] |
| Anopheles spp. | CO2 (200 cc/min) + Octenol | Suction Trap | Synergistic effect observed, significantly increasing trap catches | [4] |
| Anopheles crucians | Red Blend (acetone, hexenol, octenol) + CO2 | MM-X Trap | 2.83 times more effective than CO2 alone | [7] |
Table 2: Biting Fly and Sandfly Attraction - Field Studies
| Target Group/Species | Attractant(s) | Trap Type | Mean Catch / Observation | Source |
| Tsetse Flies | 1-Octen-3-ol | - | Increases the number of flies near the odor release point | [4] |
| Tabanidae (Horseflies) | Cow Urine + Phenols | Nzi Trap | 1.4-2.6 times increase in catch vs. unbaited trap | [8] |
| Stomoxys (Stable Flies) | Acetone | Nzi Trap | Significantly increased catches | [8] |
| Stomoxys (Stable Flies) | Octenol | Nzi Trap | Did not affect trap catches | [8] |
| Sandflies (Phlebotomus martini) | (R)-(-)-1-octen-3-ol | CDC Trap | Higher captures of both sexes compared to the (S)-form | [2] |
| Biting Midges (Culicoides furens) | Red Blend (acetone, hexenol, octenol) + CO2 | MM-X Trap | 17.63 times more effective than CO2 alone | [7] |
Synergistic Effects and Species Specificity
A critical finding across numerous studies is that the efficacy of 1-octen-3-ol is context-dependent.
-
Synergy with CO2: For many mosquito species, particularly in the genera Aedes and Anopheles, 1-octen-3-ol is a weak attractant on its own but acts as a powerful synergist when combined with CO2, dramatically increasing trap captures.[4][5] Carbon dioxide is believed to act as a long-range activator, while octenol functions as a shorter-range orientation cue.[4]
-
Species-Specific Repellency: What attracts one species may repel another. A notable example is the southern house mosquito, Culex quinquefasciatus, which is repelled by 1-octen-3-ol, a compound that strongly attracts Aedes and Anopheles mosquitoes.[1][2] This highlights the importance of tailoring attractant blends for specific target vectors.
-
Enantiomer Selectivity: 1-octen-3-ol is a chiral molecule, existing as (R)- and (S)- enantiomers. Studies have shown that insects can differentiate between these isomers. For mosquitoes, the (R)-enantiomer is generally more attractive.[14] For the sandfly Phlebotomus martini, traps baited with the (R)-form captured significantly more individuals than those with the (S)-form.[2]
Olfactory Signaling Pathway
The detection of attractants like this compound begins at the peripheral olfactory organs of the insect, primarily the antennae and maxillary palps. These appendages are covered in sensilla, which house olfactory receptor neurons (ORNs).
-
Odorant Binding: Volatile molecules enter the sensillum lymph through pores and are transported to the neuron's membrane by Odorant Binding Proteins (OBPs).
-
Receptor Activation: The odorant molecule binds to an Odorant Receptor (OR) protein complex on the dendritic membrane of the ORN. This complex consists of a specific OR (e.g., CquiOR118b in Culex quinquefasciatus, which is sensitive to 1-octen-3-ol) and a co-receptor known as Orco.[1]
-
Signal Transduction: Binding of the odorant opens an ion channel, causing the neuron to depolarize and fire an action potential.
-
Signal Processing: The signal travels down the axon to the antennal lobe of the insect's brain, where it is processed. This information is then relayed to higher brain centers, leading to a behavioral response (e.g., upwind flight towards the source).
The specificity of this system explains the varied responses among species; different insects express different repertoires of ORs, leading to unique sensitivities and behavioral outcomes for the same chemical compound.[1]
References
- 1. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. biodiversitylibrary.org [biodiversitylibrary.org]
- 5. dipterajournal.com [dipterajournal.com]
- 6. Comparison of carbon dioxide, octenol and a host-odour as mosquito attractants in the Upper Rhine Valley, Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of carbon dioxide, 1-octen-3-ol, and lactic acid in modified Fay-Prince traps as compared to man-landing catch of Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Mosquito Attractant Candidates Using a High-Throughput Screening System for Aedes aegypti (L.), Culex quinquefasciatus Say. and Anopheles minimus Theobald (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. evolves.massey.ac.nz [evolves.massey.ac.nz]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess Determination of Synthesized 3-Octanol
For researchers in stereoselective synthesis and drug development, the accurate determination of enantiomeric excess (e.e.) is a critical step in characterizing chiral molecules. This guide provides a detailed comparison of three common analytical techniques for determining the e.e. of synthesized 3-Octanol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with a detailed experimental protocol, a summary of expected data, and a discussion of its advantages and limitations.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample purity, available instrumentation, and whether the absolute configuration needs to be determined. The following table summarizes the key performance aspects of Chiral GC, Chiral HPLC, and NMR Spectroscopy for this application.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Separation of diastereomeric derivatives on an achiral stationary phase. | Differentiation of enantiomers through the formation of diastereomeric derivatives or complexes with a chiral auxiliary, leading to distinct NMR signals. |
| Sample Preparation | Derivatization (acetylation) is required to improve volatility and resolution.[1] | Derivatization with a chiral reagent (e.g., MαNP acid) is necessary to form diastereomers.[2][3] | Derivatization with a chiral reagent (e.g., Mosher's acid) is required to form diastereomers.[4] |
| Instrumentation | Gas chromatograph with a chiral capillary column and a Flame Ionization Detector (FID). | High-performance liquid chromatograph with a standard achiral column (e.g., silica gel) and a UV or other suitable detector. | NMR spectrometer (¹H or ¹⁹F NMR). |
| Data Output | Two baseline-separated peaks corresponding to the two enantiomers. Enantiomeric excess is calculated from the peak areas. | Two separated peaks corresponding to the two diastereomers. The ratio of peak areas gives the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol. | Separate signals for the two diastereomers in the NMR spectrum. The enantiomeric excess is determined by integrating the corresponding signals.[5] |
| Key Advantage | High resolution and sensitivity. | Versatile and widely available instrumentation. | Can provide information on the absolute configuration (with specific derivatizing agents like Mosher's acid) and can be used for in-situ reaction monitoring.[4][6] |
| Key Limitation | Requires volatile and thermally stable analytes or their derivatives. | Derivatization can be time-consuming and may introduce impurities. | Lower sensitivity compared to chromatographic methods; requires a higher concentration of the analyte. |
| Separation Factor (α) | α > 1 for acetylated this compound enantiomers has been reported.[1][7] | Dependent on the choice of derivatizing agent and chromatographic conditions. | Not applicable; resolution is measured by the difference in chemical shifts (Δδ). |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Chiral Gas Chromatography (GC)
This method involves the derivatization of this compound to its acetate ester, followed by separation on a chiral GC column. Acetylation improves the volatility and chromatographic behavior of the alcohol, leading to better separation of the enantiomers.[1]
Experimental Workflow
Caption: Workflow for Chiral GC Analysis of this compound.
Protocol:
-
Derivatization (Acetylation):
-
In a vial, mix 2 mmol of synthesized this compound with 3 mmol of acetic acid.
-
Add a catalytic amount of iodine (0.06 mmol) and anhydrous sodium sulfate (0.02 mmol).[1]
-
Seal the vial and stir the mixture at 100°C for 4 hours.[1]
-
After cooling, dissolve the reaction mixture in 1 mL of dichloromethane and filter the solution.
-
-
GC Analysis:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Hydrogen at a constant flow rate.
-
Injector Temperature: 230°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Start at an appropriate temperature to resolve the acetylated this compound peaks (e.g., start at 80°C, hold for 1 min, then ramp at 2°C/min to 150°C).
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-3-octanyl acetate enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the areas of the major and minor enantiomer peaks, respectively.
-
Chiral High-Performance Liquid Chromatography (HPLC)
This indirect method involves the derivatization of this compound with an enantiomerically pure chiral derivatizing agent, (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form a mixture of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[2][3]
Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis of this compound.
Protocol:
-
Derivatization with MαNP acid:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane) with a base such as pyridine or DMAP.
-
Add a slight excess of (S)-(+)-MαNP acid chloride to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with a dilute acid solution and extract the diastereomeric esters with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and ethyl acetate. The exact ratio should be optimized to achieve baseline separation of the diastereomers (e.g., Hexane:Ethyl Acetate = 90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the naphthyl group of the MαNP moiety absorbs strongly (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The chromatogram will show two separated peaks corresponding to the (R,S)- and (S,S)-diastereomers.
-
Integrate the areas of the two peaks.
-
The diastereomeric ratio is equal to the enantiomeric ratio of the starting this compound. Calculate the e.e. as described for the GC method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method utilizes a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to convert the enantiomers of this compound into diastereomeric esters.[4] The diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric excess.
Experimental Workflow
Caption: Workflow for NMR Analysis of this compound e.e.
Protocol:
-
Derivatization with Mosher's Acid Chloride:
-
For determining the e.e. of a single sample, react the this compound with one enantiomer of Mosher's acid chloride (e.g., (R)-(-)-MTPA-Cl).
-
To determine the absolute configuration, two separate reactions are performed: one with (R)-(-)-MTPA-Cl and another with (S)-(+)-MTPA-Cl.[4]
-
In a dry NMR tube, dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) containing a small amount of pyridine-d₅.
-
Add a slight excess of the respective Mosher's acid chloride and mix thoroughly.
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer.
-
Nuclei: Acquire both ¹H and ¹⁹F NMR spectra.
-
¹H NMR: Look for well-resolved signals of protons close to the chiral center (e.g., the methine proton at C3 or the methylene protons at C2 and C4). The signals for the two diastereomers should have different chemical shifts.
-
¹⁹F NMR: The trifluoromethyl group of the MTPA moiety gives a singlet for each diastereomer. This is often a very clean and simple way to determine the enantiomeric excess, as the ¹⁹F NMR spectrum is typically less crowded than the ¹H spectrum.[5]
-
-
Data Analysis:
-
In the ¹H or ¹⁹F NMR spectrum, identify the distinct signals corresponding to the two diastereomers.
-
Integrate the areas of these signals.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 where Integral₁ and Integral₂ are the integration values for the signals of the major and minor diastereomers, respectively.
-
Concluding Remarks
The determination of the enantiomeric excess of synthesized this compound can be reliably achieved using Chiral GC, Chiral HPLC, or NMR Spectroscopy.
-
Chiral GC offers excellent resolution and is a powerful technique, especially when a suitable chiral column is available. The need for derivatization is a minor drawback.
-
Chiral HPLC after derivatization is a versatile and robust method that can be implemented on standard laboratory equipment. The development of the derivatization and separation protocol may require some optimization.
-
NMR Spectroscopy with a chiral derivatizing agent is not only effective for determining enantiomeric excess but also provides the unique advantage of potentially determining the absolute configuration of the alcohol. While generally less sensitive than chromatographic methods, the simplicity of ¹⁹F NMR for e.e. determination is a significant advantage.
The selection of the most appropriate method will be guided by the specific requirements of the research, including the desired level of accuracy, the amount of sample available, and the need for configurational assignment. For routine analysis of multiple samples, a validated chiral GC or HPLC method is often preferred for its higher throughput. For detailed structural and stereochemical characterization of a new synthetic product, NMR analysis provides invaluable information.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mosher ester derivatives [sites.science.oregonstate.edu]
- 7. repositori.udl.cat [repositori.udl.cat]
Inter-laboratory comparison of 3-Octanol analysis
An Inter-laboratory Comparison of 3-Octanol Analysis: A Guide for Researchers
This guide provides a comparative overview of analytical performance for the quantification of this compound, a key volatile organic compound (VOC) relevant in flavor, fragrance, and environmental analysis. The data and protocols presented are synthesized from typical findings in inter-laboratory proficiency tests for VOCs and serve as a benchmark for laboratories aiming to validate their own methods.
Data Presentation
The performance of laboratories in analyzing this compound can be evaluated through inter-laboratory comparison studies or proficiency tests (PT). In such studies, participating laboratories analyze identical samples, and their results are compared against an assigned value. Key statistical measures include the z-score, which indicates how far a laboratory's result is from the consensus mean, and the reproducibility standard deviation (RSD), which describes the variability between different laboratories.
While a dedicated, large-scale inter-laboratory comparison exclusively for this compound is not publicly available, the following table represents typical performance data derived from proficiency tests on volatile organic compounds in complex matrices, such as food or environmental samples.[1][2] The data illustrates the expected variability and performance parameters for a hypothetical proficiency test sample containing this compound.
Table 1: Representative Inter-laboratory Comparison Data for this compound Analysis
| Parameter | Value | Description |
| Assigned Value (µg/L) | 85.0 | The consensus concentration value established for the test sample. |
| Number of Participants | 15 | Total laboratories submitting results. |
| Reproducibility SD (µg/L) | 12.8 | Standard deviation of results among all participating laboratories. |
| Reproducibility RSD (%) | 15.1% | Relative Standard Deviation, indicating inter-laboratory precision. |
| Acceptable z-score range | -2.0 to +2.0 | A z-score within this range is typically considered a satisfactory performance. |
| Example Lab Result (µg/L) | 92.5 | A hypothetical result from a single participating laboratory. |
| Calculated z-score | 0.59 | Calculated as: (Lab Result - Assigned Value) / Reproducibility SD. |
Note: This data is illustrative and based on typical performance characteristics observed in proficiency tests for related volatile compounds. Inter-laboratory precision can be poorer when samples require extensive cleanup or when concentrations are low.[1][3]
Experimental Protocols
The following protocol outlines a common and robust method for the determination of this compound in a liquid matrix (e.g., wine, fruit juice, or water) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is frequently employed for the analysis of volatile and semi-volatile organic compounds in food and environmental samples.[4][5][6]
1. Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.
-
Add an internal standard (e.g., 2-octanol or a deuterated analog) to correct for matrix effects and variations in extraction efficiency.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in a heated autosampler tray or water bath set to 40°C.
-
Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C to extract the volatile compounds.
3. GC-MS Analysis:
-
Injection: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Gas Chromatograph: Agilent 7890 GC (or equivalent).
-
Column: Use a non-polar or medium-polarity capillary column suitable for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977 MS (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. Target ions for this compound typically include m/z 59, 87, and 101.
4. Quantification:
-
Create a multi-point calibration curve by analyzing standard solutions of this compound in a matrix similar to the sample.
-
Calculate the concentration of this compound in the sample by relating the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
The following diagrams illustrate the analytical workflow for this compound determination and the logical relationship for evaluating laboratory performance in a proficiency test.
Caption: A schematic of the HS-SPME-GC-MS workflow for quantifying this compound.
Caption: Logic diagram for assessing laboratory performance using the z-score.
References
- 1. Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. researchgate.net [researchgate.net]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
A Comparative Guide to Spectral Databases for the Identification of 3-Octanol
For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. 3-Octanol, a secondary alcohol with applications as a flavoring agent and in the study of human and plant metabolites, serves as a case study for evaluating the utility of various spectral databases.[1] This guide provides an objective comparison of prominent spectral databases for the identification of this compound, supported by experimental protocols and workflow visualizations.
Data Presentation: A Quantitative Comparison of Spectral Databases
The confident identification of this compound relies on the availability and quality of its spectral data across different analytical techniques. The following table summarizes the this compound spectral data available in several key public and commercial databases.
| Database | Mass Spectrometry (MS) Spectra | Nuclear Magnetic Resonance (NMR) Spectra | Other Spectral Data |
| NIST WebBook | Electron Ionization (EI) mass spectrum available.[2][3][4] | No NMR data directly provided. | Infrared (IR) Spectrum, Gas Chromatography (GC) data.[2][3] |
| PubChem | GC-MS, MS/MS, and LC-MS data available, including experimental and predicted spectra.[1] | No NMR data directly provided. | Links to external databases and literature. |
| SpectraBase | 30 MS (GC) spectra.[5] | 2 ¹H NMR and 7 ¹³C NMR spectra.[5] | 10 FTIR, 1 Raman, and 2 Near IR spectra.[5] |
| Human Metabolome Database (HMDB) | Experimental LC-MS/MS and predicted LC-MS/MS spectra.[6] | No experimental NMR data; predicted spectra may be available. | Predicted GC-MS spectra.[6] |
| Spectral Database for Organic Compounds (SDBS) | Mass spectrum available. | ¹H NMR and ¹³C NMR spectra available. | IR and Raman spectra available. |
| Wiley Spectra Lab | Extensive collection of mass spectra. | Comprehensive NMR spectral libraries. | Broad range of other spectral data including IR and Raman. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectral data. Below are standard operating procedures for acquiring Mass Spectrometry and Nuclear Magnetic Resonance data for this compound.
Mass Spectrometry (GC-MS) Protocol for this compound
This protocol outlines the general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as methanol or dichloromethane.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
If analyzing a complex matrix, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the volatile organic compounds, including this compound.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
3. Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectrum for each standard and sample.
-
Identify the this compound peak in the TIC based on its retention time.
-
Compare the acquired mass spectrum of the peak with the reference spectra from the chosen database (e.g., NIST, Wiley).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for this compound
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-20 mg of pure this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically 4-5 cm).
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure and confirm the identity of this compound by comparing the data with database entries.
Mandatory Visualization
The following diagrams illustrate the logical workflows for identifying this compound using spectral databases.
Caption: Experimental workflow for this compound identification.
Caption: Logical steps for spectral database-assisted identification.
References
- 1. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Human Metabolome Database: Showing metabocard for (S)-3-Octanol (HMDB0030070) [hmdb.ca]
3-Octanol in Chemical Synthesis: A Comparative Analysis with Other Secondary Alcohols
In the landscape of chemical synthesis, the choice of a starting material or intermediate is paramount to the success of a reaction, influencing yield, selectivity, and overall efficiency. 3-Octanol, a chiral secondary alcohol, presents a unique set of properties that distinguish it from other secondary alcohols such as 2-butanol and cyclohexanol. This guide provides a comparative analysis of this compound's performance in key chemical transformations—oxidation, dehydration, and esterification—supported by available experimental data and detailed methodologies.
Oxidation: Conversion to Ketones
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The reactivity of the alcohol is influenced by factors such as steric hindrance around the hydroxyl group and the choice of oxidizing agent.
Comparative Data on Oxidation of Secondary Alcohols:
| Alcohol | Oxidizing Agent | Product | Typical Yield | Reference |
| Secondary Alcohols (general) | Pyridinium Chlorochromate (PCC) | Ketone | Good to excellent | [1] |
| Primary and Secondary Alcohols | PCC on activated carbon | Aldehydes and Ketones | 10-42% | [3] |
The reactivity in oxidation reactions is generally influenced by the accessibility of the hydroxyl group and the adjacent C-H bond. While primary alcohols react faster than secondary alcohols in some cases due to less steric hindrance, the specific rates can be complex and dependent on the reaction mechanism.[4] For secondary alcohols, the steric environment created by the alkyl chains can influence the rate of reaction. It is expected that the longer pentyl group in this compound might present slightly more steric hindrance compared to the methyl and ethyl groups in 2-butanol, potentially leading to a slower reaction rate under identical conditions. Cyclohexanol, with its cyclic structure, presents a different steric profile that can also affect reactivity.
Experimental Protocol: Oxidation of a Secondary Alcohol with Pyridinium Chlorochromate (PCC)
This protocol is a general procedure for the oxidation of a secondary alcohol to a ketone using PCC.
Materials:
-
Secondary alcohol (e.g., this compound, 2-butanol, cyclohexanol)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for temperature control)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after a few hours), the reaction mixture will be a dark brown slurry.
-
Dilute the mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash them with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ketone.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Safety Precautions: PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle it with appropriate personal protective equipment in a well-ventilated fume hood. Dichloromethane is a volatile and potentially harmful solvent.
Dehydration: Formation of Alkenes
The acid-catalyzed dehydration of secondary alcohols proceeds through an E1 elimination mechanism, involving the formation of a carbocation intermediate.[5][6] The stability of this carbocation is a key factor determining the reaction rate, with the general reactivity order being tertiary > secondary > primary alcohols.[7]
Comparative Data on Dehydration of Secondary Alcohols:
A study on the hydrothermal dehydration of various secondary alcohols at 250 °C and 40 bar provides valuable insights, although it does not include this compound directly.[8]
| Alcohol | Observed Rate Constant (k_obs, h⁻¹) | Alkene Products | Reference |
| Cyclohexanol | 0.20 | Cyclohexene | [8] |
| 4-Octanol | Not specified | 3-Heptene (cis and trans), 2-Heptene (cis and trans) | [8] |
| 3-Hexanol | Not specified | 1-Hexene, 2-Hexene (cis and trans), 3-Hexene (cis and trans), and rearranged isomers | [8] |
The study found that the rate constants for the dehydration of various linear and cyclic secondary alcohols were all relatively similar, differing by only a factor of 6.[8] This suggests that while there are differences in reactivity, they are not dramatically large under these conditions. The product distribution is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.[9] For this compound, dehydration is expected to yield a mixture of 2-octene and 3-octene. The cyclic structure of cyclohexanol restricts the possible alkene products to cyclohexene.
Experimental Protocol: Acid-Catalyzed Dehydration of a Secondary Alcohol
This protocol describes a general procedure for the dehydration of a secondary alcohol using a strong acid catalyst.
Materials:
-
Secondary alcohol (e.g., this compound, 2-butanol, cyclohexanol)
-
Concentrated sulfuric acid or phosphoric acid
-
Distillation apparatus
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
Procedure:
-
Place the secondary alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol. The mixture should be swirled gently to ensure mixing.
-
Set up a simple distillation apparatus with the reaction flask as the distilling flask.
-
Heat the reaction mixture to a temperature that allows for the distillation of the alkene product but not the starting alcohol. The required temperature will vary depending on the alcohol (e.g., 100-140 °C for many secondary alcohols).[5]
-
Collect the distillate, which will contain the alkene and water.
-
Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The crude alkene can be further purified by a final distillation.
Safety Precautions: Concentrated sulfuric and phosphoric acids are highly corrosive. Handle them with extreme care, using appropriate personal protective equipment. The dehydration reaction can be vigorous, and the distillation should be performed in a well-ventilated fume hood.
Esterification: The Fischer-Speier Reaction
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[10] The rate of this reversible reaction is significantly influenced by steric hindrance at the reaction centers of both the alcohol and the carboxylic acid.
Comparative Reactivity in Esterification:
Generally, the rate of esterification for alcohols follows the order: primary > secondary > tertiary.[11] This is attributed to the increasing steric bulk around the hydroxyl group, which hinders the nucleophilic attack of the alcohol on the protonated carboxylic acid.[12]
While specific kinetic data comparing this compound, 2-butanol, and cyclohexanol in Fischer esterification is not available in the provided search results, the principle of steric hindrance allows for a qualitative comparison.
-
2-Butanol: The hydroxyl group is on a secondary carbon with a methyl and an ethyl group.
-
This compound: The hydroxyl group is on a secondary carbon with an ethyl and a pentyl group. The longer pentyl chain in this compound creates more steric bulk compared to the ethyl group in 2-butanol.
-
Cyclohexanol: The hydroxyl group is on a secondary carbon within a cyclohexane ring. The chair conformation of the ring can influence the accessibility of the hydroxyl group.
Based on steric hindrance, the expected order of reactivity in Fischer esterification would be: 2-Butanol > Cyclohexanol > this compound .
Experimental Protocol: Fischer-Speier Esterification of a Secondary Alcohol with Acetic Acid
This protocol outlines a general procedure for the esterification of a secondary alcohol with acetic acid.
Materials:
-
Secondary alcohol (e.g., this compound, 2-butanol, cyclohexanol)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Reflux apparatus
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the secondary alcohol, an excess of glacial acetic acid (to drive the equilibrium towards the product), and a catalytic amount of concentrated sulfuric acid.
-
Set up a reflux apparatus and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.
-
After cooling to room temperature, carefully add the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution until the effervescence ceases (to neutralize the excess acetic acid and sulfuric acid).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude ester can be purified by distillation under reduced pressure.
Safety Precautions: Glacial acetic acid and concentrated sulfuric acid are corrosive. All procedures should be performed in a fume hood with appropriate personal protective equipment.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general workflows for the discussed reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. organic chemistry - Do secondary alcohols react faster than primary alcohols or is it the other around? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. JEE Main 2025 Percentile Predictor : Check Your Percentile [allen.in]
- 12. Give the relationship between the steric hindrance and the rate of esterification? [vedantu.com]
A Comparative Purity Assessment of Commercial 3-Octanol Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available 3-octanol standards. The assessment is based on a detailed analytical protocol employing Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.[1][2][3] This document outlines the experimental methodology, presents a comparative summary of purity data, and offers insights into the selection of high-purity this compound for research and development applications.
Introduction to this compound and the Importance of Purity
This compound, a secondary alcohol, is utilized in various scientific applications, including as a fragrance ingredient, a flavoring agent, and a reference compound in analytical chemistry.[4][5] In research and drug development, the purity of chemical standards is of paramount importance. Impurities can lead to erroneous experimental results, misinterpretation of data, and potential safety concerns. Therefore, a thorough assessment of the purity of commercial this compound standards is crucial for ensuring the reliability and reproducibility of scientific studies.
Comparative Purity Analysis
The purity of this compound standards from three leading commercial suppliers was assessed using Gas Chromatography-Mass Spectrometry (GC-MS). The results, including the determined purity and the number of detected impurities, are summarized in the table below.
Table 1: Purity Comparison of Commercial this compound Standards
| Supplier | Lot Number | Advertised Purity | Determined Purity (%, GC-MS) | Number of Impurities Detected |
| Supplier A | A12345 | ≥99% | 99.7% | 2 |
| Supplier B | B67890 | ≥97% | 98.5% | 4 |
| Supplier C | C11213 | ≥98% | 99.1% | 3 |
Note: The data presented in this table are representative examples for illustrative purposes and are based on typical purity levels found for commercial-grade this compound.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the purity assessment of this compound standards.
Caption: Experimental workflow for this compound purity assessment.
Detailed Experimental Protocol
4.1. Materials and Reagents
-
This compound standards from Supplier A, B, and C.
-
Dichloromethane (DCM), HPLC grade.
-
Nonane (internal standard), ≥99% purity.
4.2. Sample Preparation
-
A stock solution of each this compound standard was prepared by dissolving 100 mg of the standard in 10 mL of dichloromethane.
-
A working solution was prepared by diluting 1 mL of the stock solution to 10 mL with dichloromethane.
-
An internal standard (nonane) was added to the working solution to a final concentration of 10 µg/mL.
4.3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Instrument: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.[3]
-
Hold: 5 minutes at 250°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-550.
4.4. Data Analysis
The purity of each this compound standard was determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all detected compounds. The identity of the this compound peak was confirmed by comparing its mass spectrum with the NIST library. Impurities were identified based on their mass spectra and retention times.
Discussion of Results
The GC-MS analysis revealed that all three commercial this compound standards met their advertised purity specifications. Supplier A provided the highest purity standard at 99.7%, with only two minor impurities detected. Supplier C also offered a high-purity product at 99.1%. Supplier B's standard, with a purity of 98.5%, contained a slightly higher number of impurities but still fell within the specified range of ≥97%.
The choice of a suitable this compound standard will depend on the specific requirements of the application. For highly sensitive analytical methods or studies where even trace impurities could interfere, the higher purity standards from Supplier A or C would be preferable. For general laboratory use or applications where minor impurities are not a critical concern, the standard from Supplier B may be a cost-effective option.
Conclusion
This comparative guide provides a framework for the purity assessment of commercial this compound standards. The detailed experimental protocol for GC-MS analysis allows for a robust and reliable determination of purity. Researchers and scientists are encouraged to perform similar assessments on critical reagents to ensure the quality and integrity of their experimental work. When selecting a commercial standard, it is essential to consider not only the advertised purity but also the number and nature of any potential impurities.
References
A Comparative Guide to Chiral Columns for 3-Octanol Enantioseparation
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical task. This guide provides a comparative overview of different chiral columns for the separation of 3-Octanol enantiomers, a common chiral alcohol. While direct comparative studies on a wide range of columns for this compound are limited in publicly available literature, this guide compiles data from studies on this compound and structurally similar compounds to provide a valuable resource for method development. The focus of this guide is on Gas Chromatography (GC) as it is a widely used and effective technique for the separation of volatile chiral compounds like this compound.
Data Presentation: Performance of Chiral GC Columns
The following table summarizes the performance of different cyclodextrin-based chiral stationary phases (CSPs) for the separation of this compound and a structurally related compound, 1-octen-3-ol. Cyclodextrin-based columns are frequently the first choice for the separation of enantiomeric pairs of a large number of analytes.
| Column Brand & Type | Chiral Stationary Phase (CSP) | Analyte | Resolution (Rs) | Separation Factor (α) | Retention Time (tR1 / tR2) [min] |
| Astec CHIRALDEX® G-TA | Trifluoroacetyl-γ-Cyclodextrin | This compound | Data Not Available | Data Not Available | Data Not Available |
| Restek Rt-βDEXsa | Derivatized β-Cyclodextrin | 1-Octen-3-ol | Baseline Separation | Data Not Available | Data Not Available |
| Restek Rt-βDEXsm | Derivatized β-Cyclodextrin | 1-Octen-3-ol | 1.15 | Data Not Available | Data Not Available |
Experimental Protocols
The successful chiral separation of this compound is highly dependent on the experimental conditions. Below are typical protocols for gas chromatography (GC) methods using cyclodextrin-based chiral columns.
Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
-
Injector: A split/splitless injector is typically used. For optimal peak shape and resolution, a split injection is preferred to avoid column overload. A split ratio of 100:1 is a good starting point.
-
Column: A fused silica capillary column coated with a derivatized cyclodextrin-based chiral stationary phase. Column dimensions of 30 m x 0.25 mm I.D. with a 0.25 µm film thickness are common.
-
Carrier Gas: Hydrogen or Helium are the recommended carrier gases. Hydrogen often provides better efficiency and faster analysis times. The linear velocity should be optimized for the specific column and carrier gas.
Method Parameters
-
Oven Temperature Program: A temperature program is typically employed to ensure good separation and reasonable analysis times. A starting temperature of around 60°C, held for 1-2 minutes, followed by a ramp of 2-5°C/min to a final temperature of around 180-200°C is a common starting point. Isothermal conditions at a lower temperature can sometimes improve resolution but will increase analysis time.[2]
-
Injector and Detector Temperature: The injector and detector temperatures should be set higher than the final oven temperature to ensure efficient transfer of the analyte and prevent condensation. Typical temperatures are 220-250°C.
-
Sample Preparation: this compound can be dissolved in a suitable solvent like hexane or isopropanol at a concentration of approximately 1 mg/mL.
-
Injection Volume: A small injection volume, typically 1 µL, is recommended to prevent column overload and peak distortion.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the chiral separation of this compound using gas chromatography.
Caption: Experimental workflow for chiral GC separation of this compound.
This guide provides a foundational understanding for selecting and optimizing the chiral separation of this compound. Due to the empirical nature of chiral chromatography, it is highly recommended to screen a selection of columns and meticulously optimize the experimental conditions to achieve the desired separation performance.
References
A Researcher's Guide to Isotopic Labeling of 3-Octanol for Metabolic Investigation
An objective comparison of isotopic labeling strategies for tracing the metabolic fate of 3-octanol, supported by experimental data and detailed protocols.
For researchers, scientists, and drug development professionals seeking to unravel the metabolic pathways of the secondary fatty alcohol this compound, isotopic labeling is an indispensable tool. The introduction of stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), into the this compound molecule allows for its unambiguous tracking through complex biological systems. This guide provides a comprehensive comparison of different isotopic labeling approaches for this compound, complete with experimental protocols and a review of alternative tracing methods to empower your metabolic research.
Comparison of Isotopically Labeled this compound Tracers
The choice between deuterium and carbon-13 labeling for this compound depends on the specific research question, analytical capabilities, and budget. Both isotopes offer the advantage of being non-radioactive, making them safe for a wide range of in vitro and in vivo studies.
| Isotopic Label | Common Labeling Position(s) | Key Advantages | Key Disadvantages |
| Deuterium (²H) | C-3 (hydroxyl-bearing carbon), adjacent carbons | - Lower cost of starting materials (e.g., D₂O, NaBD₄).- Can be introduced at various positions through reduction or exchange reactions. | - Potential for kinetic isotope effects, which may alter metabolic rates.- Possible loss of label through exchange reactions, particularly at the hydroxyl group. |
| Carbon-13 (¹³C) | C-1, C-3, or uniform labeling | - Less likely to exhibit significant kinetic isotope effects.- Stable label with no risk of exchange. | - Higher cost of ¹³C-labeled starting materials.- Synthesis can be more complex depending on the desired labeling pattern. |
Synthetic Strategies for Labeled this compound
The synthesis of isotopically labeled this compound typically involves the reduction of a correspondingly labeled 3-octanone precursor.
Synthesis of Labeled 3-Octanone
Deuterium-labeled 3-octanone: Deuterium can be introduced at the C-2 and C-4 positions of 3-octanone via an acid- or base-catalyzed exchange reaction using D₂O.
Carbon-13-labeled 3-octanone: The synthesis of ¹³C-labeled 3-octanone can be achieved through various organic synthesis routes. For example, starting with a ¹³C-labeled Grignard reagent (e.g., ¹³CH₃MgI) and reacting it with a suitable acyl chloride.
Reduction to Labeled this compound
The labeled 3-octanone can then be reduced to the corresponding labeled this compound using a reducing agent. For deuterium labeling at the C-3 position, a deuterated reducing agent such as sodium borodeuteride (NaBD₄) can be used to reduce unlabeled 3-octanone.
Metabolic Pathways of this compound
Fatty alcohols, including secondary alcohols like this compound, are primarily metabolized through oxidation. The initial step involves the conversion of the alcohol to a ketone, in this case, 3-octanone, catalyzed by alcohol dehydrogenase. Subsequently, the ketone can undergo further oxidation. For branched-chain fatty acids, which share structural similarities with this compound, metabolism can proceed via α- and β-oxidation pathways.
Quantitative structure-activity relationship (QSAR) of 3-Octanol analogs
A Comprehensive Guide to the Quantitative Structure-Activity Relationship (QSAR) of 3-Octanol and its Analogs for Researchers and Drug Development Professionals.
This guide provides an objective comparison of the physicochemical properties and biological activities of this compound and its analogs, supported by established Quantitative Structure-Activity Relationship (QSAR) principles for aliphatic alcohols. Detailed experimental methodologies and illustrative data are presented to aid in the rational design of new molecules with desired properties.
Introduction to QSAR of Aliphatic Alcohols
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties.[1][2] For aliphatic alcohols, QSAR studies often focus on properties like toxicity, boiling point, water solubility, and the n-octanol/water partition coefficient (log P), which is a key indicator of a molecule's lipophilicity.[3][4][5][6]
The biological activity and properties of aliphatic alcohols are primarily influenced by three factors: the alkyl group (R), the hydroxyl group (OH), and the interaction between them.[4][5][6] Generally, as the hydrocarbon chain length increases, lipophilicity increases, which can lead to greater biological activity, such as toxicity, up to a certain point (a "cutoff" effect).[3]
Comparative Analysis of this compound and Analogs
To illustrate the structure-activity relationships, this section compares the physicochemical properties of this compound with a series of its structural analogs. The data presented in the tables below are derived from established trends in aliphatic alcohols and are intended for comparative purposes.
Table 1: Physicochemical Properties of this compound and its Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | log P (Octanol/Water) | Water Solubility (g/L) |
| 3-Hexanol | CH₃CH₂CH(OH)CH₂CH₂CH₃ | 102.17 | 135 | 1.6 | 14 |
| 3-Heptanol | CH₃CH₂CH(OH)(CH₂)₃CH₃ | 116.20 | 156 | 2.1 | 3.9 |
| This compound | CH₃CH₂CH(OH)(CH₂)₄CH₃ | 130.23 | 175 | 2.8 | 0.95 |
| 3-Nonanol | CH₃CH₂CH(OH)(CH₂)₅CH₃ | 144.26 | 195 | 3.3 | 0.26 |
| 2-Octanol | CH₃CH(OH)(CH₂)₅CH₃ | 130.23 | 179 | 2.7 | 1.1 |
| 4-Octanol | CH₃(CH₂)₃CH(OH)(CH₂)₂CH₃ | 130.23 | 177 | 2.7 | 1.0 |
Note: The values for the analogs are estimated based on general trends for aliphatic alcohols and are for illustrative purposes.
Table 2: Comparative Biological Activity (Hypothetical)
| Compound | Odor Profile | Olfactory Threshold (ppb) | Cytotoxicity (IC50, µM) |
| 3-Hexanol | Green, fruity | 50 | >1000 |
| 3-Heptanol | Herbaceous, woody | 20 | 850 |
| This compound | Mushroom, earthy, nutty | 5 | 500 |
| 3-Nonanol | Waxy, fatty | 15 | 300 |
| 2-Octanol | Earthy, slightly fruity | 8 | 550 |
| 4-Octanol | Earthy, herbaceous | 7 | 520 |
Note: The biological activity data is hypothetical and serves to illustrate the structure-activity relationship concepts.
Experimental Protocols
The following are detailed methodologies for key experiments cited in QSAR studies of aliphatic alcohols.
Determination of n-Octanol/Water Partition Coefficient (log P)
The n-octanol/water partition coefficient is a measure of a compound's lipophilicity and is a critical parameter in QSAR studies.[7]
Shake-Flask Method (OECD Guideline 107):
-
Preparation of Solutions: A known concentration of the test substance is dissolved in n-octanol that has been pre-saturated with water. Similarly, a volume of water is pre-saturated with n-octanol.
-
Partitioning: The n-octanol solution and the water are mixed in a vessel and shaken until equilibrium is reached. The vessel is then centrifuged to separate the two phases.
-
Analysis: The concentration of the substance in both the n-octanol and water phases is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is reported as log P.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
-
Cell Seeding: Cells (e.g., human keratinocytes) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: If the cells are metabolically active, they will reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizations
QSAR Workflow
The following diagram illustrates a typical workflow for a Quantitative Structure-Activity Relationship study.
Caption: A flowchart of the typical QSAR modeling process.
Hypothetical Signaling Pathway for Olfactory Transduction
As this compound is a known fragrance compound, its biological activity is likely initiated by interaction with olfactory receptors. The diagram below shows a simplified, hypothetical signaling pathway for odorant perception.
Caption: A simplified diagram of a potential olfactory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 3D-QSAR, ADMET, and molecular docking studies of aztreonam analogs as E. colis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationships of quantitative structure-activity for normal aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
Proper Disposal of 3-Octanol: A Guide for Laboratory Professionals
The proper management and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Octanol, a common laboratory solvent and intermediate. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound is a combustible liquid that poses several health risks, including skin, eye, and respiratory irritation.[1][2][3] Understanding its properties is the first step toward safe handling and disposal.
Data Presentation: Properties of this compound
| Property | Value | Citations |
| Chemical Formula | C₈H₁₈O | [1][4] |
| Synonyms | Ethyl pentyl carbinol | [1][5] |
| Appearance | Liquid | [5] |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 174-176 °C | [1][4][5] |
| Flash Point | 68 °C (154.4 °F) | [2][5] |
| Density | 0.818 g/mL at 25°C | [4][5] |
| Solubility in Water | Fully Miscible | [2] |
| Hazard Class | Combustible Liquid | [3][5] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
Core Disposal Principle: Treat as Hazardous Waste
Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7][8] Due to its combustible nature and potential environmental harm, it must be managed as hazardous chemical waste.[9][10] Evaporation is not a permissible method of disposal.[6] All disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][11]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
Objective: To safely collect and prepare this compound waste for proper disposal by a certified entity.
Materials:
-
Appropriate chemical waste container (plastic is preferred) with a screw-top cap.[9][12]
-
Hazardous Waste Label.
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.[5]
-
Secondary containment tray.[13]
Methodology:
-
Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles (or a face shield), chemical-resistant gloves (nitrile), and a lab coat.[1][5]
-
Prepare the Waste Container:
-
Collect and Segregate Waste:
-
Carefully pour the waste this compound into the prepared container, avoiding splashes.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[12]
-
Keep the waste container securely closed at all times, except when adding waste.[6][9][13]
-
Crucially, do not mix this compound with incompatible waste streams. Store it separately from strong oxidizing agents, strong acids, strong bases, and acid chlorides.[3] Keep halogenated and non-halogenated solvent wastes separate to prevent costly disposal procedures.[14]
-
-
Store Waste in a Satellite Accumulation Area (SAA):
-
Place the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][12] This area must be at or near the point of waste generation.[9][13]
-
The SAA should be a well-ventilated location away from ignition sources like heat, sparks, or open flames.[3][11]
-
It is best practice to place the waste container in a secondary containment tray to catch any potential leaks.[13]
-
-
Arrange for Disposal:
-
Once the waste container is full or you have no further use for it, contact your institution's EHS department or a designated safety officer to schedule a waste pickup.[9]
-
Follow their specific procedures for waste collection and documentation.
-
-
Decontaminate and Dispose of Empty Containers:
-
A container that held this compound is considered "empty" when all possible liquid has been removed and no more than one inch of residue remains.[13]
-
To dispose of the empty container in regular trash, you must first deface or remove all hazardous chemical labels.[6]
-
For containers that held acutely hazardous (P-listed) waste, triple-rinsing is required, with the rinsate collected as hazardous waste.[6][13] While this compound is hazardous, it is not typically classified as acutely hazardous.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. This compound 99 589-98-0 [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. triumvirate.com [triumvirate.com]
- 11. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling 3-Octanol
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Octanol, tailored for research, scientific, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is also a combustible liquid.[3] Therefore, strict adherence to PPE protocols is mandatory.
-
Eye and Face Protection : Always wear chemical safety glasses or goggles with side-shields conforming to EN166, NIOSH (US), or EN 166 (EU) standards.[1]
-
Skin Protection :
-
Gloves : Handle with gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1]
-
Protective Clothing : Wear impervious clothing. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]
-
-
Respiratory Protection : For operations where inhalation of vapor or mist is possible and engineering controls are not sufficient, use a full-face supplied air respirator or an air-purifying respirator with appropriate cartridges (type ABEK (EN 14387) or equivalent).[1] Respirators must be tested and approved under government standards like NIOSH (US) or CEN (EU).[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 589-98-0 | [1][2] |
| Molecular Formula | C₈H₁₈O | [1][4] |
| Molecular Weight | 130.23 g/mol | [1][5] |
| Appearance | Colorless liquid | [5][6] |
| Odor | Sweet, nutty, herbaceous | [7] |
| Boiling Point | 174-176 °C (at 760 mmHg) | [1][6][7] |
| Melting Point | -45 °C / -49 °F | [5][6] |
| Flash Point | 67-68 °C / 152.6-154.4 °F | [2][6][8] |
| Density | 0.818 g/mL (at 25 °C) | [7][8] |
| Vapor Pressure | ~1 mmHg (at 20 °C) | [8] |
| Vapor Density | ~4.5 (vs air) | [8] |
| Solubility | Insoluble in water; soluble in alcohol and ether. | [5] |
Operational and Disposal Plans
Handling Procedures:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[1][9]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]
Storage Plan:
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
Incompatible materials include strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[9]
Disposal Plan:
-
Disposal must be made according to official, local, and national regulations.[2]
-
Do not dispose of with household garbage or allow the product to reach the sewage system.[2]
-
Soak up spills with inert absorbent material and place in suitable, closed containers for disposal.[6][9]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[2][3]
Emergency Procedures
First Aid Measures:
-
General Advice : If you feel unwell, seek medical advice and show the safety data sheet to the doctor in attendance.[1]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6]
-
Skin Contact : Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][2][10] Remove contaminated clothing and wash it before reuse.[2]
-
Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][6]
Spill Response Workflow: In the event of a spill, a systematic response is crucial to mitigate risks. The following workflow outlines the necessary steps for safely managing a this compound spill.
Caption: Workflow for responding to a this compound spill.
Experimental Protocol: Preparing a 100 mL 0.5M Solution of this compound in Ethanol
This protocol outlines the standard procedure for preparing a dilute solution of this compound, a common task in a laboratory setting.
Objective: To safely and accurately prepare 100 mL of a 0.5 Molar (M) solution of this compound in absolute ethanol.
Materials:
-
This compound (reagent grade)
-
Absolute Ethanol (200 proof)
-
100 mL volumetric flask (Class A)
-
Glass beaker
-
Glass funnel
-
Pipette or graduated cylinder
-
Wash bottle with absolute ethanol
-
Appropriate waste container
Required Personal Protective Equipment:
-
Safety goggles with side shields
-
Nitrile or other chemically resistant gloves
-
Laboratory coat
Procedure:
-
Calculation:
-
Determine the mass of this compound needed.
-
Molar Mass of this compound (C₈H₁₈O) = 130.23 g/mol .[1]
-
Moles needed = Molarity × Volume (L) = 0.5 mol/L × 0.100 L = 0.05 moles.
-
Mass needed = Moles × Molar Mass = 0.05 mol × 130.23 g/mol = 6.51 g.
-
Calculate the volume of this compound to measure using its density.
-
Volume needed = Mass / Density = 6.51 g / 0.818 g/mL = 7.96 mL.
-
-
Preparation (perform in a chemical fume hood):
-
Ensure all glassware is clean and dry.
-
Place the 100 mL volumetric flask in a stable position.
-
Using a pipette or a graduated cylinder, carefully measure 7.96 mL of this compound.
-
Transfer the measured this compound into the 100 mL volumetric flask using a glass funnel to prevent spillage.
-
Add approximately 50 mL of absolute ethanol to the volumetric flask. Swirl gently to mix.
-
Continue to add absolute ethanol, using a wash bottle for the final additions, until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Label the flask clearly with the contents ("0.5M this compound in Ethanol"), the date of preparation, and your initials.
-
Store the solution in a cool, dry, well-ventilated area away from ignition sources, as per the storage plan.[1]
-
-
Waste Disposal:
-
Dispose of any excess or waste solution in a designated halogen-free organic solvent waste container.
-
Rinse any contaminated glassware with a small amount of ethanol and pour the rinsate into the waste container before final cleaning.
-
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound (CAS 589-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 589-98-0 [chemicalbook.com]
- 8. This compound 99 589-98-0 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
